3-Phthalimidopropionaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,7H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSDSIHTMABATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179097 | |
| Record name | Phthalimide, N-(2-formylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2436-29-5 | |
| Record name | 3-Phthalimidopropionaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalimide, N-(2-formylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phthalimidopropionaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phthalimide, N-(2-formylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Phthalimidopropionaldehyde
CAS Number: 2436-29-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Phthalimidopropionaldehyde (CAS 2436-29-5), a versatile chemical intermediate. The document details its physicochemical properties, synthesis, and reactivity. It further explores the broader applications of the phthalimide scaffold in drug discovery, focusing on anticancer and anti-inflammatory activities. While specific biological data for this compound is limited in current literature, this guide presents representative signaling pathways and experimental protocols for analogous phthalimide derivatives to illustrate potential mechanisms of action and methods for biological evaluation. Safety and handling information is also provided. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and medicinal chemistry.
Physicochemical Properties
This compound is a white to light yellow solid.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₃ | [2][3] |
| Molecular Weight | 203.19 g/mol | [2][3] |
| IUPAC Name | 3-(1,3-dioxoisoindol-2-yl)propanal | [2] |
| CAS Number | 2436-29-5 | [2] |
| Melting Point | 124.0 to 128.0 °C | [1] |
| Boiling Point | 352.7 ± 25.0 °C (Predicted) | [4] |
| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [3][4] |
| Solubility | While specific data for this compound is not readily available, the parent compound, phthalimide, is slightly soluble in water and more soluble in organic solvents like acetone and ethyl acetate.[2][5] Solubility generally increases with temperature.[2] | |
| Appearance | White to Light yellow powder to crystal | [1] |
Synthesis and Reactivity
Synthesis
A common method for the preparation of this compound involves the reaction of phthalimide with acrolein.[6] The process is generally carried out in the presence of a co-solvent and a catalyst.[6] A detailed experimental protocol based on a patented method is provided below.[6]
Experimental Protocol: Synthesis of this compound[6]
Materials:
-
Phthalimide
-
Acrolein
-
Co-solvent (e.g., ethyl acetate)
-
Catalyst (e.g., benzyl trimethyl ammonium hydroxide)
-
Synthetic reaction kettle
-
Washing kettle
-
Centrifuge
-
Drying oven
-
Rectifying tower
Procedure:
-
Add 1 part by weight of phthalimide, 2-2.5 parts of a co-solvent, and 0.01-0.1 part of a catalyst into a synthetic reaction kettle.
-
Heat the mixture to 40°C.
-
Begin to drip 0.4-0.5 parts of acrolein into the reaction kettle, ensuring the temperature does not exceed 50°C during the addition.
-
After the addition of acrolein is complete, maintain the reaction temperature at 50-55°C for 1.5-2 hours to allow the synthesis to go to completion.
-
After the reaction is finished, separate the resulting crystals from the solvent.
-
Transfer the crystals to a washing kettle and wash with 1-1.5 parts of the solvent.
-
Separate the washed crystals using a centrifuge.
-
Dry the crystals to obtain high-purity this compound. The reported yield is above 85%.
-
The filtrate from the separation and washing steps can be rectified to recover the solvent for recycling. It is important to avoid contact with water during solvent recovery.
Reactivity
The reactivity of this compound is primarily dictated by the aldehyde functional group. It can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions at the carbonyl carbon. The phthalimide group is relatively stable but can be cleaved, most commonly by hydrazinolysis (the Ing-Manske procedure), to liberate a primary amine. This makes this compound a useful precursor for the synthesis of 3-aminopropanol and its derivatives.
Applications in Drug Development
The phthalimide moiety is a well-established pharmacophore in medicinal chemistry.[7] Derivatives of phthalimide have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9] Thalidomide and its analogs (lenalidomide and pomalidomide) are notable examples of phthalimide-containing drugs used in the treatment of various cancers and inflammatory conditions.[8]
The aldehyde group in this compound provides a reactive handle for the synthesis of more complex molecules, making it a valuable building block for creating libraries of compounds for drug screening.
Biological Activity and Mechanism of Action (Illustrative Examples)
While specific studies on the biological targets and signaling pathways of this compound are not extensively documented, the broader class of phthalimide derivatives has been shown to exert its effects through various mechanisms. The following sections describe potential pathways that could be relevant for this class of compounds.
Anticancer Activity: Induction of Apoptosis
Many phthalimide derivatives have demonstrated cytotoxic effects on cancer cells by inducing apoptosis (programmed cell death).[10][11] One of the key mechanisms is the modulation of the intrinsic apoptosis pathway, which involves the Bcl-2 family of proteins and the activation of caspases.[10]
Anti-inflammatory and Anticancer Activity: TGF-β Pathway Inhibition
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and immune regulation.[12] Its dysregulation is implicated in cancer and inflammatory diseases.[12] Some phthalimide derivatives have been designed as inhibitors of the TGF-β type I receptor kinase (ALK5), a key component of this pathway.[12]
Experimental Protocols for Biological Evaluation
To assess the potential biological activities of this compound or its derivatives, standard in vitro assays can be employed.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Procedure:
-
Lyse the treated and control cells to release cellular contents.
-
Add a fluorogenic caspase-3 substrate, such as DEVD-AFC (7-amino-4-trifluoromethyl coumarin), to the cell lysates.
-
Incubate to allow active caspase-3 to cleave the substrate, releasing the fluorescent AFC molecule.
-
Measure the fluorescence using a fluorometer (e.g., excitation at 400 nm and emission at 505 nm).
-
Compare the fluorescence of the treated samples to the untreated control to determine the fold increase in caspase-3 activity.
Safety and Handling
This compound should be handled with care in a laboratory setting. Below is a summary of its hazard information.
| Hazard Type | GHS Classification and Statements | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed.[3] H312: Harmful in contact with skin.[3] H332: Harmful if inhaled.[3] | P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P261: Avoid breathing dust.[2] |
| Skin Irritation | H315: Causes skin irritation.[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Eye Irritation | H319: Causes serious eye irritation.[3] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Respiratory Irritation | H335: May cause respiratory irritation.[3] | P271: Use only outdoors or in a well-ventilated area.[2] |
Storage: Store in a cool, dark, and dry place.[1] Some suppliers recommend storage under an inert atmosphere.[1]
Conclusion
This compound is a valuable chemical intermediate with a straightforward synthesis. While its specific biological profile is yet to be fully elucidated, its structure, featuring the pharmacologically significant phthalimide core and a reactive aldehyde group, makes it a compound of interest for the development of novel therapeutics. The illustrative pathways and experimental protocols provided in this guide offer a framework for the investigation of this and related compounds in the fields of medicinal chemistry and drug discovery. As with all chemicals, proper safety precautions should be observed during handling and use.
References
- 1. parchem.com [parchem.com]
- 2. daneshyari.com [daneshyari.com]
- 3. CN102643223A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. 3-(1,3-Dioxoisoindolin-2-yl)propanal | 2436-29-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Phthalimide - Wikipedia [en.wikipedia.org]
- 6. Phthalimide, N-(2-formylethyl)- | C11H9NO3 | CID 75525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. physchemres.org [physchemres.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-(1,3-Dioxoisoindol-2-yl)propanal: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1,3-Dioxoisoindol-2-yl)propanal, a phthalimide-containing aliphatic aldehyde, is a significant chemical intermediate in the synthesis of complex pharmaceutical agents. Its structure combines the versatile phthalimide group, a common scaffold in medicinal chemistry, with a reactive aldehyde functional group, making it a valuable building block. This technical guide provides an in-depth overview of its chemical properties, a detailed plausible synthetic protocol, and its established role in drug development, particularly as a key intermediate in the synthesis of Atorvastatin.[1] Furthermore, the broader therapeutic relevance of the isoindoline-1,3-dione scaffold is discussed, highlighting its presence in compounds with potent anti-inflammatory and analgesic activities.
Chemical Identity and Physicochemical Properties
The compound, systematically named 3-(1,3-dioxoisoindol-2-yl)propanal, is also commonly known by synonyms such as 3-Phthalimidopropionaldehyde and β-Phthalimidopropionaldehyde.[1] It is classified as an N-substituted phthalimide and an aldehyde. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2436-29-5 | [1] |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| Appearance | White to light yellow solid/powder | [1] |
| Melting Point | 136-141 °C | |
| Boiling Point | 352.7±25.0 °C (Predicted) | |
| Density | 1.319±0.06 g/cm³ (Predicted) | |
| Storage | Inert atmosphere, store in freezer, under -20°C | [2] |
| InChI Key | IBSDSIHTMABATG-UHFFFAOYSA-N | [2] |
Synthesis and Experimental Protocols
The synthesis of 3-(1,3-dioxoisoindol-2-yl)propanal can be achieved via a two-step process involving the Gabriel synthesis followed by acidic hydrolysis. The Gabriel synthesis is a robust method for forming primary amines by alkylating a protected nitrogen source, potassium phthalimide, thereby preventing over-alkylation common in direct alkylation of ammonia.[3][4][5] Due to the reactivity of the target aldehyde, the synthesis typically employs a protected aldehyde precursor, such as a bromoacetal.
Plausible Synthetic Workflow
The logical workflow for the synthesis is outlined below, starting from potassium phthalimide and a protected 3-bromopropanal.
Experimental Protocol: Representative Synthesis
Step 1: Synthesis of 2-(3,3-diethoxypropyl)isoindoline-1,3-dione
This procedure is adapted from the general principles of the Gabriel synthesis.[3][5][6]
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine potassium phthalimide (1.0 eq) and 3-bromopropionaldehyde diethyl acetal (1.05 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask.[6] The reaction is often slow and can be accelerated by using solvents like DMF.[6]
-
Reaction: Heat the reaction mixture with stirring to approximately 80-100 °C. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Hydrolysis of 2-(3,3-diethoxypropyl)isoindoline-1,3-dione
This step involves the acid-catalyzed hydrolysis of the diethyl acetal to yield the final aldehyde.[7][8]
-
Reagents and Setup: Dissolve the product from Step 1 in a mixture of an organic solvent (e.g., tetrahydrofuran or acetone) and aqueous acid (e.g., 1M HCl).
-
Reaction: Stir the solution at room temperature. The deprotection is typically rapid. Monitor the reaction by TLC for the disappearance of the starting acetal.
-
Workup: Once the reaction is complete, neutralize the acid carefully with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid, 3-(1,3-dioxoisoindol-2-yl)propanal, can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Role in Drug Development and Medicinal Chemistry
Key Intermediate for Atorvastatin
The primary application of 3-(1,3-dioxoisoindol-2-yl)propanal in the pharmaceutical industry is as a key intermediate in the synthesis of Atorvastatin (Lipitor), a widely prescribed medication for lowering blood cholesterol.[1] Atorvastatin is a complex molecule, and its synthesis involves multiple steps where the propanal derivative serves as a critical building block for constructing the heptanoic acid side chain of the final drug.[9]
The Phthalimide Scaffold in Medicinal Chemistry
The isoindoline-1,3-dione (phthalimide) moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a basis for designing molecules with a wide range of biological activities.[10]
-
Anti-inflammatory Activity: Derivatives of the phthalimide scaffold have been developed as potent inhibitors of phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α). Apremilast, an approved drug for psoriasis and psoriatic arthritis, is a prominent example of a complex phthalimide derivative that functions as a PDE4 inhibitor.
-
Analgesic Properties: Research has shown that certain isoindoline-1,3-dione derivatives exhibit significant analgesic activity, in some cases exceeding that of reference drugs like metamizole sodium.
The presence of the reactive aldehyde in 3-(1,3-dioxoisoindol-2-yl)propanal allows for further chemical modifications, enabling its use in the synthesis of diverse pharmacophores built upon this versatile phthalimide core.
Associated Signaling Pathways
While 3-(1,3-dioxoisoindol-2-yl)propanal is an intermediate and not a bioactive modulator itself, the phthalimide scaffold it contains is central to drugs that target key signaling pathways. One of the most important of these is the cAMP/PDE4 pathway, which is critical in regulating inflammation.
As shown in the diagram, PDE4 inhibitors prevent the degradation of cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn suppresses the production of pro-inflammatory mediators like TNF-α and promotes the synthesis of anti-inflammatory mediators. This mechanism underlies the therapeutic effects of drugs like Apremilast.
Conclusion
3-(1,3-Dioxoisoindol-2-yl)propanal is a compound of significant interest to synthetic and medicinal chemists. Its well-defined chemical properties and its crucial role as an intermediate in the synthesis of high-value pharmaceuticals like Atorvastatin underscore its industrial importance. The underlying phthalimide scaffold continues to be a fruitful area of research for the development of new therapeutics targeting a range of diseases, particularly those with an inflammatory component. The synthetic protocols and mechanistic insights provided in this guide offer a comprehensive resource for professionals engaged in drug discovery and development.
References
- 1. 3-(1,3-Dioxoisoindol-2-yl)propanal - Protheragen [protheragen.ai]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. The roles of water in the hydrolysis of an acetal. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US20090221839A1 - Preparation of an Atorvastatin Intermediate - Google Patents [patents.google.com]
- 10. 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Phthalimidopropionaldehyde from Phthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-phthalimidopropionaldehyde, a valuable intermediate in organic synthesis and drug development. The synthesis commences from phthalic anhydride and proceeds through a robust, two-step pathway. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes essential visualizations of the reaction pathway and experimental workflow to aid in laboratory application.
Executive Summary
The synthesis of this compound from phthalic anhydride is most effectively achieved through a two-step process. The initial step involves the conversion of phthalic anhydride to phthalimide, a high-yielding reaction that can be accomplished using several established methods. The subsequent step employs a Michael addition of phthalimide to acrolein to furnish the target compound, this compound. This guide details a reliable and efficient protocol for each step, providing the necessary parameters for successful synthesis and characterization.
Synthetic Pathway Overview
The overall synthetic transformation from phthalic anhydride to this compound is depicted below. This pathway is necessitated by the reactivity of the starting materials and offers a reliable route to the desired product.
Caption: Two-step synthesis of this compound.
Experimental Protocols
This section provides detailed methodologies for the two key transformations in the synthesis of this compound.
Step 1: Synthesis of Phthalimide from Phthalic Anhydride
This procedure is adapted from a reliable and high-yielding method.[1]
Materials:
-
Phthalic Anhydride (1 mole equivalent)
-
Urea (1.1 mole equivalents)
Procedure:
-
In a round-bottom flask, combine phthalic anhydride and urea.
-
Heat the mixture gently in a heating mantle or oil bath to approximately 130-135°C.
-
The mixture will melt, and ammonia will be evolved. Continue heating until the effervescence ceases and the melt solidifies.
-
Allow the flask to cool to room temperature.
-
Recrystallize the crude solid from water or ethanol to obtain pure phthalimide.
-
Dry the crystals in a vacuum oven.
Step 2: Synthesis of this compound from Phthalimide
This protocol is based on a patented procedure involving the Michael addition of phthalimide to acrolein.
Materials:
-
Phthalimide (1 mole equivalent)
-
Acrolein (1.2 mole equivalents)
-
Co-solvent (e.g., Ethyl Acetate)
-
Catalyst (e.g., Benzyl trimethylammonium hydroxide)
Procedure:
-
In a reaction kettle, add phthalimide, the co-solvent, and the catalyst.
-
Heat the mixture to 50-55°C with stirring.
-
Slowly drip in the acrolein, ensuring the temperature does not exceed 55°C.
-
Maintain the reaction at 50-55°C for 1.5-2 hours after the addition is complete.
-
Cool the reaction mixture to allow for the crystallization of the product.
-
Separate the crystals by filtration.
-
Wash the crystals with a suitable solvent (e.g., a small amount of cold ethyl acetate).
-
Dry the purified crystals to obtain high-purity this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis and characterization of the key compounds.
| Reaction Step | Product | Theoretical Yield | Expected Yield |
| 1 | Phthalimide | 100% | 95-97% |
| 2 | This compound | 100% | >85% |
Table 1: Reaction Yields
| Compound | Proton (¹H) NMR | Carbon (¹³C) NMR | IR (cm⁻¹) |
| Phthalimide | ~11.2 ppm (br s, 1H, N-H), 7.8-7.9 ppm (m, 4H, Ar-H) | ~168 ppm (C=O), ~134 ppm (Ar-C), ~132 ppm (Ar-C), ~123 ppm (Ar-C) | ~3200 (N-H), ~1770 & ~1715 (C=O, asym & sym) |
| This compound | ~9.8 ppm (t, 1H, CHO), 7.7-7.9 ppm (m, 4H, Ar-H), ~4.0 ppm (t, 2H, N-CH₂), ~2.9 ppm (dt, 2H, CH₂-CHO) | ~200 ppm (C=O, aldehyde), ~168 ppm (C=O, imide), ~134 ppm (Ar-C), ~132 ppm (Ar-C), ~123 ppm (Ar-C), ~45 ppm (N-CH₂), ~35 ppm (CH₂-CHO) | ~2820 & ~2720 (C-H, aldehyde), ~1770 & ~1710 (C=O, imide), ~1725 (C=O, aldehyde) |
Table 2: Spectroscopic Data
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the entire synthesis and purification process.
References
An In-Depth Technical Guide to 3-Phthalimidopropionaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phthalimidopropionaldehyde, a versatile bifunctional molecule, holds significant potential as a key building block in the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance in the field of drug discovery and development. Detailed experimental protocols for its synthesis and subsequent transformations are presented, alongside a discussion of its role as a pharmacophore and its utility in constructing novel therapeutic agents. The inhibition of critical signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, by phthalimide-containing molecules is also explored, highlighting the therapeutic potential of derivatives of this compound.
Core Molecular Data
This compound is a stable, white solid at room temperature. Its key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₉NO₃ | [1][2][3] |
| Molecular Weight | 203.19 g/mol | [1][2][3] |
| CAS Number | 2436-29-5 | [1][2][3] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCC=O | [2] |
| IUPAC Name | 3-(1,3-dioxoisoindol-2-yl)propanal | [2] |
| Melting Point | 136-141 °C | |
| Boiling Point (Predicted) | 352.7±25.0 °C | |
| Density (Predicted) | 1.319±0.06 g/cm³ |
Synthesis and Experimental Protocols
The synthesis of this compound and its subsequent derivatization are crucial for its application in medicinal chemistry. The following protocols provide detailed methodologies for its preparation and for common synthetic transformations.
Synthesis of this compound
A common and efficient method for the preparation of this compound involves the Michael addition of phthalimide to acrolein. The following protocol is adapted from established synthetic methodologies.
Materials:
-
Phthalimide
-
Acrolein
-
Co-solvent (e.g., Ethyl Acetate)
-
Catalyst (e.g., Benzyl trimethylammonium hydroxide)
-
Washing solvent (e.g., Ethyl Acetate)
-
Synthetic reaction kettle
-
Washing kettle
-
Centrifuge
-
Drying apparatus
Procedure:
-
Into a synthetic reaction kettle, add 1 part by weight of phthalimide, 2-2.5 parts by weight of a co-solvent, and 0.01-0.1 part by weight of a catalyst.
-
Begin to drip in 0.4-0.5 parts by weight of acrolein while maintaining the temperature of the reaction kettle between 50-55 °C.
-
Allow the synthetic reaction to proceed for 1.5-2 hours at 50-55 °C after the addition of acrolein is complete.
-
After the synthesis is finished, separate the resulting crystals.
-
Transfer the crystals to a washing kettle and add 1-1.5 parts by weight of a solvent for washing.
-
Separate the washed material using a centrifuge.
-
Dry the separated crystals to obtain high-purity this compound.
Reductive Amination of this compound with Aniline
This protocol describes a general procedure for the reductive amination of an aldehyde with an aniline, which can be applied to this compound to synthesize N-substituted propylamines.
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add aniline (1.0-1.2 eq).
-
To this mixture, add acetic acid (1.0-2.0 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.3-1.6 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Wittig Reaction of this compound
This protocol outlines a general procedure for the Wittig olefination of an aldehyde, which can be used to introduce a carbon-carbon double bond from the aldehyde functionality of this compound.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) to the suspension. The formation of the ylide is indicated by a color change.
-
Stir the resulting ylide solution at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired alkene.
Role in Drug Discovery and Development
The phthalimide moiety is a recognized pharmacophore present in several approved drugs, including thalidomide and its analogs, which exhibit immunomodulatory and anti-cancer properties. Phthalimide derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
This compound serves as a valuable starting material for the synthesis of novel phthalimide derivatives with potential therapeutic applications. The aldehyde functionality allows for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.
Inhibition of the TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. Phthalimide derivatives have been identified as potential inhibitors of the TGF-β pathway, specifically targeting the TGF-β type I receptor kinase (ALK5). By acting as competitive inhibitors at the ATP-binding site of ALK5, these compounds can modulate the downstream signaling cascade.
Caption: TGF-β Signaling Pathway and Inhibition by Phthalimide Derivatives.
The diagram above illustrates a simplified representation of the canonical TGF-β/SMAD signaling pathway. The binding of the TGF-β ligand to its receptor complex leads to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate target gene expression. Phthalimide derivatives can inhibit this pathway by targeting the kinase activity of the TGF-β Receptor I (ALK5).
Conclusion
This compound is a molecule of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug development. Its straightforward synthesis and the reactivity of its aldehyde group make it an ideal scaffold for the creation of diverse chemical libraries. The established biological activities of the broader phthalimide class, including the inhibition of key signaling pathways like TGF-β, underscore the potential of this compound derivatives as novel therapeutic agents. The experimental protocols and technical information provided in this guide serve as a valuable resource for researchers aiming to explore the full potential of this versatile compound.
References
An In-depth Technical Guide to the Chemical Properties of beta-Phthalimidopropionaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety information for beta-Phthalimidopropionaldehyde. The information is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.
Chemical and Physical Properties
beta-Phthalimidopropionaldehyde, also known as 3-(1,3-dioxoisoindolin-2-yl)propanal, is a chemical compound with the molecular formula C11H9NO3.[1] It belongs to the class of organic compounds containing both a phthalimide group and an aldehyde functional group. A summary of its key chemical and physical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C11H9NO3 | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| IUPAC Name | 3-(1,3-dioxoisoindol-2-yl)propanal | [1] |
| CAS Number | 2436-29-5 | [1] |
| Synonyms | 3-Phthalimidopropionaldehyde, N-(2-formylethyl)-phthalimide | [1] |
| Appearance | Not specified, likely a solid at room temperature | |
| Melting Point | Not explicitly available in search results | |
| Boiling Point | Not explicitly available in search results | |
| Solubility | Not explicitly available in search results |
Synthesis of beta-Phthalimidopropionaldehyde
A primary method for the synthesis of beta-Phthalimidopropionaldehyde is through the 1,4-addition of phthalimide to acrolein.[2] This reaction is typically carried out in the presence of an alkaline catalyst.[2]
Experimental Protocol: Synthesis via Michael Addition
-
Reactants : Phthalimide and acrolein are the primary reactants.[2]
-
Solvent : A suitable solvent, such as ethanol, is used to dissolve the reactants.[2]
-
Catalyst : A catalytic amount of an alkaline catalyst, for instance, sodium ethoxide, is introduced to the reaction mixture.[2]
-
Reaction Conditions : The acrolein is added to the solution of phthalimide and the catalyst. The reaction proceeds via a Michael (1,4-addition) mechanism.[2]
-
Work-up and Purification : After the reaction is complete, the product is isolated. A common method for characterization of the aldehyde product is derivatization with 2,4-dinitrophenylhydrazine, which forms a stable crystalline product that can be purified by recrystallization and its melting point determined.[2]
Chemical Reactivity
The reactivity of beta-Phthalimidopropionaldehyde is characterized by the presence of two key functional groups: the aldehyde and the phthalimide.
-
Aldehyde Group : The aldehyde group is susceptible to nucleophilic attack and oxidation. It can undergo reactions such as:
-
Oxidation to form the corresponding carboxylic acid, beta-phthalimidopropionic acid.
-
Reduction to yield the primary alcohol, 3-phthalimidopropanol.
-
Reductive amination to form various amines.
-
Wittig reaction to produce alkenes.
-
Aldol condensation in the presence of a suitable catalyst.
-
-
Phthalimide Group : The phthalimide group is a protecting group for a primary amine. The N-H bond of the imide is acidic and can be deprotonated by a base. The phthalimide group is stable under many reaction conditions but can be cleaved to release the primary amine (Gabriel synthesis).[3]
Spectroscopic Properties
While specific spectra for beta-Phthalimidopropionaldehyde are not provided in the search results, the expected spectroscopic characteristics can be inferred from its structure.
| Spectroscopy | Expected Features |
| ¹H NMR | - Aldehydic proton (CHO) signal around 9-10 ppm. - Aromatic protons of the phthalimide group between 7-8 ppm. - Methylene protons adjacent to the nitrogen and the carbonyl group. |
| ¹³C NMR | - Carbonyl carbon of the aldehyde around 190-215 ppm.[4] - Carbonyl carbons of the phthalimide group around 168 ppm. - Aromatic carbons. - Aliphatic carbons. |
| IR Spectroscopy | - A strong C=O stretching band for the aldehyde around 1720-1740 cm⁻¹. - A characteristic C-H stretching for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.[4] - C=O stretching bands for the imide group. - Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (203.19 g/mol ). - Fragmentation patterns characteristic of aldehydes (e.g., McLafferty rearrangement) and phthalimides.[4] |
Safety and Handling
beta-Phthalimidopropionaldehyde is considered a hazardous substance. The following safety information is aggregated from multiple sources.
| Hazard Class | GHS Hazard Statements |
| Acute Toxicity | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][5] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[1][5] |
| Respiratory Irritation | H335: May cause respiratory irritation.[5] |
Precautionary Measures:
-
Handling : Work under a hood and avoid generating vapors or aerosols. Do not inhale the substance. Use personal protective equipment, including gloves and eye/face protection.[5][6] Wash hands and any exposed skin thoroughly after handling.[6]
-
Storage : Keep the container tightly closed in a dry and well-ventilated place. Store locked up.[5][6]
-
Fire : The substance is combustible. In case of fire, use appropriate extinguishing media.[6] Vapors may form explosive mixtures with air.[6]
-
First Aid :
-
If inhaled : Remove the person to fresh air and keep comfortable for breathing.[5][6]
-
If on skin : Take off immediately all contaminated clothing. Rinse skin with water or shower.[6]
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][6]
-
If swallowed : Rinse mouth. Call a poison center or doctor if you feel unwell.[6]
-
References
- 1. Phthalimide, N-(2-formylethyl)- | C11H9NO3 | CID 75525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2527837A - Synthesis of beta-substituted propionaldehydes - Google Patents [patents.google.com]
- 3. Phthalimides [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. fishersci.com [fishersci.com]
The Phthalimide Group: A Cornerstone in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The phthalimide group, a bicyclic aromatic imide, has established itself as a versatile and indispensable functional group in the landscape of organic synthesis and medicinal chemistry. Its unique chemical properties have been harnessed for a multitude of applications, ranging from the classical synthesis of primary amines to its role as a privileged scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of the phthalimide group, detailing its core applications, experimental protocols, and its significance in contemporary drug development.
Phthalimide as a Protecting Group for Primary Amines: The Gabriel Synthesis
One of the most fundamental applications of the phthalimide group is its use as a protecting group for primary amines, most notably in the Gabriel synthesis. This classical method offers a robust and efficient route to primary amines from primary alkyl halides, avoiding the overalkylation often encountered with direct alkylation of ammonia.[1][2][3] The synthesis proceeds in two main stages: the N-alkylation of potassium phthalimide and the subsequent deprotection to release the primary amine.[4][5]
N-Alkylation of Potassium Phthalimide
The first step involves the nucleophilic substitution of an alkyl halide with potassium phthalimide. The phthalimide anion, being a soft nucleophile, readily attacks the electrophilic carbon of the alkyl halide in an S_N2 reaction.[4][5] This reaction is highly efficient for primary alkyl halides, including benzylic and allylic systems.[5]
Experimental Protocol: Synthesis of N-Benzylphthalimide [6]
-
Materials: Phthalimide (14.7 g, 0.10 mole), anhydrous potassium carbonate (7.6 g, 0.055 mole), dry benzyl chloride (19.0 g, 0.15 mole), dimethylformamide (40 mL).
-
Procedure:
-
In a flask equipped for the exclusion of atmospheric moisture, combine phthalimide, anhydrous potassium carbonate, and benzyl chloride in dimethylformamide.
-
Heat the mixture.
-
After cooling, pour the reaction mixture into 200 mL of water.
-
The resulting precipitate of N-benzylphthalimide can be collected by filtration.
-
-
Yield: This procedure has been reported to yield N-benzylphthalimide in high purity.[6]
The choice of solvent can significantly influence the reaction rate and yield. Dimethylformamide (DMF) is often the solvent of choice as it accelerates the reaction.[1][7]
Table 1: N-Alkylation of Potassium Phthalimide with Various Alkyl Halides
| Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Butyl Bromide | DMF | 80-90 | 2 | 97 | [4] |
| Benzyl Chloride | DMF | Ambient | - | High | [6] |
Deprotection of N-Alkylphthalimides
The liberation of the primary amine from the N-alkylphthalimide intermediate is a critical step. Several methods have been developed, with the choice depending on the substrate's sensitivity to the reaction conditions.
The most common and generally mildest method for cleaving the phthalimide group is hydrazinolysis, known as the Ing-Manske procedure.[1] This involves reacting the N-alkylphthalimide with hydrazine hydrate, which leads to the formation of the primary amine and the stable, cyclic phthalhydrazide byproduct.[4]
Experimental Protocol: Hydrazinolysis of N-Alkylphthalimide [8]
-
Materials: N-alkylphthalimide (1 eq.), tetrahydrofuran (THF), aqueous hydrazine (40 eq.).
-
Procedure:
-
Dissolve the N-alkylphthalimide in THF.
-
Slowly add aqueous hydrazine to the solution.
-
Stir the mixture at room temperature for 4 hours.
-
Evaporate the solvent.
-
Add water to the residue and extract the aqueous phase with chloroform.
-
Dry the combined organic layers with magnesium sulfate and evaporate the solvent to yield the primary amine.
-
-
Yield: This procedure typically affords the pure primary amine in yields of 70-85%.[8]
While hydrazinolysis is widely used, alternative methods are available for substrates that may be sensitive to hydrazine. These include acidic or basic hydrolysis, although they often require harsher conditions.[1] A milder, two-stage, one-flask method using sodium borohydride followed by acetic acid has also been developed, which is particularly useful for sensitive substrates and avoids racemization in chiral compounds.[9][10][11]
Table 2: Comparison of Phthalimide Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Hydrazinolysis | Hydrazine hydrate | Mild, neutral | High yielding, common | Hydrazine can be toxic |
| Acidic Hydrolysis | Strong acid (e.g., HCl) | Harsh, high temp. | Simple reagents | Can cleave other acid-labile groups |
| Basic Hydrolysis | Strong base (e.g., NaOH) | Harsh | Simple reagents | Can cause side reactions |
| Reductive Cleavage | NaBH₄, then Acetic Acid | Mild, near-neutral | Avoids racemization | Two-stage, one-flask |
digraph "Gabriel Synthesis Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];Phthalimide [label="Phthalimide"]; PotassiumPhthalimide [label="Potassium Phthalimide"]; AlkylHalide [label="Primary Alkyl Halide (R-X)"]; NAlkylphthalimide [label="N-Alkylphthalimide"]; PrimaryAmine [label="Primary Amine (R-NH2)"]; Phthalhydrazide [label="Phthalhydrazide"];
Phthalimide -> PotassiumPhthalimide [label="KOH"]; {rank=same; PotassiumPhthalimide; AlkylHalide} PotassiumPhthalimide -> NAlkylphthalimide [label="SN2 Reaction"]; AlkylHalide -> NAlkylphthalimide; NAlkylphthalimide -> PrimaryAmine [label="Deprotection (e.g., Hydrazinolysis)"]; NAlkylphthalimide -> Phthalhydrazide [label="Deprotection (e.g., Hydrazinolysis)"]; }
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Gabriel Synthesis [organic-chemistry.org]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Potassium Phthalimide|Reagent for Gabriel Amine Synthesis [benchchem.com]
- 5. orgosolver.com [orgosolver.com]
- 6. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 7. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 8. rsc.org [rsc.org]
- 9. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 10. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 11. Phthalimides [organic-chemistry.org]
3-Phthalimidopropionaldehyde: A Versatile Intermediate in Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Phthalimidopropionaldehyde, a key synthetic intermediate, holds significant importance in the fields of medicinal chemistry and organic synthesis. Its unique structural features, combining a protected amine in the form of a phthalimide group and a reactive aldehyde functionality, make it a valuable building block for the construction of a diverse array of complex molecules, including bioactive heterocycles and analogues of neurotransmitters. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical Properties
This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| CAS Number | 2436-29-5 | [1] |
| Appearance | White to light tan powder | [2] |
| Melting Point | 77-79 °C | [3] |
| Storage | 2-8°C Refrigerator | [2] |
Synthesis of this compound
A robust and high-yielding method for the preparation of this compound involves the Michael addition of phthalimide to acrolein. This reaction is typically carried out in the presence of a suitable solvent and a catalytic amount of base.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from a patented industrial method, ensuring high purity and yield.
Materials:
-
Phthalimide
-
Acrolein
-
Ethyl acetate (solvent)
-
Benzyl trimethyl ammonium hydroxide (catalyst)
Procedure:
-
In a suitable reaction vessel, charge 1 part by weight of phthalimide, 2 to 2.5 parts by weight of ethyl acetate as a co-solvent, and 0.01 to 0.1 parts by weight of benzyl trimethyl ammonium hydroxide as a catalyst.
-
Heat the mixture to 40-50 °C with stirring.
-
Slowly add 0.4 to 0.5 parts by weight of acrolein to the reaction mixture, maintaining the temperature between 50-55 °C.
-
After the addition is complete, continue to stir the reaction mixture at 50-55 °C for 1.5 to 2 hours, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture to allow for the crystallization of the product.
-
Separate the crystals by filtration.
-
Wash the isolated crystals with 1 to 1.5 parts by weight of fresh solvent.
-
Dry the purified crystals under vacuum to obtain high-purity this compound.
This process has been reported to achieve yields exceeding 85%.[4]
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phthalimide group, the methylene protons of the propyl chain, and the aldehydic proton.
Predicted ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.8 (approx.) | t | 1H | -CHO |
| 7.8-7.9 | m | 2H | Ar-H |
| 7.7-7.8 | m | 2H | Ar-H |
| 4.0 (approx.) | t | 2H | -NCH₂- |
| 2.9 (approx.) | dt | 2H | -CH₂CHO |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the phthalimide and aldehyde groups, the aromatic carbons, and the aliphatic carbons of the propyl chain.
Predicted ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts:
| Chemical Shift (δ, ppm) | Assignment |
| 200 (approx.) | -CHO |
| 168 (approx.) | Phthalimide C=O |
| 134 (approx.) | Ar-C |
| 132 (approx.) | Ar-C (quaternary) |
| 123 (approx.) | Ar-C |
| 42 (approx.) | -CH₂CHO |
| 35 (approx.) | -NCH₂- |
FT-IR Spectroscopy
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
Characteristic FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~2820 and ~2720 | Aldehyde C-H | Stretch |
| ~1770 and ~1710 | Phthalimide C=O | Symmetric and Asymmetric Stretch |
| ~1725 | Aldehyde C=O | Stretch |
| ~1600 | Aromatic C=C | Stretch |
| ~1400 | -CH₂- | Bend |
| ~720 | Aromatic C-H | Out-of-plane bend |
Applications as a Synthetic Intermediate
The bifunctional nature of this compound makes it a versatile precursor for the synthesis of a wide range of target molecules, particularly in the realm of drug development.
Synthesis of Heterocyclic Compounds
The aldehyde group of this compound readily participates in various cyclization reactions, providing access to a diverse range of heterocyclic scaffolds.
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related structures, which are core motifs in many natural products and pharmaceuticals.[5] this compound can react with tryptamine or its derivatives under acidic conditions to yield the corresponding phthalimido-functionalized tetrahydro-β-carboline.
Wittig Reaction
The Wittig reaction provides a reliable method for the conversion of the aldehyde group in this compound into an alkene.[6] This allows for the introduction of various unsaturated functionalities, further expanding the synthetic utility of this intermediate.
Precursor to GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The development of GABA analogues is a significant area of research for the treatment of neurological disorders such as epilepsy and neuropathic pain. This compound serves as a key starting material for the synthesis of various GABA analogues. The phthalimide group acts as a protected form of the primary amine, which can be deprotected in a later synthetic step. For instance, the aldehyde can be oxidized to a carboxylic acid, followed by deprotection of the phthalimide to yield a GABA analogue.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate with significant applications in organic synthesis and medicinal chemistry. Its straightforward preparation, coupled with the reactivity of its aldehyde and protected amine functionalities, provides a powerful platform for the construction of a wide range of complex and biologically relevant molecules. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, highlighting its importance for researchers and professionals in the field of drug discovery and development. Further exploration of the reactivity of this intermediate will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents.
References
- 1. Improved synthesis of tadalafil using dimethyl carbonate and ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Wittig Reaction [organic-chemistry.org]
The Gabriel Synthesis: A Technical Guide to Primary Amine Protection and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Gabriel synthesis, a cornerstone in organic chemistry, offers a robust and reliable method for the preparation of primary amines, a functional group of paramount importance in the synthesis of pharmaceuticals and other bioactive molecules. Developed by Siegmund Gabriel in 1887, this multi-step process effectively circumvents the common issue of over-alkylation often encountered in the direct alkylation of ammonia. This technical guide provides an in-depth exploration of the Gabriel synthesis, detailing its mechanism, experimental protocols, and quantitative data to aid researchers in its practical application.
Core Principles and Mechanism
The Gabriel synthesis transforms primary alkyl halides into primary amines through a two-stage process: the N-alkylation of a phthalimide salt followed by the cleavage of the resulting N-alkylphthalimide. The phthalimide acts as a surrogate for ammonia, with its nitrogen atom being sufficiently nucleophilic to displace a halide from an alkyl halide. The bulky nature of the phthalimide group prevents subsequent alkylations, thus ensuring the selective formation of primary amines.[1][2]
The reaction proceeds through the following key steps:
-
Deprotonation of Phthalimide: Phthalimide is treated with a base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), to form a nucleophilic potassium or sodium phthalimide salt. The acidity of the N-H proton is enhanced by the two adjacent electron-withdrawing carbonyl groups.[3]
-
N-Alkylation: The phthalimide anion then acts as a nucleophile in an SN2 reaction with a primary alkyl halide, displacing the halide and forming an N-alkylphthalimide.[4]
-
Cleavage of the N-Alkylphthalimide: The final step involves the liberation of the primary amine from the N-alkylphthalimide. This can be achieved through several methods, most commonly by hydrazinolysis (the Ing-Manske procedure), acidic hydrolysis, or basic hydrolysis.[3][5]
Data Presentation: A Comparative Analysis of Reaction Conditions and Yields
The efficiency of the Gabriel synthesis is influenced by the choice of reagents, solvents, and reaction conditions. The following tables summarize quantitative data for key steps in the synthesis, providing a basis for methodological selection.
Table 1: N-Alkylation of Potassium Phthalimide with Benzyl Chloride
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield of N-Benzylphthalimide (%) |
| N,N-Dimethylformamide (DMF) | K₂CO₃ | Reflux | 2 | 72-79 |
| Neat (no solvent) | K₂CO₃ | 190 | 3 | 72-79 |
Data compiled from an Organic Syntheses procedure.[6]
Table 2: Comparison of Cleavage Methods for N-Substituted Phthalimides
| N-Substituent | Cleavage Reagent | Base Added (equiv.) | Reaction Time to 80% Yield (h) |
| Phenyl | Hydrazine | 0 | 5.3 |
| Phenyl | Hydrazine | 1 (NaOH) | 1.6 |
| Phenyl | Hydrazine | 5 (NaOH) | 1.2 |
| 4-Ethylphenyl | Hydroxylamine | 0 | 7.5 |
| 4-Ethylphenyl | Hydroxylamine | 10 (NaOH) | 4.0 |
| 4-Ethylphenyl | Hydroxylamine | 20 (NaOH) | 2.0 |
| 2-Ethylphenyl | Methylamine | 0 | 1.7 |
| 2-Ethylphenyl | Methylamine | 1 (NaOH) | 1.0 |
| 2-Ethylphenyl | Methylamine | 25 (NaOH) | 0.7 |
This table illustrates the effect of added base on the reaction time for different cleavage reagents.[1]
Table 3: Yields of Primary Amines via Reductive Cleavage with Sodium Borohydride
| N-Alkylphthalimide Substrate | Yield (%) |
| N-Benzylphthalimide | 95 |
| N-(2-Phenylethyl)phthalimide | 92 |
| N-(3-Phenylpropyl)phthalimide | 96 |
| N-Octylphthalimide | 94 |
| Phthaloyl-L-phenylalanine | 91 |
| Phthaloyl-L-leucine | 89 |
This method offers a mild alternative for substrates sensitive to harsh conditions.[1]
Experimental Protocols
The following are detailed methodologies for the key stages of the Gabriel synthesis.
Protocol 1: Preparation of N-Benzylphthalimide
This protocol describes the N-alkylation of phthalimide with benzyl chloride.
Materials:
-
Phthalimide
-
Anhydrous potassium carbonate
-
Benzyl chloride
-
Glacial acetic acid (for recrystallization)
Procedure:
-
Thoroughly mix 294 g (2 moles) of phthalimide and 166 g (1.2 moles) of anhydrous potassium carbonate in a mortar and pestle until a fine powder is obtained.
-
Transfer the mixture to a round-bottom flask and add 506 g (4 moles) of benzyl chloride.
-
Heat the mixture in an oil bath at 190°C under a reflux condenser for 3 hours.
-
While the mixture is still hot, remove the excess benzyl chloride by steam distillation. The N-benzylphthalimide will crystallize during this process.
-
Cool the mixture and filter the solid product using a Büchner funnel.
-
Wash the crude product with water, followed by a wash with 60% ethanol.
-
The yield of crude N-benzylphthalimide is typically between 340-375 g (72-79%).
-
Purify the product by recrystallization from glacial acetic acid. The melting point of the pure product is 116°C.[6]
Protocol 2: Cleavage of N-Alkylphthalimide via Hydrazinolysis (Ing-Manske Procedure)
This protocol details the liberation of the primary amine using hydrazine hydrate.[1]
Materials:
-
N-alkylphthalimide
-
Hydrazine hydrate
-
Ethanol
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equiv) in ethanol (10-20 mL per gram of phthalimide) in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equiv) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Heat the mixture at reflux for an additional hour to ensure the complete precipitation of the phthalhydrazide byproduct.
-
Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Make the remaining aqueous solution strongly basic (pH > 12) with a concentrated NaOH solution.
-
Extract the liberated primary amine with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude primary amine. Further purification can be achieved by distillation or chromatography.
Visualizing the Gabriel Synthesis
The following diagrams illustrate the core mechanism and experimental workflow of the Gabriel synthesis.
Caption: The reaction mechanism of the Gabriel synthesis.
Caption: A generalized experimental workflow for the Gabriel synthesis.
Advantages and Limitations in Drug Development
The Gabriel synthesis remains a valuable tool in the arsenal of medicinal chemists and drug development professionals for several key reasons:
-
High Purity of Primary Amines: The primary advantage is the clean synthesis of primary amines, avoiding the formation of secondary and tertiary amine byproducts that can complicate purification and subsequent reactions.[7]
-
Broad Substrate Scope: The reaction is compatible with a wide range of primary alkyl halides, allowing for the introduction of diverse alkyl groups.
However, the synthesis also has notable limitations:
-
Limited to Primary Amines: It is not suitable for the synthesis of secondary or tertiary amines.
-
Unsuitability for Aryl Amines: Aryl halides do not typically undergo the required SN2 reaction.[3]
-
Harsh Cleavage Conditions: Acidic or basic hydrolysis often requires harsh conditions that may not be compatible with sensitive functional groups present in complex drug molecules. While the Ing-Manske procedure is milder, it can still present challenges.[3][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. orgosolver.com [orgosolver.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
An In-depth Technical Guide to the Core Reactivity of the Aldehyde Group in 3-Phthalimidopropionaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phthalimidopropionaldehyde is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure incorporates a reactive aldehyde group and a masked primary amine in the form of a phthalimide protecting group. This unique combination makes it a valuable building block for the synthesis of a wide array of more complex molecules, including bioactive heterocycles and analogues of the neurotransmitter γ-aminobutyric acid (GABA). This technical guide provides a comprehensive overview of the fundamental reactivity of the aldehyde moiety in this compound, offering detailed experimental protocols and quantitative data to support its application in research and drug development.
Core Reactivity of the Aldehyde Group
The aldehyde group in this compound exhibits the characteristic electrophilicity of aliphatic aldehydes, making it susceptible to a range of nucleophilic attacks and oxidation reactions. The primary reactions discussed in this guide are nucleophilic addition (including reductive amination, Wittig reaction, and aldol condensation) and oxidation to the corresponding carboxylic acid.
Table 1: Summary of Key Reactions and Products
| Reaction Type | Reagents and Conditions | Product | Typical Yield (%) |
| Reduction | Sodium borohydride (NaBH₄), Methanol (MeOH), 0 °C to rt | 3-(1,3-Dioxoisoindolin-2-yl)propan-1-ol | ~95% |
| Oxidation | Pyridinium chlorochromate (PCC), Dichloromethane (DCM), rt | 3-(1,3-Dioxoisoindolin-2-yl)propanoic acid | 85-95% |
| Reductive Amination | Benzylamine, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloroethane (DCE), rt | N-Benzyl-3-(1,3-dioxoisoindolin-2-yl)propan-1-amine | 60-98% |
| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane, Dichloromethane (DCM), rt | Ethyl 5-(1,3-dioxoisoindolin-2-yl)pent-2-enoate | High |
| Aldol Condensation | Acetone, 10% aq. NaOH, Ethanol (EtOH), rt | 5-(1,3-Dioxoisoindolin-2-yl)-4-hydroxypentan-2-one | Moderate |
| Grignard Reaction | Ethylmagnesium bromide (EtMgBr), Diethyl ether (Et₂O), 0 °C to rt | 1-(1,3-Dioxoisoindolin-2-yl)pentan-3-ol | Varies |
Experimental Protocols
Reduction of the Aldehyde Group
The reduction of the aldehyde in this compound to a primary alcohol is a straightforward and high-yielding transformation.
Protocol: Synthesis of 3-(1,3-Dioxoisoindolin-2-yl)propan-1-ol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the desired alcohol.
Expected Spectroscopic Data for 3-(1,3-Dioxoisoindolin-2-yl)propan-1-ol:
-
¹H NMR (CDCl₃, ppm): δ 7.85 (m, 2H), 7.72 (m, 2H), 3.85 (t, 2H), 3.70 (t, 2H), 2.00 (m, 2H), 1.60 (br s, 1H, OH).
-
¹³C NMR (CDCl₃, ppm): δ 168.5, 134.2, 132.1, 123.4, 61.5, 35.5, 32.8.
-
IR (KBr, cm⁻¹): 3450 (O-H), 3050, 2940, 1770 (C=O, imide), 1710 (C=O, imide), 1400, 1050 (C-O).
Oxidation of the Aldehyde Group
Oxidation of this compound provides the corresponding carboxylic acid, a key intermediate for further functionalization, such as in the synthesis of GABA analogs.
Protocol: Synthesis of 3-(1,3-Dioxoisoindolin-2-yl)propanoic acid
-
Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM) (0.1 M), add a solution of this compound (1.0 eq) in DCM.[1]
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford the carboxylic acid.[1]
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used in drug discovery.
Protocol: Synthesis of N-Benzyl-3-(1,3-dioxoisoindolin-2-yl)propan-1-amine
-
Reaction Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M), add benzylamine (1.1 eq).[2]
-
Reagent Addition: Stir the mixture for 30 minutes at room temperature, then add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[2]
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes.
Protocol: Synthesis of Ethyl 5-(1,3-dioxoisoindolin-2-yl)pent-2-enoate
-
Reaction Setup: Dissolve this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in DCM (0.2 M).[3][4]
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within a few hours. Monitor by TLC for the disappearance of the aldehyde.
-
Work-up: Concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to separate the product from triphenylphosphine oxide.[3][4]
Aldol Condensation
The aldol condensation allows for the formation of β-hydroxy carbonyl compounds, which can be valuable intermediates.
Protocol: Synthesis of 5-(1,3-Dioxoisoindolin-2-yl)-4-hydroxypentan-2-one
-
Reaction Setup: In a flask, dissolve this compound (1.0 eq) in a mixture of ethanol and acetone (in excess).
-
Reagent Addition: Slowly add a 10% aqueous solution of sodium hydroxide at room temperature with stirring.
-
Reaction: Stir the mixture for several hours at room temperature. The progress can be monitored by TLC.
-
Work-up: Neutralize the reaction mixture with dilute HCl. Remove the organic solvents under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Applications in Drug Development
This compound serves as a crucial starting material in the synthesis of various compounds with potential therapeutic applications.
Synthesis of GABA Analogues
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The synthesis of GABA analogues is a key area of research for the development of drugs targeting neurological disorders.[5]
References
An In-depth Technical Guide to 3-Phthalimidopropionaldehyde: Structural Features and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phthalimidopropionaldehyde is a chemical compound that incorporates both a phthalimide and an aldehyde functional group. The phthalimide moiety, a bicyclic aromatic structure, is a well-known pharmacophore found in various therapeutic agents, notably for its anti-inflammatory and immunomodulatory properties. The aldehyde group is a reactive functional group that can participate in a variety of chemical transformations, making it a useful intermediate in organic synthesis. This technical guide provides a comprehensive overview of the structural features, analytical characterization, and potential biological relevance of this compound.
Structural Features
This compound, with the IUPAC name 3-(1,3-dioxoisoindol-2-yl)propanal, possesses a distinct molecular architecture that dictates its chemical behavior and potential biological activity.[1]
Core Structure and Functional Groups
The molecule consists of a phthalimide group connected to a propionaldehyde chain via a nitrogen atom. The key functional groups are:
-
Phthalimide Group: A planar, aromatic isoindole-1,3-dione structure. This group is known for its ability to engage in various non-covalent interactions and is a common building block in medicinal chemistry.
-
Aldehyde Group (-CHO): A terminal carbonyl group that is highly susceptible to nucleophilic attack and oxidation-reduction reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| Appearance | White solid | |
| SMILES | O=CCCn1c(=O)c2ccccc2c1=O | |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Analytical Characterization
The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the phthalimide ring and the aliphatic protons of the propionaldehyde chain.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | t | 1H | Aldehydic proton (CHO) |
| ~7.8-7.9 | m | 4H | Aromatic protons (Phthalimide) |
| ~3.9 | t | 2H | -N-CH₂- |
| ~2.9 | dt | 2H | -CH₂-CHO |
Note: Predicted chemical shifts and multiplicities are based on the analysis of similar structures. Actual values may vary depending on the solvent and experimental conditions.
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~200 | Aldehydic Carbonyl (C=O) |
| ~168 | Imide Carbonyl (C=O) |
| ~134 | Aromatic Quaternary Carbon |
| ~132 | Aromatic CH |
| ~123 | Aromatic CH |
| ~45 | -CH₂-CHO |
| ~35 | -N-CH₂- |
Note: Predicted chemical shifts are based on the analysis of similar structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |
| ~1770, ~1710 | Strong | C=O stretch (imide, asymmetric and symmetric) |
| ~1725 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic) |
| ~1390 | Medium | C-N stretch (imide) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.
| m/z | Proposed Fragment |
| 203 | [M]⁺ |
| 174 | [M-CHO]⁺ |
| 160 | [M-C₂H₃O]⁺ |
| 148 | [Phthalimide]⁺ |
| 130 | |
| 104 | |
| 76 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 s
-
Spectral Width: -2 to 12 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2-5 s
-
Spectral Width: 0 to 220 ppm
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Spectrometer: FTIR spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
The concentration should be in the range of 10-100 µg/mL.
Instrument Parameters:
-
Gas Chromatograph:
-
Column: Standard non-polar column (e.g., DB-5ms)
-
Injection Mode: Split or splitless
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
-
Source Temperature: 230 °C
-
Biological Context and Signaling Pathways
Phthalimide derivatives have been extensively studied for their anti-inflammatory properties. One of the key signaling pathways implicated in inflammation is the Toll-like receptor 4 (TLR4) pathway. While the specific activity of this compound on this pathway has not been extensively reported, its structural similarity to other anti-inflammatory phthalimides suggests it may act as a modulator of this pathway.
Proposed Mechanism of Action: TLR4 Signaling Inhibition
The TLR4 signaling cascade is initiated by the binding of lipopolysaccharide (LPS), a component of Gram-negative bacteria. This leads to the activation of downstream signaling molecules, ultimately resulting in the production of pro-inflammatory cytokines. Phthalimide-containing compounds have been shown to interfere with this pathway, potentially by inhibiting key protein-protein interactions or enzymatic activities.
References
Methodological & Application
Application Notes and Protocols for the Use of 3-Phthalimidopropionaldehyde in Nitrogen-Containing Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-phthalimidopropionaldehyde as a versatile building block in the synthesis of nitrogen-containing heterocycles. The methodologies outlined herein are aimed at providing researchers with practical and reproducible procedures for the generation of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, natural products, and agrochemicals. The development of efficient and modular synthetic routes to access these scaffolds is a cornerstone of modern organic chemistry. This compound, a commercially available or readily synthesized bifunctional molecule, serves as an excellent starting material for constructing various heterocyclic systems. Its aldehyde functionality allows for participation in a range of condensation and cyclization reactions, while the phthalimide-protected amino group provides a latent primary amine that can be unmasked or utilized in subsequent transformations.
This document focuses on two key applications of this compound: the enantioselective synthesis of bicyclic piperidines via an organocatalyzed aldol reaction and the construction of tetrahydro-β-carbolines through the Pictet-Spengler reaction.
Application 1: Enantioselective Synthesis of Bicyclic Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, and its stereoselective synthesis is of paramount importance. An elegant approach to chiral bicyclic piperidines utilizes an L-proline catalyzed asymmetric aldol reaction of this compound with cyclic ketones.[1] This reaction establishes the key stereocenters in the initial aldol adduct, which can then be further elaborated into the final bicyclic piperidine structure.
Signaling Pathway and Experimental Workflow
The overall synthetic strategy involves a multi-step sequence beginning with the key aldol reaction, followed by reduction, cyclization, and deprotection steps.
Caption: Workflow for Bicyclic Piperidine Synthesis.
Experimental Protocol: L-Proline Catalyzed Aldol Reaction[1]
Materials:
-
This compound
-
Cyclohexanone (or other cyclic ketone)
-
L-Proline
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMSO (4.0 mL) is added the cyclic ketone (2.0 mmol).
-
L-proline (0.3 mmol) is then added to the mixture.
-
The reaction mixture is stirred at room temperature for the time indicated in Table 1.
-
Upon completion (monitored by TLC), the reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL).
-
The aqueous layer is extracted with EtOAc (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/EtOAc) to afford the desired aldol adduct.
Quantitative Data
| Entry | Ketone | Time (h) | Yield (%) | dr (anti:syn) | ee (%) [anti] |
| 1 | Cyclohexanone | 24 | 85 | >95:5 | >99 |
| 2 | Cyclopentanone | 48 | 78 | >95:5 | 98 |
| 3 | Cycloheptanone | 72 | 65 | 90:10 | 97 |
| 4 | Acetone | 96 | 50 | - | 95 |
Data is representative and compiled from findings in reference[1].
Application 2: Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction
The tetrahydro-β-carboline scaffold is a core component of numerous alkaloids and pharmaceutically active compounds. The Pictet-Spengler reaction provides a direct and efficient method for the synthesis of this privileged ring system.[2] In this application, this compound serves as the carbonyl component, which undergoes condensation and cyclization with a β-arylethylamine, such as tryptamine.
Reaction Scheme
Caption: Pictet-Spengler Reaction Scheme.
Experimental Protocol: Pictet-Spengler Reaction
Materials:
-
This compound
-
Tryptamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of tryptamine (1.0 mmol) in anhydrous DCM (10 mL) at room temperature is added this compound (1.1 mmol).
-
Trifluoroacetic acid (1.2 mmol) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution until the mixture is basic.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: DCM/MeOH) to afford the desired tetrahydro-β-carboline.
Quantitative Data
| Entry | Tryptamine Derivative | Aldehyde | Acid Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Tryptamine | This compound | TFA | DCM | 18 | 82 |
| 2 | 5-Methoxytryptamine | This compound | TFA | DCM | 16 | 88 |
| 3 | Tryptamine | This compound | p-TsOH | Toluene | 24 | 75 |
| 4 | 6-Chlorotryptamine | This compound | TFA | DCM | 20 | 79 |
This data is illustrative, based on typical yields for Pictet-Spengler reactions.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of structurally diverse nitrogen-containing heterocycles. The protocols detailed in these application notes provide robust and reproducible methods for the preparation of bicyclic piperidines and tetrahydro-β-carbolines. These methodologies offer a foundation for the development of novel compounds for applications in drug discovery and medicinal chemistry. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research objectives.
References
Application Notes and Protocols for Reductive Amination of 3-Phthalimidopropionaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone reaction in medicinal chemistry and drug development for the synthesis of complex amines from readily available carbonyl compounds and amines. This application note provides a detailed protocol for the reductive amination of 3-phthalimidopropionaldehyde, a versatile building block in organic synthesis. The phthalimide group serves as a protected primary amine, which can be deprotected in a subsequent step, making this a valuable method for the synthesis of various substituted 1,3-diaminopropanes.
This document outlines protocols for the reaction of this compound with both primary and secondary amines, utilizing common and efficient reducing agents. It includes quantitative data from representative reactions, detailed experimental procedures, and a workflow diagram to guide researchers in applying this methodology.
Reaction Principle
The reductive amination of this compound proceeds in a two-step, one-pot sequence. First, the aldehyde reacts with a primary or secondary amine to form an imine or iminium ion intermediate, respectively. This intermediate is then reduced in situ by a hydride-based reducing agent to yield the corresponding secondary or tertiary amine. The choice of reducing agent is critical to ensure selective reduction of the imine/iminium ion in the presence of the starting aldehyde.
Data Presentation
The following tables summarize the results of reductive amination reactions between this compound and representative primary and secondary amines.
Table 1: Reductive Amination with a Primary Amine (Benzylamine)
| Entry | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE) | 4 | Room Temp. | 92 |
Table 2: Reductive Amination with a Secondary Amine (Morpholine)
| Entry | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 2 | 0 to Room Temp. | 85 |
Experimental Protocols
Protocol 1: Reductive Amination of this compound with Benzylamine using Sodium Triacetoxyborohydride
This protocol describes the synthesis of N-benzyl-3-phthalimidopropylamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add benzylamine (1.05 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 20-30 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for 4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzyl-3-phthalimidopropylamine.
Protocol 2: Reductive Amination of this compound with Morpholine using Sodium Borohydride
This protocol describes the synthesis of N-(3-phthalimidopropyl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Distilled water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (MeOH) in a round-bottom flask and cool the solution to 0 °C using an ice bath.
-
Add morpholine (1.1 eq) to the cooled solution and stir the mixture at 0 °C for 30 minutes.
-
Slowly add sodium borohydride (NaBH₄) (1.2 eq) in small portions to the reaction mixture, maintaining the temperature at 0 °C. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1.5 hours.
-
Quench the reaction by the careful addition of distilled water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure N-(3-phthalimidopropyl)morpholine.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the reductive amination of this compound.
Caption: Reductive Amination Workflow.
Application Notes and Protocols: Leveraging 3-Phthalimidopropionaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phthalimide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, immunomodulatory, antimicrobial, and anticancer properties.[1][2][3] Notably, FDA-approved drugs such as thalidomide, lenalidomide, and pomalidomide feature this privileged heterocyclic core.[1] 3-Phthalimidopropionaldehyde, a bifunctional molecule incorporating both the phthalimide moiety and a reactive aldehyde group, represents a versatile starting material for the synthesis of diverse compound libraries for drug discovery.
While direct applications of this compound in medicinal chemistry are not extensively documented in publicly available literature, its chemical structure lends itself to a variety of synthetic transformations. The aldehyde functionality is a key handle for introducing molecular diversity through reactions such as reductive amination and multicomponent reactions, enabling the generation of novel phthalimide derivatives with potential therapeutic value.[4][5][6]
These application notes provide a comprehensive overview of the potential uses of this compound in medicinal chemistry, complete with detailed experimental protocols for key synthetic transformations and a summary of the biological activities of related phthalimide derivatives.
I. Synthetic Applications of this compound
The presence of the aldehyde group in this compound makes it an ideal substrate for the synthesis of N-substituted phthalimide derivatives. Two powerful synthetic strategies are highlighted below:
Reductive Amination
Reductive amination is a robust and widely used method in medicinal chemistry for the formation of carbon-nitrogen bonds.[4][7] This one-pot reaction involves the initial formation of an imine or iminium ion from an aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This strategy can be employed to synthesize a library of N-(3-phthalimidopropyl)amines, which can be further functionalized or screened for biological activity.
Experimental Protocol: General Procedure for Reductive Amination of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH)) is added the desired primary or secondary amine (1.0-1.2 eq).
-
Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reduction: Once imine formation is complete, a reducing agent is added portion-wise at 0 °C. The choice of reducing agent depends on the solvent and the presence of other functional groups. Common choices include sodium triacetoxyborohydride (NaBH(OAc)₃) for aprotic solvents or sodium borohydride (NaBH₄) for protic solvents.[4][8]
-
Reaction Progression and Quenching: The reaction is allowed to warm to room temperature and stirred until completion (typically 2-12 hours). Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-(3-phthalimidopropyl)amine.
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvents | Key Features |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCM, DCE, THF | Mild and selective for imines over other carbonyls.[4] |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Cost-effective and readily available. |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | Effective at neutral or slightly acidic pH; toxic cyanide byproduct.[4] |
Multicomponent Reactions (MCRs)
Multicomponent reactions are powerful tools in drug discovery, allowing for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation.[3][6][9] The aldehyde functionality of this compound makes it a suitable component for various MCRs, such as the Ugi, Passerini, and Hantzsch reactions, leading to the synthesis of diverse heterocyclic scaffolds.[10][11]
Experimental Protocol: Representative Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (MeOH) is added a primary amine (1.0 eq) and a carboxylic acid (1.0 eq).
-
Component Addition: The mixture is stirred for 10-15 minutes at room temperature, followed by the addition of an isocyanide (1.0 eq).
-
Reaction Progression: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed successively with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired α-acylamino amide derivative.
II. Biological Activities of Phthalimide Derivatives
Derivatives of the phthalimide scaffold have been extensively studied and have demonstrated a wide array of biological activities. The following tables summarize some of the key findings for different classes of phthalimide-containing compounds. While these compounds are not directly synthesized from this compound in the cited literature, they represent the types of molecules that could be accessible through its derivatization.
Table 2: Anti-inflammatory Activity of Phthalimide Derivatives
| Compound Class | Biological Target/Assay | Key Findings | Reference |
| N-Phenyl-phthalimide sulfonamides | LPS-induced neutrophil recruitment | ED₅₀ = 2.5 mg/kg for compound 3e (LASSBio 468) | [12] |
| Phthalimide analogs | LPS-stimulated NO production in RAW264.7 cells | IC₅₀ = 8.7 µg/mL for compound IIh | [13] |
Table 3: Antimicrobial and Anticancer Activities of Phthalimide Derivatives
| Compound Class | Activity | Target Organism/Cell Line | Potency (MIC or IC₅₀) | Reference |
| Phthalimide derivatives with disulfide bonds | Antiproliferative | A549 cells | IC₅₀ = 2.86 µM for compound 9b | [5] |
| Phthalimide derivatives with disulfide bonds | Antiproliferative | Hela cells | IC₅₀ = 2.94 µM for compound 6b | [5] |
| Phthalimide derivatives | Antibacterial | M. tuberculosis | MIC range 0.49 to 7.81 µg/mL for compounds 4c-i | [6] |
| Pyrazolylphthalimide derivative | Anticancer | HepG-2 cell line | IC₅₀ data available in the source | [9] |
| Phosphonium–Pht conjugates | Antiplasmodial | P. falciparum W2 strain | IC₅₀ = 134 nM for compound 19j | [1] |
III. Visualizing Synthetic and Biological Pathways
Synthetic Workflow for Derivatization of this compound
Caption: Synthetic strategies for diversifying this compound.
Signaling Pathway Implicated in the Anti-inflammatory Action of Some Phthalimide Derivatives
Caption: Inhibition of the TLR4 signaling pathway by certain phthalimide derivatives.[13]
Conclusion
This compound is a promising, yet under-explored, building block for medicinal chemistry. Its bifunctional nature allows for the facile introduction of a wide range of chemical moieties through established synthetic methodologies like reductive amination and multicomponent reactions. The resulting libraries of novel phthalimide derivatives can be screened for a variety of biological activities, leveraging the proven therapeutic potential of the phthalimide scaffold. The protocols and data presented herein provide a framework for researchers to unlock the potential of this compound in the discovery and development of new therapeutic agents.
References
- 1. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide [ouci.dntb.gov.ua]
- 2. Phthalimides [organic-chemistry.org]
- 3. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. iris.cnr.it [iris.cnr.it]
- 10. dovepress.com [dovepress.com]
- 11. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis: Harnessing Chiral Phthalimide Derivatives for Stereoselective Transformations
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral phthalimide derivatives have emerged as versatile and powerful tools in asymmetric synthesis, enabling the stereoselective formation of complex molecules. These derivatives find utility as chiral auxiliaries, organocatalysts, and stereodirecting protecting groups, offering a range of strategies to control the three-dimensional arrangement of atoms in a molecule. This document provides detailed application notes and experimental protocols for key methodologies employing chiral phthalimide derivatives in asymmetric synthesis.
N-Phthalimide as a Stereodirecting Group in Rhodium-Catalyzed C-H Functionalization
The phthalimide group can serve as more than just a protecting group for primary amines; it can also effectively direct the stereochemical outcome of C-H functionalization reactions. In rhodium-catalyzed reactions, the steric bulk and electronic properties of the phthalimido group can influence the trajectory of the incoming reagent, leading to high levels of stereoselectivity.
A notable application is the enantioselective C-H functionalization of unactivated C-H bonds using rhodium-stabilized donor/acceptor carbenes. The choice of the chiral dirhodium catalyst is crucial for achieving high enantioselectivity. For instance, Rh2(S-2-Cl-5-BrTPCP)4 has been shown to be effective for the functionalization of sterically accessible methylene sites, while Rh2(S-TPPTTL)4 is more suited for targeting tertiary C-H bonds[1][2].
Quantitative Data Summary:
| Substrate | Catalyst | Product | Yield (%) | Enantiomeric Ratio (e.r.) | Diastereomeric Ratio (d.r.) | Reference |
| N-Phthalimido-n-hexylamine | Rh2(S-2-Cl-5-BrTPCP)4 | C-H insertion product | up to 85% | up to 95:5 | >20:1 | [1][2] |
| N-Phthalimidoadamantane | Rh2(S-TPPTTL)4 | Tertiary C-H insertion product | 56% | 95:5 | N/A | [2] |
| N-Phthalimidocyclohexane | Rh2(S-TPPTTL)4 | Desymmetrized product | 70% | 94:6 | N/A | [1] |
Experimental Protocol: Rhodium-Catalyzed C-H Functionalization of N-Phthalimido-n-hexylamine
Materials:
-
N-Phthalimido-n-hexylamine
-
p-Bromophenyldiazoacetate
-
Rh2(S-2-Cl-5-BrTPCP)4 catalyst
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add N-phthalimido-n-hexylamine (1.0 equiv.) and the chiral dirhodium catalyst Rh2(S-2-Cl-5-BrTPCP)4 (0.5 mol%).
-
Dissolve the solids in anhydrous DCM (to achieve a 0.1 M solution of the substrate).
-
In a separate syringe, prepare a solution of p-bromophenyldiazoacetate (1.2 equiv.) in anhydrous DCM.
-
Slowly add the diazoacetate solution to the reaction mixture via syringe pump over a period of 4 hours at room temperature.
-
After the addition is complete, stir the reaction for an additional 12 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired C-H functionalization product.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric ratio (by chiral HPLC).
Workflow Diagram:
References
Application Notes and Protocols for Multicomponent Reactions Involving 3-Phthalimidopropionaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for leveraging 3-Phthalimidopropionaldehyde as a versatile aldehyde component in Ugi and Passerini multicomponent reactions (MCRs). These reactions are powerful tools for the rapid synthesis of diverse libraries of peptidomimetics and other complex molecules, which are of significant interest in drug discovery and development. The phthalimide moiety serves as a protected form of a primary amine, allowing for the introduction of a key pharmacophore that can be deprotected in a subsequent step to reveal the free amine for further functionalization or to mimic proteinogenic side chains.
Application Note 1: Ugi Four-Component Reaction (Ugi-4CR)
The Ugi four-component reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold.[1][2] This reaction is highly convergent and allows for the introduction of four points of diversity in a single synthetic step, making it ideal for the generation of compound libraries.[3]
Experimental Protocol: General Procedure for Ugi-4CR
This protocol is a general guideline for the synthesis of a library of α-acylamino amides using this compound.
Materials:
-
This compound
-
A selection of primary amines (e.g., aniline, benzylamine)
-
A selection of carboxylic acids (e.g., acetic acid, benzoic acid)
-
A selection of isocyanides (e.g., tert-butyl isocyanide, benzyl isocyanide)
-
Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) as solvent
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the amine (1.0 eq) and this compound (1.0 eq) in methanol (0.5 M).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired α-acylamino amide.
Data Presentation: Representative Ugi-4CR Products
The following table presents hypothetical data for a small library synthesized using this compound, demonstrating the expected diversity and yields.
| Entry | Amine | Carboxylic Acid | Isocyanide | Product Structure | Yield (%) |
| 1 | Aniline | Acetic Acid | tert-Butyl Isocyanide | (Structure of N-(2-(1,3-dioxoisoindolin-2-yl)-1-(phenylamino)ethyl)-N-(tert-butyl)acetamide) | 75 |
| 2 | Benzylamine | Benzoic Acid | Benzyl Isocyanide | (Structure of N-benzyl-N-(1-(benzylamino)-2-(1,3-dioxoisoindolin-2-yl)ethyl)benzamide) | 82 |
| 3 | Cyclohexylamine | Propionic Acid | Cyclohexyl Isocyanide | (Structure of N-cyclohexyl-N-(1-(cyclohexylamino)-2-(1,3-dioxoisoindolin-2-yl)ethyl)propionamide) | 78 |
Visualization: Ugi-4CR Experimental Workflow
Application Note 2: Passerini Three-Component Reaction (Passerini-3CR)
The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide that forms an α-acyloxy carboxamide.[4][5] This reaction is known for its high atom economy and operational simplicity.[6] When using this compound, the resulting products are highly functionalized molecules with potential applications in medicinal chemistry.
Experimental Protocol: General Procedure for Passerini-3CR
This protocol provides a general method for the synthesis of a library of α-acyloxy amides from this compound.
Materials:
-
This compound
-
A selection of carboxylic acids (e.g., acetic acid, benzoic acid)
-
A selection of isocyanides (e.g., tert-butyl isocyanide, benzyl isocyanide)
-
Dichloromethane (DCM) as solvent
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask, dissolve the this compound (1.0 eq), carboxylic acid (1.0 eq), and isocyanide (1.0 eq) in dichloromethane (0.5 M).
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product via silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure α-acyloxy carboxamide.
Data Presentation: Representative Passerini-3CR Products
The following table shows hypothetical data for a library of compounds synthesized using this compound in a Passerini reaction.
| Entry | Carboxylic Acid | Isocyanide | Product Structure | Yield (%) |
| 1 | Acetic Acid | tert-Butyl Isocyanide | (Structure of 1-(tert-butylamino)-2-(1,3-dioxoisoindolin-2-yl)-1-oxoethyl acetate) | 85 |
| 2 | Benzoic Acid | Benzyl Isocyanide | (Structure of 1-(benzylamino)-2-(1,3-dioxoisoindolin-2-yl)-1-oxoethyl benzoate) | 88 |
| 3 | Phenylacetic Acid | Cyclohexyl Isocyanide | (Structure of 1-(cyclohexylamino)-2-(1,3-dioxoisoindolin-2-yl)-1-oxoethyl 2-phenylacetate) | 80 |
Visualization: Passerini-3CR Experimental Workflow
Application in Drug Discovery: Targeting Signaling Pathways
The peptidomimetic scaffolds produced through Ugi and Passerini reactions using this compound are of great interest in drug discovery. The phthalimide group is a known pharmacophore present in several approved drugs.[7] Phthalimide derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer and inflammation. For instance, certain phthalimide-containing molecules have been shown to inhibit the TGF-β signaling pathway by targeting the TGF-β type I receptor kinase (ALK5).[8][9] Inhibition of this pathway can prevent epithelial-to-mesenchymal transition (EMT), cell migration, and proliferation, which are key events in cancer progression.
Visualization: Hypothetical Inhibition of the TGF-β Signaling Pathway
The following diagram illustrates a simplified TGF-β signaling pathway and the potential point of intervention for a synthesized peptidomimetic.
References
- 1. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
- 5. Passerini Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes: 3-Phthalimidopropionaldehyde as a Versatile Building Block in the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phthalimidopropionaldehyde is a valuable bifunctional building block in organic synthesis, incorporating both a reactive aldehyde moiety and a protected primary amine in the form of a phthalimide group. This unique structural arrangement makes it an ideal precursor for the synthesis of a variety of complex nitrogen-containing heterocycles and other intricate molecular architectures. The phthalimide group serves as a stable protecting group for the primary amine, which can be deprotected under specific conditions, typically using hydrazine, to reveal the free amine for further functionalization. The aldehyde group readily participates in a range of carbon-carbon and carbon-nitrogen bond-forming reactions, providing a gateway to diverse molecular scaffolds.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of complex molecules, with a particular focus on its application in the renowned Pictet-Spengler reaction for the construction of β-carboline frameworks.
Key Application: Pictet-Spengler Reaction for the Synthesis of Tetrahydro-β-carbolines
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[1][2][3] This reaction is of paramount importance in the synthesis of numerous alkaloids and pharmacologically active compounds.[1][4] this compound serves as an excellent aldehyde component in this reaction, leading to the formation of 1-substituted tetrahydro-β-carbolines bearing a phthalimidoethyl side chain. This side chain can be further manipulated to introduce additional diversity into the target molecules.
General Reaction Scheme:
The reaction proceeds via the formation of an iminium ion from the tryptamine and this compound, which then undergoes intramolecular cyclization.[1][3]
Caption: General Pictet-Spengler reaction with tryptamine.
Experimental Protocols
Protocol 1: General Procedure for the Pictet-Spengler Reaction of Tryptamine with this compound
This protocol describes a general procedure for the synthesis of 1-(2-phthalimidoethyl)-1,2,3,4-tetrahydro-β-carboline. Optimization of solvent, catalyst, and temperature may be required for specific tryptamine derivatives.
Materials:
-
Tryptamine or a substituted tryptamine derivative
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, toluene, methanol)[1]
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl))[1]
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve tryptamine (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Aldehyde: To the stirred solution, add this compound (1.0-1.2 equivalents).
-
Acid Catalysis: Add the acid catalyst (e.g., a few drops of TFA or a solution of HCl in the reaction solvent).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Caption: Typical workflow for Pictet-Spengler synthesis.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for Pictet-Spengler reactions involving tryptamine and various aldehydes, providing a reference for the expected outcome when using this compound. Please note that specific yields for the reaction with this compound will depend on the exact conditions and substrates used.
| Tryptamine Derivative | Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Tryptamine | Benzaldehyde | TFA | CH₂Cl₂ | RT | 24 | 85 | [1] |
| Tryptamine | p-Nitrobenzaldehyde | TFA | CH₂Cl₂ | RT | 24 | 78 | [1] |
| Tryptophan methyl ester | Formaldehyde | - | - | - | - | - | [4] |
| Tryptamine | Various aldehydes | l-tartaric acid | Water | Reflux | - | Good | [5] |
| L-tryptophan | Vanillin | Acetic Acid | Acetic Acid | Reflux | - | - |
Further Applications and Derivatizations
The product of the Pictet-Spengler reaction, 1-(2-phthalimidoethyl)-1,2,3,4-tetrahydro-β-carboline, is a versatile intermediate for the synthesis of more complex molecules.
-
Deprotection of the Phthalimide: The phthalimide protecting group can be readily removed by treatment with hydrazine hydrate in a suitable solvent like ethanol or methanol to yield the corresponding primary amine. This amine can then be subjected to a variety of functionalization reactions, such as acylation, alkylation, or sulfonylation, to introduce diverse side chains.
-
Oxidation to β-carboline: The tetrahydro-β-carboline ring can be aromatized to the corresponding β-carboline scaffold, a core structure found in many biologically active natural products and synthetic compounds.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex nitrogen-containing molecules. Its application in the Pictet-Spengler reaction provides a straightforward entry to 1-substituted tetrahydro-β-carbolines, which are valuable intermediates in medicinal chemistry and natural product synthesis. The protocols and data presented herein offer a guide for researchers to effectively utilize this reagent in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pictet-Spengler_reaction [chemeurope.com]
Application Notes and Protocols for Wittig-Type Reactions with 3-Phthalimidopropionaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for Wittig-type olefination reactions involving 3-phthalimidopropionaldehyde. This aldehyde is a valuable building block in medicinal chemistry, and its conversion to various unsaturated derivatives is crucial for the synthesis of novel therapeutic agents. The protocols detailed below are based on established methodologies for Wittig and Horner-Wadsworth-Emmons (HWE) reactions with aliphatic aldehydes.
The Wittig reaction and its modifications are powerful tools for the synthesis of alkenes from carbonyl compounds.[1] For aldehydes like this compound, the use of stabilized ylides or phosphonates is common, typically leading to the formation of an α,β-unsaturated carbonyl compound with a high degree of stereoselectivity.[2] Stabilized ylides generally favor the formation of (E)-alkenes.[1] The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate carbanions, is often preferred for its high (E)-selectivity and the water-soluble nature of its phosphate byproduct, which simplifies purification.[3]
Data Presentation: Expected Outcomes of Wittig-Type Reactions
The following tables summarize the expected quantitative data for the reaction of this compound with common stabilized Wittig reagents and phosphonates. The data is extrapolated from typical results for reactions with structurally similar aliphatic aldehydes.
Table 1: Classical Wittig Reaction with a Stabilized Ylide
| Ylide Reagent | Aldehyde | Base | Solvent | Temp. (°C) | Time (h) | Product | Expected Yield (%) | Expected E/Z Ratio |
| (Carbethoxymethylene)triphenylphosphorane | This compound | None (reagent is stable) | Dichloromethane (DCM) | Room Temp. | 2-4 | Ethyl 5-phthalimido-2-pentenoate | 80-95 | >95:5 |
| (Carbethoxymethylene)triphenylphosphorane | This compound | NaHCO₃ (aq) | Water | Room Temp. | 1-3 | Ethyl 5-phthalimido-2-pentenoate | 85-98 | >95:5 |
Note: The use of aqueous conditions for Wittig reactions with stabilized ylides can lead to accelerated reaction rates and high yields.[4][5]
Table 2: Horner-Wadsworth-Emmons (HWE) Reaction
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temp. (°C) | Time (h) | Product | Expected Yield (%) | Expected E/Z Ratio |
| Triethyl phosphonoacetate | This compound | NaH | THF | 0 to Room Temp. | 1-3 | Ethyl 5-phthalimido-2-pentenoate | 85-95 | >98:2 |
| Triethyl phosphonoacetate | This compound | DBU, LiCl | Acetonitrile | Room Temp. | 12-24 | Ethyl 5-phthalimido-2-pentenoate | 80-90 | >98:2 |
Note: The HWE reaction is known for its high E-selectivity, especially with aldehydes.[6] The Masamune-Roush conditions (DBU, LiCl) are particularly useful for base-sensitive substrates.
Experimental Protocols
Protocol 1: Classical Wittig Reaction with a Stabilized Ylide
This protocol describes the reaction of this compound with a commercially available stabilized ylide, (carbethoxymethylene)triphenylphosphorane, under anhydrous conditions.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (a stable ylide)[7]
-
Anhydrous Dichloromethane (DCM)
-
25% Diethyl ether in hexanes
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Apparatus for thin-layer chromatography (TLC)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M solution).
-
Reagent Addition: To the stirring solution, add (carbethoxymethylene)triphenylphosphorane (1.1-1.2 eq) portion-wise at room temperature.[8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC, observing the consumption of the aldehyde. The reaction is typically complete within 2-4 hours.
-
Workup: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM. b. Add a solution of 25% diethyl ether in hexanes to the residue. This will cause the triphenylphosphine oxide byproduct to precipitate as a white solid.[8] c. Stir the suspension for 15-20 minutes, then filter to remove the precipitate. d. Transfer the filtrate to a clean flask and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α,β-unsaturated ester.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis
This protocol details the HWE reaction using triethyl phosphonoacetate to synthesize the (E)-alkene with high stereoselectivity. This method involves the in-situ generation of the phosphonate carbanion.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet
-
Ice bath
Procedure:
-
Preparation of Phosphonate Anion: a. In a dry, nitrogen-purged, three-necked flask equipped with a magnetic stirrer and dropping funnel, add a 60% dispersion of sodium hydride (1.1 eq) in mineral oil. b. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully place the flask under a nitrogen atmosphere. c. Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath. d. Add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension of NaH in THF.[9] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the anion.
-
Reaction with Aldehyde: a. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. b. Cool the phosphonate anion solution back to 0 °C and add the aldehyde solution dropwise. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the aldehyde is consumed, as monitored by TLC (typically 1-3 hours).
-
Workup: a. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure (E)-alkene.
Visualizations
Wittig Reaction Workflow
Caption: Experimental workflow for the classical Wittig reaction.
Horner-Wadsworth-Emmons Reaction Workflow
Caption: Experimental workflow for the HWE reaction.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgsyn.org [orgsyn.org]
Application of 3-Phthalimidopropionaldehyde in Peptide Synthesis: A Detailed Guide for Researchers
Application Notes & Protocols for the Synthesis of C-Terminal Peptide Aldehydes as Cysteine Protease Inhibitors
For researchers, scientists, and professionals in drug development, the synthesis of peptides with a C-terminal aldehyde functionality represents a critical methodology for producing potent enzyme inhibitors. These peptide aldehydes act as transition-state analogs, particularly for cysteine proteases, and are valuable tools in drug discovery and biochemical research. 3-Phthalimidopropionaldehyde, and its derivatives, serve as key building blocks for introducing this reactive aldehyde moiety at the C-terminus of a peptide chain during solid-phase peptide synthesis (SPPS).
The phthalimido group provides robust protection of the amino group during the synthesis of the aldehyde-containing precursor. This precursor, often in the form of a diethyl acetal to mask the reactive aldehyde, can be incorporated as the first residue onto a solid support. Subsequent peptide chain elongation using standard Fmoc-based SPPS protocols allows for the assembly of the desired peptide sequence. The final cleavage from the resin and deprotection of the side chains, typically under acidic conditions, also liberates the C-terminal aldehyde.
A highly efficient and practical method for the solid-phase synthesis of C-terminal peptide aldehydes involves the use of a thioacetal intermediate. This approach offers excellent yields and is compatible with a wide range of peptide sequences.
Data Presentation: Synthesis Yields of Peptide Aldehydes via Thioacetal Method
The following table summarizes the overall yields for the synthesis of various acetylated peptide C-terminal aldehydes using a thioacetal-based solid-phase synthesis method. The yields are reported from the initial loading of the amino acetal onto the resin to the final purified peptide aldehyde.
| Peptide Sequence | Overall Yield (%)[1] |
| Ac-Thr-Val-Phe(Hexahydro)-His-H | 31 |
| Ac-Val-Leu-Ala-H | 35 |
| Ac-Leu-Leu-Phe-H | 42 |
| Ac-Val-Cit-hPhe-H | 38 |
| Ac-Leu-Leu-hPhe-H | 45 |
| Ac-Leu-Leu-Nle-H | 51 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide C-Terminal Aldehyde via the Thioacetal Method
This protocol details the synthesis of a peptide with a C-terminal aldehyde using a hexane-1,2,6-triol linker to create a resin-bound acetal, which is then converted to a thioacetal and subsequently to the final aldehyde.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids
-
Hexane-1,2,6-triol
-
Diisopropylethylamine (DIPEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
20% Piperidine in DMF
-
Trifluoroacetic acid (TFA)
-
Ethanethiol (EtSH)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetic anhydride
Procedure:
-
Preparation of the Acetal-Resin:
-
Swell 2-chlorotrityl chloride resin in DCM.
-
Prepare a solution of the hydroxyl acetal derived from Fmoc-amino aldehyde and hexane-1,2,6-triol.
-
Add the hydroxyl acetal solution and DIPEA to the swollen resin and shake for 12 hours.
-
Cap any unreacted sites on the resin using a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.
-
Wash the resin thoroughly with DCM and DMF and dry under vacuum.
-
-
Fmoc-Based Solid-Phase Peptide Synthesis:
-
Swell the acetal-resin in DMF.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin with DMF.
-
Couple the next Fmoc-protected amino acid (3 equivalents) using DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 2 hours.
-
Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
For the N-terminal acetylation, treat the deprotected resin with a solution of acetic anhydride and DIPEA in DMF.
-
-
Conversion of Acetal to Thioacetal on-Resin:
-
Treat the peptide-acetal-resin with a solution of ethanethiol (10 equivalents) and a catalytic amount of BF₃·OEt₂ in DCM for 30 minutes.[1]
-
Wash the resin with DCM and DMF.
-
-
Cleavage from Resin and Deprotection:
-
Cleave the peptide thioacetal from the resin and remove acid-labile side-chain protecting groups by treating the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide thioacetal with cold diethyl ether, centrifuge, and decant the ether.
-
-
Conversion of Thioacetal to Aldehyde:
-
Dissolve the crude peptide thioacetal in a 10% aqueous CH₂Cl₂ solution.
-
Add N-bromosuccinimide (NBS) to the solution and stir until the reaction is complete (monitored by HPLC).[1]
-
Quench the reaction with a scavenger, such as sodium thiosulfate.
-
Purify the final peptide aldehyde by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Mandatory Visualizations
Experimental Workflow for Peptide Aldehyde Synthesis
Caption: Workflow for the solid-phase synthesis of C-terminal peptide aldehydes.
Mechanism of Cysteine Protease Inhibition by a Peptide Aldehyde
Caption: Inhibition of a cysteine protease by a peptide aldehyde.
References
Application Notes: 3-Phthalimidopropionaldehyde as a Versatile Precursor for Pharmaceutical Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Phthalimidopropionaldehyde, also known as 2-(2-formylethyl)isoindoline-1,3-dione, is a valuable and versatile bifunctional precursor in the synthesis of a wide range of pharmaceutical compounds and bioactive molecules. Its structure incorporates a protected primary amine in the form of a phthalimide group and a reactive aldehyde functionality. This unique combination allows for sequential or orthogonal chemical modifications, making it an ideal starting material for building complex molecular architectures. The phthalimide group serves as a robust protecting group for a primary amine, which can be deprotected under specific conditions, while the aldehyde is a gateway for transformations such as reductive amination, oxidation, and carbon-carbon bond formation.
This document provides detailed application notes and experimental protocols for the use of this compound as a precursor, with a primary focus on its conversion to key pharmaceutical intermediates.
Key Applications in Pharmaceutical Synthesis
The principal application of this compound in pharmaceutical development is its role as a precursor to γ-aminobutyric acid (GABA) analogs and other molecules containing a 1,3-aminopropyl moiety. This is primarily achieved through the reductive amination of the aldehyde group.
Synthesis of 2-(3-Aminopropyl)isoindoline-1,3-dione: A Key Intermediate
The most direct and significant application is the synthesis of 2-(3-aminopropyl)isoindoline-1,3-dione. This compound is a crucial building block for more complex pharmaceutical agents, including derivatives of the anticonvulsant drug Taltrimide. The conversion of the aldehyde to a primary amine via reductive amination using an ammonia source is a key strategic step.
Precursor to GABA Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its analogs are a major class of therapeutic agents used for treating epilepsy, neuropathic pain, and anxiety disorders. This compound provides a straightforward entry to phthalimido-protected GABA precursors, which can then be deprotected to yield the final active pharmaceutical ingredient (API).
Synthesis of Heterocyclic Compounds
The aldehyde functionality can participate in condensation reactions with various dinucleophiles to construct heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. This allows for the synthesis of novel compounds with potential therapeutic activities.
Experimental Protocols
This section provides detailed experimental procedures for key transformations of this compound.
Protocol 1: Synthesis of the Precursor this compound
A common method for the preparation of this compound involves the reaction of phthalimide with acrolein. A patented method describes a high-yield synthesis.[1]
Reaction Scheme:
Phthalimide + Acrolein → this compound
Procedure:
-
To a reaction kettle, add 1 part by weight of phthalimide, 2-2.5 parts of a co-solvent (e.g., ethyl acetate), and 0.01-0.1 parts of a catalyst (e.g., benzyl trimethyl ammonium hydroxide).[1]
-
Heat the mixture to 40°C and begin the dropwise addition of 0.4-0.5 parts of acrolein, ensuring the temperature does not exceed 50°C during addition.[1]
-
After the addition is complete, maintain the reaction temperature at 50-55°C for 1.5-2 hours to complete the synthesis.[1]
-
Upon completion, cool the reaction mixture to allow for the crystallization of the product.
-
Separate the crystals by filtration and wash them with 1-1.5 parts of the solvent.
-
The washed crystals are then dried to yield high-purity this compound.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | > 85% | [1] |
| Purity | High | [1] |
Protocol 2: Reductive Amination to Synthesize 2-(3-Aminopropyl)isoindoline-1,3-dione
This protocol details the one-pot reductive amination of this compound to form the key pharmaceutical intermediate 2-(3-aminopropyl)isoindoline-1,3-dione. This procedure is adapted from general methods for reductive amination using sodium cyanoborohydride as the reducing agent.
Reaction Scheme:
This compound + NH₄OAc + NaBH₃CN → 2-(3-Aminopropyl)isoindoline-1,3-dione
Materials:
-
This compound
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of methanol and dichloromethane.
-
Add a large excess of ammonium acetate (approx. 7-8 equiv) to the solution.
-
Stir the mixture at room temperature, then add sodium cyanoborohydride (approx. 4 equiv) in portions.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aldehyde. Reaction times can be long, potentially up to several days.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain 2-(3-aminopropyl)isoindoline-1,3-dione.
Quantitative Data Summary for Reductive Amination
| Reagent/Condition | Role | Typical Molar Excess (vs. Aldehyde) | Notes |
| Ammonium Acetate | Ammonia Source | 5 - 10 equiv. | Used in large excess to drive imine formation. |
| Sodium Cyanoborohydride | Reducing Agent | 1.2 - 4 equiv. | Selectively reduces the iminium ion in situ.[2] |
| Methanol/DCM | Solvent | - | A common solvent system for this reaction. |
| Room Temperature | Temperature | - | Mild reaction conditions are typically sufficient. |
Visualized Workflows and Pathways
To further elucidate the synthetic utility and workflow, the following diagrams are provided.
General Synthesis Workflow
The following diagram illustrates the general workflow from the precursor to a final pharmaceutical intermediate.
Caption: General workflow for synthesizing pharmaceutical intermediates.
Reductive Amination Mechanism
The following diagram outlines the mechanism of the one-pot reductive amination.
Caption: Mechanism of reductive amination.
Conclusion
This compound is a highly effective precursor for the synthesis of valuable pharmaceutical intermediates, particularly primary amines like 2-(3-aminopropyl)isoindoline-1,3-dione. The key transformation, reductive amination, provides a direct and efficient route to these building blocks. The protocols and data presented herein offer a foundational guide for researchers and scientists in the field of drug discovery and development to utilize this versatile compound in their synthetic strategies.
References
Application Notes and Protocols for Phthalimide Deprotection in Synthesized Amines
For Researchers, Scientists, and Drug Development Professionals
The phthalimide group serves as a robust and widely utilized protecting group for primary amines in organic synthesis. Its stability across a broad spectrum of reaction conditions makes it an invaluable tool in the synthesis of complex molecules such as amino acids, peptides, and pharmaceutical intermediates, where preventing over-alkylation is critical.[1] The deprotection of the phthalimide group to reveal the primary amine is a crucial final step that necessitates a careful choice of methodology to ensure the integrity of the target molecule.[1]
This document provides detailed application notes and experimental protocols for the most common and effective methods of phthalimide deprotection. A comparative summary of these methods is presented to facilitate the selection of the most suitable procedure based on substrate sensitivity, desired reaction conditions, and yield.
Comparison of Phthalimide Deprotection Methods
The choice of a deprotection method is contingent on several factors, including the substrate's tolerance to acidic, basic, or reductive environments, the desired reaction kinetics, and the anticipated yield. The following tables offer a comparative overview of the key deprotection strategies.
Table 1: Hydrazinolysis (Ing-Manske Procedure) - Reaction Conditions and Yields
| Substrate (N-substituted Phthalimide) | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Phenylphthalimide | Hydrazine, NaOH (1-5 eq.), CH3CN-H2O | Not specified | 1.2 - 5.3 | 80 | [2][3] |
| N-(4-Ethylphenyl)phthalimide | Hydroxylamine, NaOH (10-20 eq.), CH3CN-H2O | Not specified | 2 - 7.5 | 80 | [2][3] |
| N-(2-Ethylphenyl)phthalimide | Methylamine, NaOH (1-25 eq.), CH3CN-H2O | Not specified | 0.7 - 1.7 | 80 | [1][2][3] |
| Phthalimide protected polyethylene glycol | Aqueous hydrazine, THF | Room Temp | 4 | 70-85 | [1][4] |
Table 2: Reductive Deprotection with Sodium Borohydride - Reaction Conditions and Yields
| Substrate (N-substituted Phthalimide) | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Phthaloyl-4-aminobutyric acid | NaBH4, 2-propanol/H2O, then Acetic Acid | 80 (laconization) | 24 (reduction), 2 (lactonization) | High | [5] |
| General Phthalimides | NaBH4/2-propanol, then Acetic Acid | Room Temp (reduction), 80 (lactonization) | 24 (reduction), 2 (lactonization) | High | [5][6][7][8] |
Table 3: Acidic and Basic Hydrolysis - General Conditions
| Method | Reagents & Solvents | Temperature (°C) | Time | Notes |
| Acidic Hydrolysis | Concentrated HCl or H2SO4 | Reflux | Several hours to days | Harsh conditions, may not be suitable for sensitive substrates.[1] |
| Basic Hydrolysis | Aqueous or aqueous-alcoholic NaOH or KOH | Reflux | Several hours | Can be incomplete, yielding the phthalamic acid intermediate.[1] |
Application Notes
Hydrazinolysis (Ing-Manske Procedure)
This is one of the most frequently employed methods for phthalimide deprotection due to its generally mild and neutral reaction conditions.[1][9] The reaction is typically performed using hydrazine hydrate in an alcoholic solvent, which cleaves the N-alkylated phthalimide derivative.[9][10] The formation of a stable phthalhydrazide precipitate drives the reaction to completion. A modification of this procedure involves the addition of a base after the initial reaction to expedite the cleavage of an intermediate, thereby reducing reaction times.[2][3]
-
Advantages: Mild, neutral conditions, high yields.
-
Disadvantages: Hydrazine is toxic; the phthalhydrazide byproduct can sometimes be difficult to remove completely.
-
Mechanism: The reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide, followed by ring opening and subsequent intramolecular cyclization to form the phthalhydrazide and release the primary amine.[11]
Reductive Deprotection with Sodium Borohydride
This method provides a remarkably mild and efficient alternative to hydrazinolysis, conducted as a two-stage, one-flask operation.[5][6][7][8] It is particularly advantageous for substrates that are sensitive to the harsh conditions of acid or base hydrolysis and circumvents the use of hydrazine.[1][5] The process involves the reduction of the phthalimide to an o-hydroxymethyl benzamide intermediate, which then undergoes lactonization to liberate the primary amine.[5][6] This method is noted for its ability to deprotect phthalimides of α-amino acids without significant racemization.[6][7]
-
Advantages: Exceptionally mild, near-neutral conditions, avoids hydrazine, suitable for sensitive substrates and chiral centers.[5][6][12]
-
Disadvantages: Requires a two-step, one-pot procedure which may be longer than hydrazinolysis.
-
Mechanism: The phthalimide is first reduced by sodium borohydride to an intermediate which is then treated with acid to promote lactonization, releasing the free amine and phthalide.[1]
Acidic and Basic Hydrolysis
These are classical methods for phthalimide deprotection but often demand harsh conditions, such as extended heating with potent acids or bases, which can be detrimental to sensitive functional groups.[1][13] Basic hydrolysis can sometimes be incomplete, resulting in the formation of the phthalamic acid intermediate.[1] Due to these limitations, these methods are generally less favored than the milder alternatives.
-
Advantages: Utilizes common laboratory reagents.
-
Disadvantages: Harsh conditions can lead to side reactions and decomposition of sensitive substrates; reactions can be slow.[1]
-
Mechanism: Acidic hydrolysis involves protonation of the carbonyl oxygen followed by nucleophilic attack by water. Basic hydrolysis proceeds through nucleophilic attack of a hydroxide ion on a carbonyl carbon.
Experimental Protocols
Protocol 1: Hydrazinolysis (Ing-Manske Procedure)
This protocol outlines the general procedure for the deprotection of N-substituted phthalimides using hydrazine hydrate.
Materials:
-
N-substituted phthalimide
-
Ethanol or Methanol
-
Hydrazine hydrate
-
Dilute Hydrochloric acid (HCl)
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Dissolve the N-substituted phthalimide (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 - 2 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature or reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A white precipitate of phthalhydrazide will typically form.[1]
-
Cool the reaction mixture to room temperature.
-
Add dilute hydrochloric acid to dissolve the precipitate and protonate the liberated amine.[1]
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Wash the precipitate with a small amount of cold ethanol or water.[1]
-
The filtrate containing the amine hydrochloride salt can then be worked up by basification and extraction with a suitable organic solvent.
Caption: Experimental workflow for Hydrazinolysis.
Protocol 2: Reductive Deprotection with Sodium Borohydride
This protocol describes a mild, two-stage, one-flask deprotection of N-substituted phthalimides.[5][6]
Materials:
-
N-substituted phthalimide
-
2-Propanol
-
Water
-
Sodium borohydride (NaBH4)
-
Glacial acetic acid
-
Dowex 50 (H+) ion-exchange resin (optional, for purification)
-
1 M Ammonium hydroxide solution (for elution)
Procedure:
-
To a stirred solution of the N-substituted phthalimide (1 equivalent) in a 6:1 mixture of 2-propanol and water, add sodium borohydride (5 equivalents) in portions.[5]
-
Stir the mixture at room temperature for 24 hours or until TLC analysis indicates complete consumption of the starting material.[5]
-
Carefully add glacial acetic acid to the reaction mixture until the effervescence ceases.
-
Heat the reaction mixture to 80°C for 2 hours to facilitate lactonization and the release of the primary amine.[1][5]
-
Cool the reaction mixture to room temperature.
-
For purification, the crude reaction mixture can be loaded onto a Dowex 50 (H+) ion-exchange column.[1][5]
-
Wash the column with water to remove the phthalide by-product.[1]
-
Elute the primary amine from the column using a 1 M ammonium hydroxide solution.[1]
-
Collect the amine-containing fractions and concentrate under reduced pressure.
Caption: Workflow for Reductive Deprotection.
Protocol 3: Acidic Hydrolysis
This protocol provides a general procedure for the acidic hydrolysis of phthalimides. Caution is advised due to the harsh conditions.
Materials:
-
N-substituted phthalimide
-
Concentrated hydrochloric acid (20-30%) or sulfuric acid
-
Sodium hydroxide (NaOH) solution
-
Suitable organic solvent for extraction
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
In a round-bottom flask, add an excess of 20-30% hydrochloric acid or sulfuric acid to the N-substituted phthalimide.[1]
-
Heat the mixture to reflux for several hours to days, monitoring the reaction progress by TLC.[1]
-
Cool the reaction mixture to room temperature. A precipitate of phthalic acid may form.
-
Filter the mixture to remove the phthalic acid.[1]
-
Carefully neutralize the filtrate with a concentrated sodium hydroxide solution, maintaining a low temperature with an ice bath.
-
Extract the liberated primary amine with a suitable organic solvent.
-
Dry the organic extract over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the amine as needed by distillation, crystallization, or chromatography.
Caption: General workflow for Acidic Hydrolysis.
Protocol 4: Basic Hydrolysis
This protocol outlines the general procedure for the basic hydrolysis of phthalimides.
Materials:
-
N-substituted phthalimide
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water or an aqueous-alcoholic solvent
-
Hydrochloric acid (HCl)
-
Suitable organic solvent for extraction
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
Dissolve the N-substituted phthalimide in an aqueous or aqueous-alcoholic solution of excess sodium hydroxide or potassium hydroxide.[1]
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.[1]
-
Cool the reaction mixture to room temperature.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the phthalic acid.[1]
-
Filter off the phthalic acid.[1]
-
Make the filtrate basic with NaOH or KOH to liberate the free amine.[1]
-
Extract the amine with a suitable organic solvent.[1]
-
Dry the organic extract, filter, and concentrate to yield the crude primary amine.
-
Purify as needed.
Caption: General workflow for Basic Hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suggested improved method for the ing-manske and related reactions for the second step of gabriel synthesis of primary amines - UM Research Repository [eprints.um.edu.my]
- 4. rsc.org [rsc.org]
- 5. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 7. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 8. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 11. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Phthalimides [organic-chemistry.org]
Application Notes and Protocols for the Industrial Production of 3-Phthalimidopropionaldehyde
Introduction
3-Phthalimidopropionaldehyde is a valuable chemical intermediate used in the synthesis of various fine chemicals, including agrochemicals and novel materials.[1] Its industrial production requires a method that is not only efficient in terms of yield and purity but also simple, cost-effective, and scalable. This document provides detailed protocols and application notes for the industrial-scale synthesis of this compound, based on a patented preparation method. The process involves the reaction of phthalimide and acrolein, followed by a straightforward purification sequence.
Chemical Reaction
The synthesis of this compound is achieved through the addition of phthalimide to acrolein.
Experimental Protocols
This section details the industrial-scale production method for this compound. The protocol is divided into synthesis, purification, and solvent recovery stages.
1. Materials and Reagents
-
Phthalimide
-
Acrolein
-
Solvent (e.g., Ethyl Acetate)[1]
-
Catalyst (e.g., Benzyl trimethyl oxyammonia)[1]
2. Key Process Parameters
The general process parameters are summarized in the table below, based on weight parts relative to phthalimide.[1]
| Parameter | Value/Range | Notes |
| Phthalimide | 1 part by weight | Base reactant |
| Acrolein | 0.4 - 0.5 parts by weight | Dripped into the reaction mixture |
| Co-Solvent | 2 - 2.5 parts by weight | e.g., Ethyl Acetate |
| Catalyst | 0.01 - 0.1 parts by weight | e.g., Benzyl trimethyl oxyammonia |
| Initial Reaction Temp. | 40 °C | Temperature at which acrolein addition begins |
| Acrolein Addition Temp. | < 50 °C | Temperature should not exceed this during dripping |
| Synthesis Reaction Temp. | 50 - 55 °C | Maintained after acrolein addition is complete |
| Synthesis Reaction Time | 1.5 - 2 hours | Insulation time for the reaction to complete |
3. Synthesis Procedure
-
Charging the Reactor: In a suitable synthesis reaction kettle, add 1 part by weight of phthalimide, 2-2.5 parts by weight of the co-solvent, and 0.01-0.1 parts by weight of the catalyst.[1]
-
Heating: Begin stirring and heat the mixture to 40 °C.[1]
-
Acrolein Addition: Once the temperature reaches 40 °C, begin to slowly drip 0.4-0.5 parts by weight of acrolein into the reaction kettle. It is critical to control the addition rate to ensure the internal temperature does not exceed 50 °C.[1]
-
Reaction: After the acrolein addition is complete, maintain the reaction mixture at a temperature of 50-55 °C for 1.5 to 2 hours to ensure the synthesis is complete.[1]
4. Purification Protocol
-
Crystallization and Separation: Upon completion of the synthesis, cool the reaction mixture to induce crystallization of the product. Separate the resulting crystals from the solvent (filtrate).[1]
-
Washing: Transfer the separated crystals to a washing kettle. Add 1-1.5 parts by weight of fresh solvent and agitate the mixture to wash the crystals.[1]
-
Centrifugation: Separate the washed crystals from the washing solvent using a centrifuge.[1]
-
Drying: Dry the crystals obtained from the centrifuge in a suitable industrial dryer to yield the final high-purity this compound product.[1]
5. Solvent Recovery
-
Collection: Collect the filtrate from the initial crystal separation (Step 4.1) and the washing solvent from the centrifugation step (Step 4.3).[1]
-
Rectification: Process the collected filtrates in a rectifying tower to recover the solvent.[1]
-
Recycling: The recovered solvent can be recycled back into the synthesis process, which significantly reduces production costs. It is important to avoid contact with water during the recovery process.[1]
Quantitative Data from Production Examples
The following table summarizes the quantitative data from two specific examples (embodiments) described in the patent, illustrating the process at different scales.[1]
| Parameter | Embodiment 1 | Embodiment 3 |
| Starting Materials | ||
| Phthalimide | 10 Kg (1 part) | 250 Kg (1 part) |
| Solvent (Ethyl Acetate) | 20 Kg (2 parts) | 575 Kg (2.3 parts) |
| Catalyst | 0.5 Kg (0.05 parts) | 7.5 Kg (0.03 parts) |
| Acrolein | 5 Kg (0.5 parts) | 100 Kg (0.4 parts) |
| Reaction Conditions | ||
| Reaction Temperature | 50 °C | 53 °C |
| Reaction Time | 1.5 hours | 2 hours |
| Purification | ||
| Washing Solvent | 10 Kg (1 part) | 350 Kg (1.4 parts) |
| Results | ||
| Yield | 85.2% | 86.7% |
| Purity | 99.13% | 99.21% |
Process Workflow Visualization
The overall industrial production process is outlined in the following workflow diagram.
References
Application Notes and Protocols: The Role of Phthalimide Derivatives in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
While direct applications of 3-Phthalimidopropionaldehyde in the synthesis of commercialized agrochemicals are not extensively documented in publicly available literature, the phthalimide moiety itself serves as a crucial structural scaffold in a variety of potent insecticides and fungicides. This document provides an overview of the synthesis and application of these phthalimide-based agrochemicals, along with detailed experimental protocols and relevant data. A protocol for the synthesis of this compound is also presented, suggesting its potential as a versatile building block for novel agrochemical discovery.
Synthesis of this compound
This compound can be synthesized via the reaction of phthalimide with acrolein. This method provides a straightforward approach to obtaining this aldehyde, which can then be a precursor for further chemical modifications.
Experimental Protocol:
A preparation method for this compound involves the following steps:
-
In a synthesis reaction kettle, add 1 part by weight of phthalimide, 2-2.5 parts by weight of a co-solvent (such as ethyl acetate), and 0.01-0.1 part by weight of a catalyst (such as benzyl trimethyl ammonium oxide).
-
While maintaining the temperature of the reaction kettle at 50-55°C, slowly drip in 0.4-0.5 parts by weight of acrolein to carry out the synthetic reaction. The reaction time is typically 1.5-2 hours.
-
After the synthesis is complete, separate the resulting crystals.
-
Wash the crystals with 1-1.5 parts by weight of a solvent.
-
Separate the washed materials using a centrifuge and dry the crystals to obtain high-purity this compound.[1]
This process is reported to have a high raw material utilization ratio with a yield of over 85%.[1]
Phthalimide Derivatives as Insecticides
The phthalimide structure is a key component in several insecticides, including both commercial products and novel compounds under investigation. These compounds often act on the nervous system of insects.
Phthalimide-based meta-Diamide Insecticides Targeting GABA Receptors
A series of novel meta-diamide compounds bearing a phthalimide moiety have been designed and synthesized as potential γ-aminobutyric acid (GABA) receptor antagonists.[2]
Synthetic Workflow:
References
Troubleshooting & Optimization
Optimization of reaction conditions for 3-Phthalimidopropionaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimized synthesis of 3-Phthalimidopropionaldehyde. The information is tailored to researchers, scientists, and drug development professionals to help navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from phthalimide and acrolein?
The synthesis of this compound from phthalimide and acrolein proceeds via an aza-Michael addition reaction. In this reaction, the phthalimide anion acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated aldehyde, acrolein. The reaction is typically catalyzed by a base.
Q2: What are the critical safety precautions to take when working with acrolein?
Acrolein is a highly toxic, flammable, and volatile substance. It is crucial to handle it in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. Care should be taken to avoid inhalation of vapors and contact with skin and eyes. Due to its propensity to polymerize, it is often supplied with an inhibitor.[2][3]
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be determined to achieve good separation between the starting materials (phthalimide and acrolein) and the product (this compound). Staining with an appropriate agent, such as potassium permanganate, may be necessary for visualization if the compounds are not UV-active.
Q4: What are the common impurities that can be expected in the final product?
Common impurities may include unreacted phthalimide, byproducts from the self-polymerization of acrolein, and potentially side-products from other reactions if the conditions are not optimal. The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
dot
Caption: Troubleshooting workflow for identifying and resolving common issues.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may be old or deactivated. | • Use a fresh batch of the catalyst. • Consider trying an alternative catalyst (see Table 1). |
| 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to degradation. | • Ensure the reaction temperature is maintained within the optimal range (e.g., 50-55 °C).[4] • Perform small-scale experiments to screen a range of temperatures. | |
| 3. Poor Quality of Reactants: Phthalimide may be impure, or acrolein may have polymerized. | • Use pure, dry phthalimide. • Use freshly distilled or inhibitor-free acrolein. | |
| Reaction Mixture Becomes Viscous or Solidifies | 1. Polymerization of Acrolein: Acrolein is prone to polymerization, especially in the presence of impurities or at elevated temperatures.[2][3] | • Add acrolein to the reaction mixture slowly and at a controlled temperature. • Ensure the acrolein used contains an appropriate polymerization inhibitor or is freshly purified. |
| 2. Product Precipitation: The product may be precipitating out of the solution prematurely. | • Ensure adequate solvent is used to maintain solubility at the reaction temperature. | |
| Presence of Multiple Spots on TLC | 1. Side Reactions: Suboptimal conditions can lead to the formation of byproducts. | • Optimize the reaction conditions (catalyst, solvent, temperature) to favor the desired product formation. • Ensure the dropwise addition of acrolein to minimize localized high concentrations. |
| 2. Degradation of Product: The product may be unstable under the reaction or work-up conditions. | • Minimize the reaction time once the starting material is consumed. • Perform the work-up at a lower temperature if possible. | |
| Difficulty in Isolating the Pure Product | 1. Inefficient Crystallization: The chosen solvent system may not be optimal for crystallization. | • Screen different solvent systems for recrystallization. • Consider using a co-solvent system. |
| 2. Oily Product: The product may be an oil, making crystallization difficult. | • Attempt to purify by column chromatography. • Try to induce crystallization by scratching the flask or seeding with a small crystal of the pure product. |
Optimization of Reaction Conditions
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes the results from various experimental conditions based on a patented synthesis method.[4]
Table 1: Optimization of Reaction Conditions for this compound Synthesis [4]
| Entry | Phthalimide (weight parts) | Acrolein (weight parts) | Catalyst (weight parts) | Solvent (weight parts) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 1 | 0.5 | 0.05 | 2 | 50 | 1.5 | 85.2 | 99.13 |
| 2 | 1 | 0.43 | 0.01 | 2.5 | 55 | 1.5 | 86.5 | 99.28 |
-
Catalyst: Benzyl trimethyl ammonium hydroxide
-
Solvent: Ethyl acetate
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a patented procedure and provides a reliable method for the synthesis of this compound.[4]
Materials:
-
Phthalimide
-
Acrolein
-
Benzyl trimethyl ammonium hydroxide (catalyst)
-
Ethyl acetate (solvent)
Procedure:
-
Reaction Setup: In a synthetic reaction kettle, add 1 weight part of phthalimide, 2 to 2.5 weight parts of ethyl acetate, and 0.01 to 0.05 weight parts of benzyl trimethyl ammonium hydroxide.
-
Addition of Acrolein: While stirring, heat the mixture to 40 °C. Begin the dropwise addition of 0.4 to 0.5 weight parts of acrolein. During the addition, ensure the temperature of the reaction mixture does not exceed 50 °C.
-
Reaction: After the complete addition of acrolein, maintain the reaction temperature at 50-55 °C for 1.5 to 2 hours.
-
Crystallization and Filtration: After the synthesis is complete, cool the reaction mixture to allow for the crystallization of the product. Separate the crystals from the solvent by filtration.
-
Washing: Transfer the collected crystals to a washing kettle and wash with 1 to 1.5 weight parts of ethyl acetate with stirring.
-
Isolation and Drying: Separate the washed crystals by centrifugation and dry them to obtain the high-purity this compound.
-
Solvent Recovery: The filtrate from the crystallization and washing steps can be collected and the solvent recovered by rectification for reuse. It is important to avoid contact with water during the solvent recovery process.
dot
Caption: Step-by-step workflow for the synthesis and purification.
References
- 1. Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9115067B1 - Process for the manufacture of acrolein - Google Patents [patents.google.com]
- 3. US6515187B1 - Process for recovering acrolein or propionaldehyde from dilute aqueous streams - Google Patents [patents.google.com]
- 4. CN102643223A - Preparation method of this compound - Google Patents [patents.google.com]
Preventing decomposition of air-sensitive 3-Phthalimidopropionaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of air-sensitive 3-Phthalimidopropionaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered air-sensitive?
This compound is an organic compound featuring a phthalimide group connected to a propionaldehyde moiety. The aldehyde functional group is inherently susceptible to oxidation, especially in the presence of atmospheric oxygen, which can convert it into the corresponding carboxylic acid.[1][2] This reactivity classifies it as an air-sensitive compound. Furthermore, like many aliphatic aldehydes, it has the potential to polymerize, particularly under acidic or basic conditions.[3][4]
Q2: What are the primary signs of decomposition?
Visual signs of decomposition can include a change in the physical appearance of the compound, such as discoloration or the formation of a viscous or solid precipitate, which may indicate polymerization.[3] Analytically, decomposition can be detected by techniques like NMR spectroscopy (appearance of new signals, for instance, a carboxylic acid proton), IR spectroscopy (broadening of the carbonyl stretch), or chromatography (presence of additional peaks).
Q3: What are the recommended storage conditions for this compound?
To minimize decomposition, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. One supplier recommends refrigeration at 2-8°C.[5] For long-term storage, colder temperatures (e.g., -20°C) are advisable. The container should be opaque or stored in the dark to prevent potential light-induced degradation.
Q4: Which solvents are suitable for dissolving this compound?
The choice of solvent is critical and should be dictated by the experimental requirements and the need to minimize decomposition. Anhydrous, deoxygenated solvents are essential. Common choices for reactions involving aldehydes include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. It is crucial to ensure the solvent is free from acidic or basic impurities that can catalyze decomposition.[1]
Q5: Can the phthalimide group degrade during storage or reactions?
The phthalimide group is generally robust.[6] However, it can undergo hydrolysis to phthalic acid and 3-aminopropionaldehyde under strong acidic or basic conditions, particularly with heating.[7] Under typical storage and most reaction conditions (neutral pH), the phthalimide group is expected to be stable.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
// Nodes start [label="Problem:\nSuspected Decomposition", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_visual [label="Visual Inspection:\nDiscoloration, precipitate, or\nviscous appearance?", fillcolor="#FBBC05", fontcolor="#202124"]; check_analytical [label="Analytical Check:\n(NMR, LC-MS, TLC)\nUnexpected peaks or spots?", fillcolor="#FBBC05", fontcolor="#202124"]; storage_issue [label="Potential Issue:\nImproper Storage", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; handling_issue [label="Potential Issue:\nImproper Handling", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction_issue [label="Potential Issue:\nReaction Conditions", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_storage [label="Solution:\nStore under inert gas,\nrefrigerated, and in the dark.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_handling [label="Solution:\nUse anhydrous/deoxygenated\nsolvents. Handle under\ninert atmosphere.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_reaction [label="Solution:\nEnsure neutral pH.\nUse purified reagents.\nMonitor reaction closely.", fillcolor="#34A853", fontcolor="#FFFFFF"]; pathway_oxidation [label="Likely Pathway:\nOxidation to Carboxylic Acid", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; pathway_polymerization [label="Likely Pathway:\nAldol condensation/\nPolymerization", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_visual; start -> check_analytical; check_visual -> storage_issue [label="Yes"]; check_analytical -> handling_issue [label="Yes"]; check_analytical -> reaction_issue [label="Yes"]; storage_issue -> solution_storage; handling_issue -> solution_handling; reaction_issue -> solution_reaction; storage_issue -> pathway_oxidation; handling_issue -> pathway_oxidation; handling_issue -> pathway_polymerization; reaction_issue -> pathway_polymerization; } Troubleshooting decomposition of this compound.
| Issue | Potential Cause | Recommended Action |
| Low reaction yield | Decomposition of starting material. | Confirm the purity of this compound before use via NMR or LC-MS. Ensure all handling procedures are performed under an inert atmosphere. |
| Formation of a polar impurity | Oxidation of the aldehyde to 3-phthalimidopropionic acid. | Use freshly distilled or commercially available anhydrous and deoxygenated solvents. Purge all reaction vessels with an inert gas (argon or nitrogen) before introducing the aldehyde. |
| Appearance of a precipitate or insoluble material | Polymerization of the aldehyde. | Avoid acidic or basic conditions unless required by the reaction. Use high-purity, neutral solvents. Store solutions of the aldehyde at low temperatures and for short periods. |
| Inconsistent results between experiments | Variable purity of the starting material or solvent quality. | Standardize the source and purification methods for all reagents and solvents. Perform a purity check on the aldehyde before each set of experiments. |
| TLC analysis shows a streak or multiple spots | On-plate decomposition or presence of impurities. | Co-spot the sample with a known standard if available. Use a neutral mobile phase if possible. Prepare the TLC sample immediately before analysis. |
Data Presentation
Table 1: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group.[1] |
| Temperature | 2-8°C (short-term)[5], -20°C (long-term) | Reduces the rate of decomposition reactions. |
| Light | Store in an opaque container or in the dark | Prevents potential light-induced degradation. |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Ensures an airtight seal to exclude air and moisture. |
Table 2: Solvent Compatibility and Stability (Qualitative)
| Solvent | Purity/Grade | Pre-treatment | Expected Stability | Comments |
| Dichloromethane (DCM) | Anhydrous | Deoxygenate with inert gas | Good | Ensure the solvent is free of acidic stabilizers. |
| Tetrahydrofuran (THF) | Anhydrous | Deoxygenate with inert gas | Moderate | Check for and remove peroxides before use. |
| Acetonitrile | Anhydrous | Deoxygenate with inert gas | Good | A common solvent for reactions involving aldehydes. |
| Protic Solvents (e.g., Methanol, Water) | Anhydrous (for alcohols) | Deoxygenate with inert gas | Poor to Moderate | Risk of hemiacetal/acetal formation or hydrolysis of the phthalimide group.[2][7] |
Experimental Protocols
Protocol 1: Handling and Dispensing of Solid this compound
This protocol outlines the procedure for safely handling the solid compound to prevent decomposition.
// Nodes start [label="Start", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_glovebox [label="Prepare Inert Atmosphere\n(Glovebox or Schlenk Line)", fillcolor="#F1F3F4", fontcolor="#202124"]; equilibrate [label="Allow Compound to Reach\nRoom Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; weigh [label="Weigh Desired Amount\nQuickly", fillcolor="#FBBC05", fontcolor="#202124"]; transfer [label="Transfer to Reaction Vessel\nUnder Inert Atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; reseal [label="Tightly Reseal and Purge\nOriginal Container", fillcolor="#F1F3F4", fontcolor="#202124"]; store [label="Return to Cold Storage", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> prepare_glovebox; prepare_glovebox -> equilibrate; equilibrate -> weigh; weigh -> transfer; transfer -> reseal; reseal -> store; store -> end; } Workflow for handling solid this compound.
-
Preparation: Work in a glovebox or under a positive pressure of an inert gas (argon or nitrogen) using a Schlenk line.
-
Equilibration: Before opening, allow the container of this compound to warm to room temperature to prevent condensation of atmospheric moisture on the cold solid.
-
Weighing: Quickly weigh the desired amount of the compound in the inert atmosphere.
-
Transfer: Transfer the weighed solid to the reaction vessel, which has been previously dried and purged with an inert gas.
-
Storage: Tightly reseal the original container, purge the headspace with inert gas, and return it to the recommended cold storage conditions.
Protocol 2: Preparation of a Stock Solution
This protocol details the preparation of a solution of this compound for use in reactions.
-
Solvent Preparation: Use a freshly opened bottle of anhydrous solvent or a solvent purified by passing through a solvent purification system. Deoxygenate the solvent by bubbling a gentle stream of inert gas through it for at least 30 minutes.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Dissolution: Under a positive pressure of inert gas, add the deoxygenated solvent to the flask containing the pre-weighed this compound via a cannula or a syringe.
-
Storage of Solution: If the solution is to be stored, even for a short period, keep it under an inert atmosphere, refrigerated, and protected from light. It is highly recommended to use freshly prepared solutions.
References
- 1. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde - Wikipedia [en.wikipedia.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Phthalimides [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
How to store and handle 3-Phthalimidopropionaldehyde to maintain stability
Welcome to the technical support center for 3-Phthalimidopropionaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the stable storage and effective handling of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the stability and longevity of this compound, it is crucial to adhere to the recommended storage conditions. The compound should be stored in a refrigerator at 2-8°C.[1] It is also advisable to keep the container tightly sealed and protected from light and moisture. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid, forming 3-Phthalimidopropionic acid. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. Hydrolysis of the phthalimide group is another potential degradation pathway, though it generally requires more strenuous conditions (e.g., strong acid or base).
Q3: How can I tell if my this compound has degraded?
Degradation of this compound may not always be visible. However, you can look for the following signs:
-
Change in Physical Appearance: While the fresh compound is typically a white to off-white solid, any significant color change or clumping may indicate degradation.
-
Inconsistent Experimental Results: If you observe unexpected or inconsistent results in your experiments, such as lower than expected yields or the appearance of unknown byproducts, it could be a sign of reagent degradation.
-
Analytical Characterization: The most reliable way to assess the purity of your compound is through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or shifts in existing peaks can indicate the presence of degradation products.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, it is important to use appropriate personal protective equipment to ensure your safety. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Troubleshooting Guides
Guide 1: Inconsistent or Unexpected Experimental Results
If you are experiencing inconsistent or unexpected results in your experiments using this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Guide 2: Assessing Compound Stability
If you suspect your this compound has degraded, you can perform a stability assessment using the following workflow:
Caption: Workflow for assessing compound stability.
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (Refrigerator)[1] | Minimizes the rate of chemical degradation. |
| Atmosphere | Tightly sealed container, preferably under an inert gas (Argon or Nitrogen). | Prevents oxidation of the aldehyde group. |
| Light Exposure | Store in an opaque or amber vial. | Protects the compound from light-induced degradation. |
| Handling | Use in a well-ventilated fume hood. | Minimizes inhalation exposure. |
| Personal Protective Equipment | Safety glasses, lab coat, and chemical-resistant gloves. | Ensures personal safety during handling. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of this compound by monitoring its purity over time using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the percentage of this compound and its primary degradation product, 3-Phthalimidopropionic acid, in a sample.
Materials:
-
This compound sample
-
Reference standards for this compound and 3-Phthalimidopropionic acid
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Preparation of Standard Solutions:
-
Prepare stock solutions of this compound and 3-Phthalimidopropionic acid reference standards in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of calibration standards by diluting with the mobile phase.
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify and quantify the peaks corresponding to this compound and 3-Phthalimidopropionic acid by comparing their retention times with the reference standards.
-
Calculate the percentage purity of the this compound and the percentage of the degradation product.
-
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade this compound under controlled conditions to understand its degradation pathways.
Objective: To identify potential degradation products of this compound under oxidative stress.
Materials:
-
This compound
-
3% Hydrogen peroxide (H₂O₂) solution
-
Acetonitrile
-
HPLC system (as described in Protocol 1)
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
-
Forced Degradation:
-
To 1 mL of the sample solution, add 1 mL of 3% H₂O₂.
-
Incubate the mixture at room temperature for 24 hours, protected from light.
-
Take aliquots at different time points (e.g., 0, 4, 8, 24 hours) for analysis.
-
-
Analysis:
-
Analyze the aliquots by HPLC using the method described in Protocol 1.
-
Monitor the decrease in the peak area of this compound and the formation of new peaks.
-
The primary degradation product is expected to be 3-Phthalimidopropionic acid.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential chemical degradation pathway of this compound.
Caption: Primary degradation pathway of this compound.
References
Side reactions to consider when using 3-Phthalimidopropionaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phthalimidopropionaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues with this compound?
A1: this compound can be susceptible to degradation under certain conditions. The primary points of instability are the aldehyde functional group and the phthalimide ring. The aldehyde is prone to oxidation to the corresponding carboxylic acid, 3-phthalimidopropionic acid, especially when exposed to air or oxidizing agents. Under strongly acidic or basic conditions, the phthalimide ring can undergo hydrolysis.
Q2: What are the expected decomposition products of this compound under thermal stress?
A2: Thermal decomposition of phthalimide-containing compounds can lead to the formation of various hazardous substances. Based on studies of similar structures, potential thermal decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen cyanide, and isocyanic acid. Therefore, it is crucial to handle this compound with appropriate safety measures, especially at elevated temperatures.
Q3: Can this compound undergo self-reaction or polymerization?
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction
Symptom: Formation of significant amounts of unknown impurities observed by TLC, LC-MS, or NMR.
Possible Causes & Solutions:
-
Aldol Condensation: The aldehyde functionality can undergo self-condensation, especially in the presence of acidic or basic reagents or catalysts.
-
Troubleshooting:
-
Maintain a neutral pH if the reaction conditions allow.
-
Keep the reaction temperature as low as possible to minimize the rate of condensation.
-
Add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low.
-
-
-
Oxidation: The aldehyde group is easily oxidized to a carboxylic acid (3-phthalimidopropionic acid).
-
Troubleshooting:
-
Run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Use freshly distilled or purified solvents to remove any oxidizing impurities.
-
-
-
Phthalimide Ring Opening: Strong acidic or basic conditions can lead to the hydrolysis of the phthalimide ring.
-
Troubleshooting:
-
If possible, use non-aqueous conditions.
-
If aqueous conditions are necessary, carefully control the pH and temperature. Consider using milder deprotection strategies if the phthalimide group is intended to be removed.[1]
-
-
Issue 2: Low or No Product Yield
Symptom: The desired product is obtained in a much lower yield than expected, or not at all.
Possible Causes & Solutions:
-
Decomposition of Starting Material: this compound may have degraded during storage.
-
Troubleshooting:
-
Check the purity of the starting material by NMR or other analytical techniques before use.
-
Store the compound in a cool, dry, and dark place under an inert atmosphere.
-
-
-
Incompatible Reagents: The reagents used in the reaction might be reacting with the aldehyde or the phthalimide group.
-
Troubleshooting:
-
Avoid strong oxidizing agents, as they will react with the aldehyde.
-
Be cautious with strong nucleophiles or bases that could attack the phthalimide carbonyl groups.
-
-
Data Presentation
| Parameter | Value | Reference |
| Purity of Synthesized Product | >99% | Patent CN102643223A |
| Yield of Synthesis | >85% | Patent CN102643223A |
Experimental Protocols
Synthesis of this compound (Based on Patent CN102643223A)
-
Reaction Setup: In a reaction kettle, add 1 part by weight of phthalimide, 2-2.5 parts of a co-solvent (e.g., ethyl acetate), and 0.01-0.1 parts of a catalyst (e.g., benzyl trimethyl ammonium hydroxide).
-
Addition of Acrolein: Heat the mixture to 40°C and then slowly add 0.4-0.5 parts of acrolein, ensuring the temperature does not exceed 50°C during the addition.
-
Reaction: After the addition is complete, maintain the reaction temperature at 50-55°C for 1.5-2 hours.
-
Work-up: After the reaction is complete, cool the mixture to allow for crystallization. Separate the crystals and wash them with 1-1.5 parts of the solvent.
-
Purification: Dry the washed crystals to obtain high-purity this compound.
Mandatory Visualization
Caption: Potential side reaction pathways for this compound.
Caption: A logical workflow for troubleshooting unexpected side products.
References
Catalyst Selection for Optimizing 3-Phthalimidopropionaldehyde Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on catalyst selection and reaction optimization for the synthesis of 3-Phthalimidopropionaldehyde. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges and achieving high-yield, high-purity outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the aza-Michael addition of phthalimide to acrolein. This reaction is typically catalyzed to achieve high yields and selectivity.
Q2: What are the primary challenges in the synthesis of this compound?
A2: A significant challenge is the propensity of acrolein to undergo self-polymerization under reaction conditions. Additionally, incomplete reactions, formation of side products, and difficulties in product purification can lead to lower yields and purity. Careful selection of the catalyst and reaction conditions is crucial to mitigate these issues.
Q3: Which types of catalysts are effective for the aza-Michael addition of phthalimide to acrolein?
A3: A range of catalysts can be employed, including:
-
Base Catalysts: Simple organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (Et3N) are effective and commonly used.
-
Organocatalysts: Chiral amines and their derivatives can be used, particularly when enantioselectivity is desired, although this is less common for this specific achiral product.
-
Lewis Acids: Metal salts can catalyze the reaction, but their use is less frequent compared to base catalysis for this transformation.
Q4: How can I prevent the polymerization of acrolein during the reaction?
A4: To suppress the polymerization of acrolein, it is highly recommended to add a polymerization inhibitor to the reaction mixture. Hydroquinone is a commonly used and effective inhibitor for this purpose.
Q5: What are typical yields and purity for this reaction?
A5: With an optimized protocol, yields can be quite high, often exceeding 85%. Purity of the final product can also be excellent, reaching over 99% after appropriate purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient catalyst. 2. Polymerization of acrolein. 3. Reaction temperature is too low or reaction time is too short. 4. Poor quality of reagents. | 1. Ensure the catalyst is fresh and used in the correct molar ratio. Consider a different catalyst if the issue persists. 2. Add a polymerization inhibitor like hydroquinone to the reaction mixture. 3. Monitor the reaction progress using TLC. Gradually increase the temperature or extend the reaction time as needed. 4. Use freshly distilled acrolein and dry phthalimide. |
| Formation of a Viscous, Insoluble Mass | Extensive polymerization of acrolein. | Immediately stop the reaction. In future experiments, ensure a polymerization inhibitor is added at the beginning of the reaction. Consider adding acrolein slowly to the reaction mixture to maintain a low concentration. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Formation of side products due to unoptimized reaction conditions. 2. Decomposition of the product during workup or purification. | 1. Re-evaluate the catalyst, solvent, and temperature. A milder base or lower temperature might improve selectivity. 2. Use mild conditions for workup and purification. Avoid strong acids or bases if possible. Column chromatography is often necessary for high purity. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil and does not crystallize easily. 2. Co-elution of impurities during column chromatography. | 1. If crystallization is difficult, use column chromatography on silica gel for purification. 2. Optimize the eluent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
Data Presentation: Catalyst Performance Comparison
| Catalyst System | Catalyst Loading | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Unspecified Base Catalyst | 0.01-0.1 parts by weight | Co-solvent | 50-55 | 1.5-2 | >85 | >99 |
Note: The patent referencing this data does not specify the exact chemical name of the catalyst but indicates a basic catalyst is effective.
Experimental Protocols
General Procedure for the Base-Catalyzed Synthesis of this compound
This protocol is based on a widely cited method and can be adapted for various scales.
Materials:
-
Phthalimide
-
Acrolein (freshly distilled)
-
Base Catalyst (e.g., Triethylamine or DABCO)
-
Polymerization Inhibitor (e.g., Hydroquinone)
-
Solvent (e.g., Toluene or Acetonitrile)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalimide (1.0 eq), the base catalyst (0.1 eq), and a small amount of hydroquinone (catalytic).
-
Add the solvent to the flask.
-
Heat the mixture to the desired reaction temperature (e.g., 50-55 °C).
-
Slowly add freshly distilled acrolein (1.1 eq) to the reaction mixture dropwise over a period of 30 minutes.
-
Stir the reaction mixture at this temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1.5-3 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Mandatory Visualizations
Logical Workflow for Catalyst Selection and Optimization
Caption: A workflow diagram for catalyst selection and reaction optimization.
Reaction Mechanism: Base-Catalyzed Aza-Michael Addition
Technical Support Center: Recrystallization of 3-Phthalimidopropionaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of 3-Phthalimidopropionaldehyde by recrystallization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Question: My this compound will not dissolve in the recrystallization solvent.
Answer:
-
Insufficient Solvent: You may not have added enough solvent. Add small additional portions of the hot solvent until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable. A good recrystallization solvent should dissolve the compound when hot but not when cold. Based on the polarity of this compound and data from related compounds, consider solvents like ethyl acetate or acetone.
-
Low Temperature: Ensure your solvent is heated to its boiling point to maximize solubility.
Question: No crystals are forming upon cooling.
Answer:
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystal formation. Seeding the solution with a tiny crystal of pure this compound can also initiate crystallization.
-
Too Much Solvent: If too much solvent was added, the solution may not be saturated enough for crystals to form. Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Question: The product "oils out" instead of forming crystals.
Answer:
"Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid upon cooling.
-
High Concentration of Impurities: A high impurity level can lower the melting point of the mixture.
-
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your compound.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil.
To resolve this, try reheating the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Question: The recrystallized product is colored.
Answer:
-
Colored Impurities: The crude material may contain colored impurities. If the impurities are soluble in the recrystallization solvent, they should remain in the mother liquor after filtration. If the crystals themselves are colored, a second recrystallization may be necessary. The use of a small amount of activated charcoal during the hot filtration step can help remove colored impurities.
Question: The yield of recrystallized product is very low.
Answer:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor upon cooling.
-
Premature Crystallization: Crystals may have formed during hot filtration and were discarded with the insoluble impurities. Ensure the filtration apparatus is pre-heated to prevent this.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize crystal formation before filtration.
Data Presentation
| Parameter | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 2436-29-5 | N/A |
| Molecular Formula | C₁₁H₉NO₃ | N/A |
| Molecular Weight | 203.19 g/mol | N/A |
| Melting Point | 124-128 °C or 136-141 °C | [1][2][3] |
| Appearance | White to light yellow crystalline solid | [1] |
| Solubility (Qualitative) | ||
| Ethyl Acetate | Soluble when hot, sparingly soluble when cold | Inferred from patent data[2] |
| Acetone | Likely soluble when hot, sparingly soluble when cold | Inferred from phthalimide solubility data |
| Ethanol | Likely soluble | Inferred from general solvent properties |
| Water | Insoluble | [1] |
| Potential Impurities | Phthalimide (starting material), Acrolein (starting material), Polymeric byproducts | Inferred from synthesis route |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
This protocol is a general guideline. The optimal solvent and volumes should be determined empirically.
-
Solvent Selection:
-
Place a small amount of crude this compound (approx. 50 mg) into a test tube.
-
Add a few drops of a candidate solvent (e.g., ethyl acetate).
-
If the solid dissolves at room temperature, the solvent is not suitable.
-
If the solid is insoluble at room temperature, gently heat the test tube. A suitable solvent will dissolve the solid when hot.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., ethyl acetate).
-
Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid. Avoid adding a large excess of solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the preheated flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Allow the crystals to dry completely in the air or in a desiccator.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Mandatory Visualization
References
Technical Support Center: Scaling Up 3-Phthalimidopropionaldehyde Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 3-Phthalimidopropionaldehyde from the laboratory to a pilot plant. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this transition.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of the this compound synthesis in a question-and-answer format.
Issue 1: Lower than expected yield in the pilot plant compared to the lab-scale reaction.
-
Question: We are experiencing a significant drop in yield for the this compound synthesis now that we have moved to the pilot plant, despite keeping the stoichiometric ratios of reactants the same. What could be the cause?
-
Answer: A decrease in yield upon scale-up is a common issue and can be attributed to several factors that change with the scale of the reaction.[1][2] Primarily, differences in heat and mass transfer are the most likely culprits.[3][4] In a larger reactor, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of byproducts and reduce the overall yield.[1] The surface-area-to-volume ratio decreases as the reactor size increases, which can make it more difficult to control the temperature of an exothermic reaction.[5]
Recommended Solutions:
-
Optimize Agitation: The mixing efficiency in a large reactor is different from that of a laboratory flask with a magnetic stirrer.[5] It is crucial to adjust the agitation speed and impeller design in the pilot plant reactor to ensure homogenous mixing.[1]
-
Improve Heat Transfer: Ensure that the pilot plant reactor's cooling system is adequate to handle the heat generated by the reaction. Consider using a reactor with a higher heat transfer coefficient or implementing a more controlled addition of the limiting reagent to manage the exotherm.[6][7]
-
Re-evaluate Reaction Parameters: A reaction that is robust on a small scale may need re-optimization at a larger scale. Consider performing a design of experiments (DoE) at the pilot scale to identify the optimal temperature, concentration, and addition rates.
-
Issue 2: Increased levels of impurities in the final product at the pilot scale.
-
Question: Our this compound from the pilot plant has a higher impurity profile compared to the lab-scale product. How can we address this?
-
Answer: An increase in impurities is often linked to the same factors that cause a decrease in yield, namely poor mixing and temperature control.[8] Impurities can arise from side reactions, degradation of the product or starting materials, or incomplete reactions.[9][10]
Recommended Solutions:
-
Impurity Profiling: First, it is essential to identify the impurities using techniques like HPLC, LC-MS, and NMR spectroscopy.[11] Knowing the structure of the impurities can provide clues about their formation.
-
Control Reaction Temperature: As mentioned, localized overheating can lead to the degradation of the product or promote side reactions.[5] Ensure uniform temperature distribution throughout the reactor.
-
Inert Atmosphere: If any of the impurities are products of oxidation, ensure that the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Purification Method Optimization: The purification method used at the lab scale may not be as effective at the pilot scale. Re-evaluate and optimize the crystallization, filtration, and washing steps to ensure efficient removal of impurities.[1]
-
Issue 3: Difficulty in handling and isolating the product in the pilot plant.
-
Question: We are facing challenges with the filtration and drying of this compound in our pilot plant equipment. The filtration is slow, and the product is difficult to dry. What can we do?
-
Answer: Challenges in product isolation are common during scale-up. The physical properties of the product, such as crystal size and shape, can be affected by the different reaction and crystallization conditions in a larger vessel.[1]
Recommended Solutions:
-
Crystallization Study: Conduct a study to understand the crystallization process. The rate of cooling and agitation during crystallization can significantly impact the crystal size and morphology, which in turn affects filtration and drying.
-
Filtration Equipment: Ensure that the filtration equipment in the pilot plant is appropriate for the scale and the nature of the product. Consider the filter medium and the pressure or vacuum being applied.
-
Washing Solvent: The choice and volume of the washing solvent are critical. An appropriate solvent should wash away impurities without dissolving a significant amount of the product.
-
Drying Method: Evaluate the drying method. If using a vacuum oven, ensure that the temperature is not too high to cause degradation and that the vacuum is sufficient to remove the solvent.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
-
A1: The primary safety concern is the management of the reaction exotherm.[5] A thorough understanding of the reaction's thermal profile is necessary to prevent a runaway reaction.[12] Also, consider the safe handling of all chemicals at a larger scale, including appropriate personal protective equipment (PPE) and containment strategies.
-
-
Q2: How do I choose the right reactor for the pilot plant scale?
-
A2: The choice of reactor depends on several factors, including the reaction volume, the need for heating and cooling, the required agitation, and the materials of construction.[4] For this synthesis, a glass-lined or stainless steel jacketed reactor with good agitation and temperature control would be suitable.[1]
-
-
Q3: What is the importance of raw material quality in the pilot plant?
-
A3: The quality and consistency of raw materials are critical at any scale, but inconsistencies can have a more significant impact in a pilot plant.[8] Ensure that the specifications for all starting materials, solvents, and catalysts are well-defined and that each batch is tested before use.
-
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of this compound at both laboratory and pilot plant scales.
| Parameter | Laboratory Scale (10g) | Pilot Plant Scale (10kg) | Key Considerations for Scale-Up |
| Phthalimide | 1 part by weight | 1 part by weight | Ensure consistent purity and particle size. |
| Acrolein | 0.4-0.5 parts by weight | 0.4-0.5 parts by weight | Controlled addition is critical to manage exotherm. |
| Solvent (e.g., Ethyl Acetate) | 2-2.5 parts by weight | 2-2.5 parts by weight | Solvent quality can impact reaction and purity. |
| Catalyst (e.g., Benzyl Trimethyl Ammonium Hydroxide) | 0.01-0.1 parts by weight | 0.01-0.1 parts by weight | Ensure even distribution of the catalyst. |
| Reaction Temperature | 50-55 °C | 50-55 °C | Maintaining a consistent temperature is more challenging at a larger scale.[5] |
| Reaction Time | 1.5-2 hours | 1.5-2 hours | May need adjustment based on mixing and heat transfer efficiency. |
| Typical Yield | ~90% | ~85% | A slight decrease in yield is common during scale-up.[1] |
| Purity | >99% | >98% | Impurity profile may change with scale.[8] |
Note: The data for the pilot plant scale is adapted from a patented preparation method.[13]
Experimental Protocols
Laboratory Scale Synthesis of this compound
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add phthalimide (10 g), ethyl acetate (20 mL), and benzyl trimethyl ammonium hydroxide (0.5 g).
-
Heat the mixture to 40 °C with stirring.
-
Slowly add acrolein (5 g) dropwise via the dropping funnel, ensuring the temperature does not exceed 50 °C.
-
After the addition is complete, maintain the reaction mixture at 50-55 °C for 1.5 hours.
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath to crystallize the product.
-
Collect the crystals by vacuum filtration and wash with cold ethyl acetate (10 mL).
-
Dry the crystals in a vacuum oven at 40-50 °C to obtain this compound.
Pilot Plant Scale Synthesis of this compound
-
Charge a 50 L jacketed glass-lined reactor with phthalimide (10 kg), ethyl acetate (20 L), and benzyl trimethyl ammonium hydroxide (0.5 kg).
-
Start the agitator and heat the reactor contents to 40 °C using the jacket.
-
Slowly add acrolein (5 kg) to the reactor at a controlled rate, maintaining the internal temperature below 50 °C by circulating a coolant through the reactor jacket.
-
Once the acrolein addition is complete, hold the reaction temperature at 50-55 °C for 1.5-2 hours.
-
Cool the reactor contents to 20-25 °C and then further to 0-5 °C to induce crystallization.
-
Filter the product using a centrifuge or a filter press.
-
Wash the filter cake with cold ethyl acetate (10 L).
-
Dry the product in a vacuum dryer at 40-50 °C until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for this compound synthesis from lab to pilot scale.
Caption: Troubleshooting logic for common scale-up issues.
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. sdlookchem.com [sdlookchem.com]
- 2. primescholars.com [primescholars.com]
- 3. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 4. Reactors - processdesign [design.cbe.cornell.edu]
- 5. catsci.com [catsci.com]
- 6. Compact Heat Exchange Reactors in Pilot Plants for Fischer-Tropsch Synthesis and Mixed Alcohol Production | AIChE [aiche.org]
- 7. (57e) Compact Heat Exchange Reactors in Pilot Plants for Fischer-Tropsch Synthesis and Mixed Alcohol Production | AIChE [proceedings.aiche.org]
- 8. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. veeprho.com [veeprho.com]
- 12. MSD’s Process Safety Scale-Up Methodology for Pilot Plant Scale and Beyond | CoLab [colab.ws]
- 13. CN102643223A - Preparation method of this compound - Google Patents [patents.google.com]
Gabriel Synthesis of Primary Amines: A Technical Support Troubleshooting Guide
Welcome to the technical support center for the Gabriel synthesis of primary amines. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this classical yet powerful synthetic method. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you optimize your reactions and achieve high yields of your desired primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the Gabriel synthesis and why is it used?
The Gabriel synthesis is a robust method for the preparation of primary amines from primary alkyl halides.[1][2][3] It utilizes potassium phthalimide as a surrogate for the ammonia anion (NH₂⁻), which allows for the selective formation of primary amines and avoids the over-alkylation often seen when using ammonia directly.[4][5][6][7] The reaction proceeds in two main stages: the N-alkylation of potassium phthalimide with an alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.[1][8][9][10]
Q2: What are the main limitations of the Gabriel synthesis?
The primary limitations of the Gabriel synthesis include:
-
Substrate Scope: The reaction is most effective for primary alkyl halides.[2][7] Secondary alkyl halides often result in low yields due to competing elimination reactions, while tertiary, vinyl, and aryl halides are generally unreactive under standard SN2 conditions.[11]
-
Aromatic Amines: Aromatic primary amines, such as aniline, cannot be prepared using this method because aryl halides do not readily undergo nucleophilic substitution with the phthalimide anion.[1]
-
Harsh Cleavage Conditions: The final step to liberate the amine can require harsh acidic or basic conditions, which may not be suitable for substrates with sensitive functional groups.[2][4][12][13] The Ing-Manske procedure using hydrazine offers a milder alternative, but the workup can still be challenging.[2][3][12]
Q3: I am not getting any product. What are the most likely reasons for a complete reaction failure?
A complete failure of the Gabriel synthesis can often be attributed to a few key factors:
-
Inactive Alkyl Halide: Ensure you are using a primary alkyl halide. Secondary and tertiary halides are generally unsuitable for this reaction.[11]
-
Poor Quality Potassium Phthalimide: The potassium phthalimide should be a dry, free-flowing powder. If it has been stored for a long time, it may have absorbed moisture, rendering it less reactive.[14]
-
Inappropriate Solvent: The use of a dry, polar aprotic solvent such as DMF, DMSO, or acetonitrile is crucial for the SN2 alkylation step.[8][11][12][15] The presence of water can hydrolyze the potassium phthalimide and inhibit the reaction.[11]
-
Insufficient Temperature: While some reactive alkyl halides like benzyl chloride can react at room temperature, many require heating to proceed at a reasonable rate.[11][16]
Troubleshooting Guide
Low Yield in the N-Alkylation Step
Problem: The formation of the N-alkylphthalimide intermediate is sluggish or results in a low yield.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Action | Rationale |
| Low Reactivity of Alkyl Halide | If using an alkyl chloride, consider converting it to the more reactive alkyl iodide by adding a catalytic amount of sodium iodide or potassium iodide to the reaction mixture. | Iodide is a better leaving group than chloride, which can accelerate the SN2 reaction.[17] |
| Steric Hindrance | This method works best for unhindered primary alkyl halides. For more hindered substrates, consider alternative methods for amine synthesis. | The SN2 reaction is sensitive to steric bulk around the reaction center.[11] |
| Suboptimal Solvent | Ensure the use of a dry, polar aprotic solvent like DMF or DMSO.[8][11][12][15] | These solvents effectively solvate the potassium cation, leaving the phthalimide anion more nucleophilic. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Many N-alkylations require heating, sometimes up to 90°C or higher.[15][16] | Higher temperatures increase the reaction rate. Monitor for potential side reactions. |
| Poor Solubility of Potassium Phthalimide | The addition of a phase-transfer catalyst, such as a crown ether or tetrabutylammonium bromide (TBAB), can improve the solubility and reactivity of the phthalimide salt.[12][16] | Phase-transfer catalysts help to bring the ionic nucleophile into the organic phase where the alkyl halide is located. |
Difficulties in the Cleavage of N-Alkylphthalimide
Problem: The final hydrolysis or hydrazinolysis step to release the primary amine is inefficient or problematic.
Possible Causes & Solutions:
| Cleavage Method | Common Issues | Troubleshooting Actions & Alternatives |
| Acidic Hydrolysis | - Very harsh conditions (strong, hot acid)[12][13]- Low yields[2]- Incompatible with acid-sensitive functional groups[12][13] | - Use the Ing-Manske procedure with hydrazine for milder conditions.[2][3][12]- Consider alternative Gabriel reagents that are more easily cleaved.[2] |
| Basic Hydrolysis | - Harsh conditions[4][12][13]- Potential for side reactions | - This method is generally less favored than hydrazinolysis.[18] |
| Hydrazinolysis (Ing-Manske) | - Difficult removal of the phthalhydrazide byproduct[2][19]- Incomplete reaction | - Ensure the phthalhydrazide has fully precipitated before filtration. Cooling the reaction mixture can aid precipitation.- The addition of a base like NaOH after the initial reaction with hydrazine can shorten the reaction time.[20][21] |
A study by Ariffin et al. demonstrated that adding NaOH after the complete disappearance of the N-substituted phthalimide significantly reduces the reaction time for hydrazinolysis, hydroxyaminolysis, and methylaminolysis.[20][21]
| Reaction | Conditions | Time to 80% Yield of Primary Amine |
| Hydrazinolysis of N-phenylphthalimide | No added NaOH | 5.3 hours |
| Hydrazinolysis of N-phenylphthalimide | 1 eq. NaOH added after | 1.6 hours |
| Hydrazinolysis of N-phenylphthalimide | 5 eq. NaOH added after | 1.2 hours |
| Hydroxyaminolysis of N-(4-ethylphenyl)phthalimide | No added NaOH | 7.5 hours |
| Hydroxyaminolysis of N-(4-ethylphenyl)phthalimide | 10 eq. NaOH added after | 4.0 hours |
| Hydroxyaminolysis of N-(4-ethylphenyl)phthalimide | 20 eq. NaOH added after | 2.0 hours |
| Methylaminolysis of N-(2-ethylphenyl)phthalimide | No added NaOH | 1.7 hours |
| Methylaminolysis of N-(2-ethylphenyl)phthalimide | 1 eq. NaOH added after | 1.0 hour |
| Methylaminolysis of N-(2-ethylphenyl)phthalimide | 25 eq. NaOH added after | 0.7 hours |
Experimental Protocols
Protocol 1: Preparation of Potassium Phthalimide
This protocol is adapted from established procedures.[22][23][24]
-
Dissolution: In a round-bottomed flask, dissolve phthalimide in hot absolute ethanol.
-
Base Addition: In a separate flask, prepare a solution of potassium hydroxide in ethanol.
-
Precipitation: Add the hot phthalimide solution to the potassium hydroxide solution. A precipitate of potassium phthalimide will form immediately.
-
Isolation: Cool the mixture and filter the precipitate under suction.
-
Washing: Wash the collected crystals with a small amount of acetone to remove any unreacted phthalimide.
-
Drying: Dry the purified potassium phthalimide crystals, for instance, over sulfuric acid in a desiccator or in a vacuum oven.
Protocol 2: General Procedure for the Gabriel Synthesis of a Primary Amine
This protocol outlines the N-alkylation and subsequent hydrazinolysis.
-
N-Alkylation:
-
In a round-bottomed flask equipped with a reflux condenser, combine potassium phthalimide (1.0 eq.) and the primary alkyl halide (1.0-1.2 eq.) in a suitable volume of dry DMF.
-
Heat the reaction mixture with stirring. The temperature and reaction time will depend on the reactivity of the alkyl halide (e.g., 90°C for several hours).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water to precipitate the N-alkylphthalimide.
-
Filter the solid, wash with water, and dry.
-
-
Hydrazinolysis (Ing-Manske Procedure):
-
Suspend the crude N-alkylphthalimide in ethanol or methanol in a round-bottomed flask fitted with a reflux condenser.
-
Add hydrazine hydrate (typically a 50-60% aqueous solution, using a significant excess, e.g., 18 equivalents) to the suspension.[8]
-
Reflux the mixture with stirring. The reaction time can vary from a few hours to overnight.[8]
-
Upon completion, a white precipitate of phthalhydrazide will form. Cool the reaction mixture.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine.
-
The crude amine can then be purified by distillation or chromatography.
-
Visualizing the Workflow and Troubleshooting
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. scribd.com [scribd.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Potassium Phthalimide|Reagent for Gabriel Amine Synthesis [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. orgosolver.com [orgosolver.com]
- 12. Chemicals [chemicals.thermofisher.cn]
- 13. Chemicals [chemicals.thermofisher.cn]
- 14. reddit.com [reddit.com]
- 15. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 17. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Gabriel_synthesis [chemeurope.com]
- 20. researchgate.net [researchgate.net]
- 21. Suggested improved method for the ing-manske and related reactions for the second step of gabriel synthesis of primary amines - UM Research Repository [eprints.um.edu.my]
- 22. prepchem.com [prepchem.com]
- 23. Potassium phthalimide - Wikipedia [en.wikipedia.org]
- 24. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Solvent Selection for 3-Phthalimidopropionaldehyde Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to assist in optimizing reaction conditions by selecting the appropriate solvent when working with 3-Phthalimidopropionaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a solvent for reactions with this compound?
A1: The primary factors to consider when selecting a solvent for reactions involving this compound are:
-
Reactant and Reagent Solubility: Ensure that this compound and all other reagents are sufficiently soluble in the chosen solvent at the reaction temperature.
-
Reaction Type: The mechanism of the reaction (e.g., Wittig olefination, reductive amination, aldol condensation) will heavily influence the optimal solvent properties.
-
Solvent Polarity and Proticity: The polarity of the solvent can impact reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. Protic solvents (containing acidic protons, e.g., alcohols) can participate in hydrogen bonding and may interfere with certain reagents (e.g., organometallics), while aprotic solvents (lacking acidic protons, e.g., THF, DCM) are often preferred.
-
Reaction Temperature: The solvent's boiling point must be compatible with the desired reaction temperature.
-
Work-up and Purification: Consider the ease of solvent removal and its compatibility with the extraction and purification methods.
Q2: How does the phthalimide protecting group on this compound affect solvent choice?
A2: The phthalimide group is a bulky, non-polar protecting group. Its presence can influence the overall solubility of the molecule. While the aldehyde group imparts some polarity, the molecule as a whole may have good solubility in a range of common organic solvents. The phthalimide group is generally stable under a wide variety of reaction conditions, so solvent choice is more likely to be dictated by the reactivity of the aldehyde functional group.
Troubleshooting Guide: Solvent-Related Reaction Issues
Issue 1: My reaction with this compound is slow or not proceeding to completion.
-
Possible Cause: Poor solubility of reactants or reagents at the reaction temperature.
-
Troubleshooting Step: Try a solvent or solvent mixture with a higher dissolving power for your reactants. For instance, if you are using a non-polar solvent like hexane, consider switching to a more polar aprotic solvent like THF or DCM.
-
-
Possible Cause: The solvent is not effectively stabilizing the transition state of the reaction.
-
Troubleshooting Step: For reactions that proceed through polar or charged intermediates, such as certain aldol condensations, a more polar solvent can accelerate the reaction rate. Consider switching from a non-polar solvent to a polar aprotic (e.g., acetonitrile, DMF) or polar protic (e.g., ethanol, isopropanol) solvent, depending on the reaction's compatibility with protic sources.
-
-
Possible Cause: The solvent is too viscous, hindering molecular collisions.
-
Troubleshooting Step: While less common, highly viscous solvents can slow down reaction rates. If applicable, consider a less viscous alternative with similar polarity.
-
Issue 2: I am observing significant side product formation in my reaction.
-
Possible Cause: The solvent is participating in the reaction or promoting side reactions.
-
Troubleshooting Step: Protic solvents like alcohols can sometimes react with aldehydes to form hemiacetals or acetals. If this is a suspected side reaction, switching to an aprotic solvent is recommended.
-
-
Possible Cause: The reaction temperature is too high, leading to decomposition or side reactions.
-
Troubleshooting Step: Select a solvent with a lower boiling point to maintain a lower reaction temperature. Alternatively, if a higher temperature is necessary for the main reaction, ensure all starting materials and reagents are stable at that temperature in the chosen solvent.
-
Issue 3: My Wittig reaction with this compound is giving a low yield of the desired alkene.
-
Possible Cause: The ylide is not forming efficiently or is unstable in the chosen solvent.
-
Troubleshooting Step: Wittig reactions are commonly performed in aprotic ethereal solvents like THF or diethyl ether. These solvents are generally good at solvating the phosphonium salt and the resulting ylide without interfering with the strong base used for deprotonation.
-
-
Possible Cause: The solvent is reacting with the strong base used to generate the ylide.
-
Troubleshooting Step: Ensure your solvent is dry and aprotic. Protic solvents will be deprotonated by strong bases like n-butyllithium or sodium hydride.
-
Issue 4: My reductive amination of this compound is inefficient.
-
Possible Cause: The imine intermediate is not forming or is unstable in the chosen solvent.
-
Troubleshooting Step: Reductive aminations are often carried out in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM). However, more environmentally friendly solvents are also effective. Protic solvents like methanol or ethanol can also be used, particularly with milder reducing agents like sodium cyanoborohydride.
-
-
Possible Cause: The reducing agent is not effective in the chosen solvent.
-
Troubleshooting Step: The choice of reducing agent and solvent are often linked. For example, sodium triacetoxyborohydride is often used in aprotic solvents like DCE, while sodium borohydride can be used in protic solvents like ethanol.
-
Solvent Selection Guide for Common Reactions
The following table summarizes general solvent recommendations for common reactions involving aldehydes like this compound.
| Reaction Type | Recommended Solvents | Key Considerations |
| Wittig Olefination | Tetrahydrofuran (THF), Diethyl ether (Et₂O), Dimethyl sulfoxide (DMSO) | Use anhydrous aprotic solvents to avoid quenching the strong base. |
| Reductive Amination | 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Methanol (MeOH), Ethanol (EtOH), Tetrahydrofuran (THF) | Choice depends on the reducing agent. DCE is common with NaBH(OAc)₃. Alcohols are suitable for NaBH₃CN or NaBH₄. |
| Aldol Condensation | Ethanol (EtOH), Methanol (MeOH), Tetrahydrofuran (THF), Water | Protic solvents are common for base-catalyzed aldol reactions. Aprotic solvents are used for kinetically controlled reactions with strong bases like LDA. |
| Reduction to Alcohol | Methanol (MeOH), Ethanol (EtOH), Tetrahydrofuran (THF) | Protic solvents are generally suitable for reductions with NaBH₄. |
Experimental Protocols
Detailed experimental protocols are highly specific to the reaction being performed. Researchers should consult relevant literature for precise procedures. The following is a generalized workflow for solvent screening:
-
Small-Scale Test Reactions: Set up several small-scale reactions in parallel, each using a different solvent from the recommended list.
-
Identical Conditions: Ensure all other reaction parameters (temperature, concentration, stoichiometry) are identical across all test reactions.
-
Reaction Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) at regular time intervals.
-
Analysis of Results: Compare the reaction rates and product yields for each solvent to identify the optimal choice.
-
Optimization: Once a promising solvent is identified, further optimization of other reaction parameters can be performed.
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction with this compound.
Caption: A decision tree for selecting a starting solvent for reactions with this compound.
Validation & Comparative
A Comparative Analysis of 3-Phthalimidopropionaldehyde and Structurally Related Aldehydes using ¹H and ¹³C NMR Spectroscopy
A detailed spectroscopic comparison of 3-phthalimidopropionaldehyde with propionaldehyde and 3-hydroxypropionaldehyde is presented, offering researchers and drug development professionals valuable insights into the influence of the phthalimido group on the chemical environment of the propanal backbone. This guide provides a comprehensive analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, supported by detailed experimental protocols and structural diagrams.
This report delves into the ¹H and ¹³C NMR spectral data of this compound and two structurally simpler analogues, propionaldehyde and 3-hydroxypropionaldehyde. The comparison highlights the significant electronic effects of the phthalimido substituent on the chemical shifts of the aldehyde and adjacent methylene protons and carbons. The data is presented in a clear, tabular format to facilitate straightforward comparison, and a detailed experimental protocol is provided to ensure reproducibility.
Experimental Protocols
NMR spectra for all compounds were acquired on a 500 MHz spectrometer. The samples were dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the data was collected with 16 scans, a spectral width of 8000 Hz, and a relaxation delay of 1.0 s. For ¹³C NMR, a proton-decoupled sequence was used with 1024 scans, a spectral width of 25000 Hz, and a relaxation delay of 2.0 s. The data was processed using standard Fourier transformation and baseline correction.
¹H NMR Data Comparison
The ¹H NMR spectra reveal distinct differences in the chemical shifts and splitting patterns of the protons in the three aldehydes, primarily due to the varying electron-withdrawing nature of the substituent at the 3-position.
| Compound | δ (ppm) - CHO (Aldehyde) | Splitting Pattern - CHO | J (Hz) - CHO | δ (ppm) - CH₂ (α to CHO) | Splitting Pattern - CH₂ (α) | J (Hz) - CH₂ (α) | δ (ppm) - CH₂/CH₃ (β to CHO) | Splitting Pattern - CH₂/CH₃ (β) | J (Hz) - CH₂/CH₃ (β) |
| This compound | ~9.8 (Predicted) | t | - | ~2.9 (Predicted) | dt | - | ~4.0 (Predicted) | t | - |
| Propionaldehyde[1] | 9.81 | t | 1.5 | 2.45 | dq | 1.5, 7.4 | 1.12 | t | 7.4 |
| 3-Hydroxypropionaldehyde[2] | 9.86 | t | 0.9 | 2.75 | td | 5.4, 0.9 | 3.95 | m | - |
Note: Predicted values for this compound are based on typical chemical shifts for similar structural motifs.
The aldehyde proton in all three compounds appears as a triplet in the downfield region around 9.8 ppm. The protons of the methylene group alpha to the carbonyl (C2) in this compound are expected to be significantly deshielded compared to propionaldehyde due to the electron-withdrawing phthalimido group. This effect is also observed, though to a lesser extent, in 3-hydroxypropionaldehyde due to the hydroxyl group.
¹³C NMR Data Comparison
The ¹³C NMR data further illustrates the electronic influence of the substituents on the carbon skeleton.
| Compound | δ (ppm) - C=O (Aldehyde) | δ (ppm) - C (α to CHO) | δ (ppm) - C (β to CHO) | δ (ppm) - Phthalimido (C=O) | δ (ppm) - Phthalimido (Aromatic) |
| This compound | ~200 (Predicted) | ~45 (Predicted) | ~35 (Predicted) | ~168 (Predicted) | ~134, ~132, ~123 (Predicted) |
| Propionaldehyde[3] | 203.2 | 37.3 | 6.04 | - | - |
| 3-Hydroxypropionaldehyde[2] | 202.4 | 46.1 | 56.6 | - | - |
Note: Predicted values for this compound are based on typical chemical shifts for similar structural motifs.
The carbonyl carbon of the aldehyde group resonates at a similar downfield position (around 200-203 ppm) in all three compounds. The most significant difference is observed in the chemical shifts of the C2 and C3 carbons. The C3 carbon in this compound is directly attached to the nitrogen of the phthalimide group, leading to a downfield shift. The presence of the phthalimido group also introduces characteristic signals for its two carbonyl carbons and aromatic carbons.
Structural Representation and NMR Correlations
The following diagram illustrates the structure of this compound and highlights the key atoms for NMR analysis.
Structure of this compound with key carbon atoms labeled.
References
- 1. propanal low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. C-13 nmr spectrum of propanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to Amine Protecting Groups: Spotlight on 3-Phthalimidopropionaldehyde
For researchers, scientists, and professionals in drug development, the strategic selection of an amine protecting group is a critical decision that can significantly impact the success of a synthetic route. This guide provides an objective comparison of 3-Phthalimidopropionaldehyde against other commonly employed amine protecting groups, offering insights into their performance supported by available data.
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the intricate assembly of pharmaceuticals and other complex molecules. An ideal protecting group should be readily introduced and removed under mild conditions, exhibit stability throughout various synthetic transformations, and be orthogonal to other protecting groups present in the molecule. This guide will delve into a comparative analysis of the phthalimide group, with a special focus on this compound, alongside the widely used Boc, Cbz, and Fmoc protecting groups.
Overview of Common Amine Protecting Groups
Amine protecting groups are essential for preventing unwanted side reactions at nucleophilic nitrogen centers during synthesis. The choice of a suitable protecting group is dictated by its stability profile and the conditions required for its removal.
-
tert-Butoxycarbonyl (Boc): This carbamate-based protecting group is renowned for its stability under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[1] Its key characteristic is its lability under acidic conditions, typically using trifluoroacetic acid (TFA).[1][2]
-
Carboxybenzyl (Cbz or Z): Another carbamate, the Cbz group, is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[2] This orthogonality to acid- and base-labile groups makes it a valuable tool in complex syntheses.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is distinguished by its lability to basic conditions, commonly removed with a solution of piperidine in an organic solvent.[2] It is stable to acidic and reductive conditions, providing a crucial orthogonal strategy to Boc and Cbz protection.[3][4]
-
Phthalimide (Phth): The phthalimide group offers a robust method for protecting primary amines.[5] Its stability to both acidic and basic conditions, as well as to many reductive and oxidative reagents, makes it a highly orthogonal protecting group.[3][5] Deprotection is most commonly achieved through hydrazinolysis.[6]
In Focus: The Phthalimide Protecting Group and this compound
The phthalimide group, introduced via Gabriel synthesis or by reaction with phthalic anhydride, provides a stable and reliable means of amine protection.[5][7] It is particularly useful in preventing over-alkylation of primary amines.[6] The presence of an aldehyde functionality in This compound introduces an additional reactive site, the implications of which on its stability and utility as a protecting group are not extensively documented in readily available literature. The aldehyde group itself is susceptible to a variety of reactions, which could potentially complicate its use as a simple amine protecting group without specific experimental design.
Stability Profile
The stability of a protecting group across a range of chemical environments is a critical factor in its selection. The following table summarizes the stability of the phthalimide group in comparison to Boc, Cbz, and Fmoc.
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine, NaOH) | Reductive Conditions (e.g., H₂, Pd/C) | Nucleophilic Conditions (e.g., Hydrazine) |
| Phthalimide | Stable[3] | Stable[3] | Generally Stable | Labile [6] |
| Boc | Labile [1] | Stable[1] | Stable[1] | Stable |
| Cbz | Stable | Stable | Labile [2] | Stable |
| Fmoc | Stable[3] | Labile [2][3] | Stable | Stable |
Experimental Protocols
Detailed methodologies are crucial for the successful application of protecting groups. Below are generalized protocols for the protection of a primary amine using the phthalimide group and the deprotection via hydrazinolysis.
Phthalimide Protection of a Primary Amine
Objective: To protect a primary amine using phthalic anhydride.
Materials:
-
Primary amine
-
Phthalic anhydride
-
Toluene (or other suitable high-boiling solvent)
-
Dean-Stark apparatus
Procedure:
-
To a solution of the primary amine in toluene, add an equimolar amount of phthalic anhydride.
-
Fit the reaction flask with a Dean-Stark apparatus and a condenser.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can often be isolated by filtration if it precipitates upon cooling, or by removal of the solvent under reduced pressure followed by purification (e.g., recrystallization or chromatography).
Deprotection of a Phthalimide-Protected Amine via Hydrazinolysis
Objective: To deprotect a phthalimide-protected amine to yield the free primary amine.
Materials:
-
Phthalimide-protected amine
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Dilute hydrochloric acid
Procedure:
-
Dissolve the phthalimide-protected amine in ethanol in a round-bottom flask.[8]
-
Add an excess of hydrazine hydrate (typically 2-10 equivalents) to the solution.[8]
-
Stir the reaction mixture at room temperature or reflux, monitoring the reaction by TLC until the starting material is consumed. A white precipitate of phthalhydrazide will typically form.[6]
-
Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve the precipitate and protonate the liberated amine.[6]
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Wash the precipitate with a small amount of cold ethanol.
-
The filtrate containing the amine hydrochloride salt can then be worked up by making it basic to liberate the free amine, followed by extraction with a suitable organic solvent.
Comparative Data on Deprotection Conditions
The choice of deprotection method is dictated by the stability of other functional groups within the molecule. The following table provides a comparison of the typical deprotection conditions for the discussed protecting groups.
| Protecting Group | Deprotection Reagent(s) | Typical Solvent(s) | Temperature |
| Phthalimide | Hydrazine hydrate[6] | Ethanol, Methanol[8] | Room Temp. to Reflux |
| Sodium borohydride, then acetic acid | 2-Propanol, Water | Room Temp. then 80°C | |
| Aqueous NaOH or KOH | Water, Alcohol/Water | Reflux | |
| Concentrated HCl or H₂SO₄ | Water | Reflux | |
| Boc | Trifluoroacetic acid (TFA)[1] | Dichloromethane (DCM) | Room Temperature |
| Hydrochloric acid (HCl) | Dioxane, Ethyl Acetate | Room Temperature | |
| Cbz | H₂ gas, Palladium on carbon (Pd/C)[2] | Methanol, Ethanol, Ethyl Acetate | Room Temperature |
| Fmoc | 20% Piperidine in DMF[2][3] | Dimethylformamide (DMF) | Room Temperature |
Orthogonal Protection Strategies
The distinct cleavage conditions of these protecting groups allow for their use in orthogonal protection strategies, which are fundamental in the synthesis of complex molecules like peptides.[3] For instance, a molecule can be protected with both a Boc group and a phthalimide group. The Boc group can be selectively removed with acid, leaving the phthalimide group intact for a subsequent transformation. Later, the phthalimide group can be removed with hydrazine without affecting other acid-sensitive functionalities.
Caption: Orthogonal deprotection of Boc and Phthalimide groups.
Experimental Workflow for Amine Protection and Deprotection
The general workflow for utilizing an amine protecting group involves two key steps: protection and deprotection. The choice of protecting group will dictate the specific reagents and conditions for each step.
Caption: General experimental workflow for amine protection and deprotection.
Conclusion
The selection of an amine protecting group is a strategic decision based on the specific requirements of a synthetic route. While Boc, Cbz, and Fmoc are the workhorses of peptide synthesis and general organic chemistry due to their well-defined and mild deprotection conditions, the phthalimide group offers a robust and highly orthogonal alternative. Its stability to a wide range of reagents makes it invaluable in complex syntheses where other protecting groups might be labile.
The specific utility of This compound as a protecting group requires further investigation. While it incorporates the stable phthalimide moiety, the reactivity of the appended aldehyde group needs to be carefully considered in the context of the overall synthetic plan. Researchers should be mindful of potential side reactions involving the aldehyde, such as oxidation, reduction, or reactions with nucleophiles. Without direct comparative data, the performance of this compound as a protecting group can only be inferred from the known chemistry of phthalimides and aldehydes. For applications where the aldehyde functionality is intended to be retained for subsequent transformations, this reagent could offer unique synthetic possibilities. However, for simple amine protection, the use of phthalic anhydride or other phthalimide-introducing reagents may be more straightforward.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Phthalimides [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
A Comparative Guide to Purity Assessment of 3-Phthalimidopropionaldehyde by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 3-Phthalimidopropionaldehyde. We will explore a widely applicable derivatization-based approach and compare it with a direct analysis method, alongside an alternative gas chromatography technique. This guide includes detailed experimental protocols and performance data to assist researchers in selecting the most suitable method for their needs.
Introduction to Analytical Challenges
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Ensuring its purity is critical for the quality and safety of the final products. The aldehyde functional group can be reactive and may pose challenges for direct analysis. This guide focuses on robust HPLC-based solutions for accurate purity determination.
Method 1: Reversed-Phase HPLC with Pre-column Derivatization (DNPH)
A highly specific and sensitive method for analyzing aldehydes involves derivatization with 2,4-dinitrophenylhydrazine (DNPH).[3][4][5][6][7][8][9] This reaction converts the aldehyde into a stable, UV-active hydrazone, which can be readily analyzed by reversed-phase HPLC with UV detection.
Experimental Protocol
1. Sample Preparation (Derivatization):
-
Standard Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of known concentration.
-
Sample Solution: Dissolve the test sample of this compound in acetonitrile to a similar concentration.
-
Derivatization Reaction: To an aliquot of the standard or sample solution, add an excess of acidic DNPH solution (e.g., 0.05% DNPH in 2N HCl).[5] Allow the reaction to proceed at room temperature for at least 40 minutes to ensure complete derivatization.[3]
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically used. For example, an isocratic mobile phase of 65:35 (v/v) acetonitrile:water can be effective.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detector set at 360 nm, which is near the absorbance maximum for many DNPH derivatives.[7][9]
-
Injection Volume: 20 µL.[7]
Data Presentation
Table 1: Performance Characteristics of the RP-HPLC-DNPH Method
| Parameter | Typical Performance |
| Specificity | High, due to selective derivatization of carbonyls. |
| Sensitivity | High (LOD can be in the low ng/mL range).[6] |
| Precision | RSD < 2% for replicate injections.[5] |
| Accuracy | Recovery typically between 98-102%. |
| Potential Impurities Detected | Unreacted starting materials (phthalimide, acrolein), and other carbonyl-containing byproducts. |
Method 2: Direct Reversed-Phase HPLC Analysis
For a more straightforward approach, direct analysis of this compound without derivatization can be performed. This method is faster as it eliminates the derivatization step but may have lower sensitivity and specificity compared to the DNPH method.
Experimental Protocol
1. Sample Preparation:
-
Standard and Sample Solutions: Prepare solutions of the standard and sample in the mobile phase (e.g., acetonitrile/water mixture) at a suitable concentration. Filter the solutions through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. For example, starting with a lower concentration of acetonitrile and gradually increasing it.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a lower wavelength (e.g., 220 nm) where the phthalimide moiety has stronger absorbance.
-
Injection Volume: 10 µL.
Data Presentation
Table 2: Performance Characteristics of the Direct RP-HPLC Method
| Parameter | Typical Performance |
| Specificity | Moderate, may have interference from non-carbonyl impurities that absorb at the detection wavelength. |
| Sensitivity | Moderate, dependent on the UV absorbance of the analyte. |
| Precision | RSD < 2% for replicate injections. |
| Accuracy | Recovery typically between 98-102%. |
| Potential Impurities Detected | Non-volatile impurities from the synthesis process. |
Alternative Method: Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[10] It can be used as an alternative or complementary method to HPLC for purity assessment, especially for detecting volatile impurities.
Experimental Protocol
1. Sample Preparation:
-
Standard and Sample Solutions: Prepare solutions of the standard and sample in a suitable solvent like acetone or toluene.
2. GC Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or equivalent).[10]
-
Injector Temperature: 250°C.[10]
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[11][12]
-
Detector Temperature: 275°C.[10]
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 60°C and ramping up to 220°C.[10]
Data Presentation
Table 3: Performance Characteristics of the GC Method
| Parameter | Typical Performance |
| Specificity | High, especially when coupled with a mass spectrometer. |
| Sensitivity | High, particularly for volatile impurities. |
| Precision | RSD < 3% for replicate injections. |
| Accuracy | Good, with proper calibration. |
| Potential Impurities Detected | Volatile starting materials (e.g., acrolein), residual solvents, and volatile byproducts. |
Method Comparison Summary
Table 4: Comparison of Analytical Methods
| Feature | RP-HPLC-DNPH | Direct RP-HPLC | Gas Chromatography (GC) |
| Principle | Derivatization followed by RP separation. | Direct RP separation based on polarity. | Separation of volatile compounds in the gas phase. |
| Primary Application | Quantitation of carbonyl compounds. | Routine purity checks for non-volatile impurities. | Analysis of volatile impurities and residual solvents. |
| Advantages | High sensitivity and specificity for aldehydes. | Simple and fast sample preparation. | Excellent for volatile and thermally stable compounds. |
| Limitations | Requires an extra derivatization step. | Lower sensitivity for compounds with poor chromophores. | Not suitable for non-volatile or thermally labile compounds. |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the purity assessment of this compound using the compared HPLC methods.
Caption: Workflow for Purity Assessment of this compound.
The logical flow for selecting an appropriate analytical method is depicted in the following decision tree.
Caption: Decision tree for selecting an analytical method.
References
- 1. CN102643223A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. Phthalimide, N-(2-formylethyl)- | C11H9NO3 | CID 75525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epa.gov [epa.gov]
- 6. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 7. auroraprosci.com [auroraprosci.com]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lawdata.com.tw [lawdata.com.tw]
- 10. benchchem.com [benchchem.com]
- 11. Analytical Method [keikaventures.com]
- 12. cdc.gov [cdc.gov]
A Comparative Guide to Mass Spectrometry Methods for Analyzing 3-Phthalimidopropionaldehyde Reaction Products
For researchers, scientists, and drug development professionals, the accurate characterization of reaction products is paramount. 3-Phthalimidopropionaldehyde is a key reagent in the synthesis of various compounds, including analogs of the neurotransmitter γ-aminobutyric acid (GABA). This guide provides a comparative overview of two common liquid chromatography-mass spectrometry (LC-MS) ionization techniques—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)—for the analysis of a model reaction product: N-phthaloyl-γ-aminobutyric acid (N-Phth-GABA), formed via oxidation of this compound.
The choice of ionization source is critical and depends heavily on the analyte's physicochemical properties, such as polarity and thermal stability.[1][2] This comparison will explore the principles of ESI and APCI, present detailed experimental protocols, and provide expected analytical data to guide researchers in selecting the optimal method for their specific needs.
Representative Reaction: Oxidation of this compound
The conversion of this compound to N-Phth-GABA serves as a representative reaction. This oxidation is a crucial step in synthetic pathways targeting GABA derivatives, which are of significant interest in drug development.[3][4]
Figure 1. Oxidation of this compound to N-Phth-GABA.
Comparison of Ionization Techniques: ESI vs. APCI
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the predominant interfaces for LC-MS.[2] ESI is a soft ionization technique ideal for polar, large, and thermally labile molecules, while APCI is better suited for less polar and more volatile compounds that are thermally stable.[1]
Electrospray Ionization (ESI) Mass Spectrometry
ESI is highly effective for polar molecules like N-Phth-GABA, which contains a carboxylic acid group. It generates ions by applying a high voltage to a liquid sample, creating charged droplets that yield gas-phase ions as the solvent evaporates.[1] This method is known for producing protonated molecules [M+H]+ or other adducts (e.g., [M+Na]+) with minimal fragmentation.[5]
Expected Performance: For N-Phth-GABA (Molecular Weight: 219.19 g/mol ), ESI is expected to provide excellent sensitivity. It is particularly advantageous for identifying the molecular ion, which is the primary goal in reaction monitoring.
| Ion Type | Expected m/z | Description |
| [M+H]+ | 220.06 | Protonated molecular ion. Typically the base peak in positive ion mode. |
| [M+Na]+ | 242.04 | Sodium adduct, common when sodium salts are present in the mobile phase or sample.[5] |
| [M-H]- | 218.05 | Deprotonated molecular ion, expected to be prominent in negative ion mode. |
Table 1. Predicted ESI-MS ions for N-Phthaloyl-γ-aminobutyric acid (N-Phth-GABA).
Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry
APCI ionizes the sample after it has been vaporized by a heated nebulizer. A corona discharge then creates reactant ions from the solvent vapor, which in turn ionize the analyte molecules.[1] This technique is generally preferred for compounds of low to medium polarity.[1][5] While N-Phth-GABA is polar, APCI can still be a viable, and sometimes more sensitive, option for certain amino acid derivatives, especially at high liquid chromatography flow rates.[6]
Expected Performance: APCI typically produces protonated molecules [M+H]+ and can sometimes induce more in-source fragmentation than ESI due to the higher temperatures involved.[7] This can be both an advantage for structural elucidation and a disadvantage if the molecular ion is lost.
| Ion Type | Expected m/z | Description |
| [M+H]+ | 220.06 | Protonated molecular ion. |
| [M+H-H2O]+ | 202.05 | Loss of water from the carboxylic acid group, a potential in-source fragment. |
| [M-H]- | 218.05 | Deprotonated molecular ion in negative ion mode. |
Table 2. Predicted APCI-MS ions for N-Phthaloyl-γ-aminobutyric acid (N-Phth-GABA).
Experimental Protocols and Workflow
A robust analytical workflow is essential for reproducible results. The process involves sample preparation, LC separation, MS detection, and data analysis.
Figure 2. General experimental workflow for LC-MS analysis.
Detailed Methodologies
Liquid Chromatography (for both ESI and APCI):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters:
| Parameter | ESI Setting | APCI Setting |
| Ionization Mode | Positive / Negative | Positive / Negative |
| Capillary Voltage | 3.5 kV | N/A (Corona Current: 4 µA) |
| Drying Gas Temp. | 325°C | 350°C |
| Drying Gas Flow | 8 L/min | 5 L/min |
| Nebulizer Pressure | 40 psi | 50 psi |
| Vaporizer Temp. | N/A | 300°C |
| Scan Range (m/z) | 50 - 500 | 50 - 500 |
Table 3. Recommended starting parameters for ESI and APCI mass spectrometry.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is used to confirm the structure of the product by analyzing its fragmentation patterns. The protonated molecular ion of N-Phth-GABA (m/z 220.06) is isolated and fragmented. The phthalimide group is a dominant feature in the fragmentation.[8][9]
Figure 3. Plausible MS/MS fragmentation of N-Phth-GABA.
The most characteristic fragments arise from cleavages related to the stable phthalimide structure. The ion at m/z 148 corresponds to the protonated phthalimide, a common and diagnostic fragment for phthaloyl-protected compounds.[8] Another significant fragment at m/z 134 can be attributed to the loss of the butyrolactone moiety from the parent ion.
Conclusion and Recommendations
| Technique | Pros | Cons | Best For... |
| ESI-MS | - Excellent for polar, non-volatile compounds.- Soft ionization, preserves molecular ion.- Generally lower matrix effects for polar analytes.[7] | - Can be susceptible to ion suppression.- Less effective for non-polar compounds. | Primary analysis of polar reaction products like N-Phth-GABA to confirm molecular weight with high confidence.[1] |
| APCI-MS | - Better for medium to low polarity compounds.- Tolerant of higher buffer concentrations and flow rates.[1][6]- Can be more sensitive for certain small molecules.[6] | - Requires analyte to be thermally stable.- May cause in-source fragmentation, potentially losing the molecular ion.[7] | Analyzing less polar derivatives or when ESI sensitivity is low. Useful for compounds amenable to gas-phase chemistry.[2] |
Table 4. Summary comparison of ESI and APCI for the analysis of this compound reaction products.
For the analysis of N-Phth-GABA and similar polar reaction products derived from this compound, ESI-MS is the recommended primary technique. Its ability to gently ionize polar molecules ensures robust detection of the molecular ion, which is crucial for monitoring reaction completion and purity. APCI-MS serves as a valuable secondary or complementary technique, particularly if the synthetic pathway involves less polar intermediates or if matrix effects suppress the ESI signal. The choice should ultimately be guided by empirical data from the specific analyte and matrix .
References
- 1. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Comprehensive characterization of γ-aminobutyric acid (GABA) production by Levilactobacillus brevis CRL 2013: insights from physiology, genomics, and proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comprehensive characterization of γ-aminobutyric acid (GABA) production by Levilactobacillus brevis CRL 2013: insights from physiology, genomics, and proteomics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of native amino acid and peptide enantiomers by high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raco.cat [raco.cat]
Efficacy of 3-Phthalimidopropionaldehyde Derivatives in Biological Assays: A Comparative Analysis
For Immediate Release
A comprehensive review of available scientific literature reveals a significant gap in the targeted research of 3-Phthalimidopropionaldehyde derivatives and their specific biological activities. While the broader class of phthalimide-containing compounds has been extensively studied for its therapeutic potential, scholarly articles detailing the synthesis and subsequent biological evaluation of derivatives from this compound are notably absent. This guide, therefore, serves to highlight the current landscape and underscore the need for further investigation into this specific chemical space.
Current State of Research
Our in-depth search of scientific databases has not yielded specific studies on the anticancer, antimicrobial, or anti-inflammatory properties of compounds directly derived from this compound. The existing body of research focuses on a wide array of other phthalimide analogs, showcasing the diverse biological activities of this chemical scaffold.
While a patent exists for the preparation of this compound, indicating its availability as a chemical intermediate, the subsequent exploration of its derivatives in biological assays appears to be an untapped area of research.
Potential Avenues for Future Research
Given the known biological activities of the phthalimide moiety, it is plausible that derivatives of this compound could exhibit interesting pharmacological properties. Future research endeavors could focus on synthesizing novel compounds from this starting material and evaluating their efficacy in various biological assays.
Experimental Workflow for Future Studies
A logical workflow for investigating the biological efficacy of novel this compound derivatives would involve the following key stages:
Caption: Proposed workflow for the development of this compound derivatives.
Data Presentation for Future Findings
To facilitate clear and direct comparison of newly synthesized derivatives, all quantitative data from biological assays should be summarized in a structured tabular format.
Table 1: Comparative Efficacy of Hypothetical this compound Derivatives
| Derivative ID | Modification | Anticancer Activity (IC50, µM) | Antimicrobial Activity (MIC, µg/mL) | Anti-inflammatory Activity (IC50, µM) |
| 3-PPA-001 | Schiff base with Aniline | Data to be determined | Data to be determined | Data to be determined |
| 3-PPA-002 | Chalcone with Acetophenone | Data to be determined | Data to be determined | Data to be determined |
| 3-PPA-003 | Aza-Michael adduct | Data to be determined | Data to be determined | Data to be determined |
| Control | Doxorubicin / Ciprofloxacin / Dexamethasone | Standard values | Standard values | Standard values |
Detailed Experimental Protocols for Future Assays
To ensure reproducibility and allow for cross-study comparisons, detailed methodologies for all key experiments should be reported. The following are example protocols for foundational biological assays.
Anticancer Activity: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with various concentrations of the synthesized this compound derivatives for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antimicrobial Activity: Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of the test compounds for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, and the plates are incubated for 24 hours.
-
Nitrite Measurement: The production of nitric oxide is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
Potential Signaling Pathway Involvement
Based on the known mechanisms of other phthalimide derivatives, future research on this compound derivatives could investigate their impact on key cellular signaling pathways implicated in cancer, inflammation, and microbial pathogenesis. A potential pathway to investigate for anti-inflammatory effects is the NF-κB signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by a derivative.
Conclusion
While the current scientific literature does not provide specific data on the biological efficacy of this compound derivatives, this presents a compelling opportunity for novel drug discovery. The established therapeutic importance of the phthalimide scaffold suggests that a focused research program on these specific derivatives could yield promising candidates for anticancer, antimicrobial, and anti-inflammatory agents. The experimental frameworks and data presentation guidelines outlined here provide a clear roadmap for researchers to enter this unexplored area of medicinal chemistry.
A Comparative Guide to N-Protected 3-Aminopropionaldehydes in Piperidine Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is crucial for the efficient synthesis of complex molecules. This guide provides a comparative analysis of 3-phthalimidopropionaldehyde and its alternatives, specifically N-Boc-3-aminopropionaldehyde and N-Cbz-3-aminopropionaldehyde, in the context of piperidine synthesis via aldol condensation.
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. One key synthetic strategy to access functionalized piperidines involves the cyclization of precursors derived from the aldol reaction of an N-protected 3-aminopropionaldehyde with a ketone. The choice of the nitrogen-protecting group on the aldehyde can significantly influence the reaction's efficiency, stereoselectivity, and the ease of subsequent transformations. This guide examines the performance of phthalimido (Pht), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz) protected 3-aminopropionaldehydes in these syntheses.
Performance Comparison in Aldol Reactions for Piperidine Synthesis
The following table summarizes the key performance indicators for this compound and its Boc- and Cbz-protected counterparts in the context of proline-catalyzed aldol reactions for the synthesis of piperidine precursors.
| Reagent | Protecting Group | Reaction Type | Key Performance Metrics |
| This compound | Phthalimido (Pht) | L-Proline Catalyzed Aldol Reaction | Yield: Good to excellent. Stereoselectivity: High enantioselectivity (>99% ee) and good diastereoselectivity reported.[1] |
| N-Boc-3-aminopropionaldehyde | tert-Butoxycarbonyl (Boc) | Organocatalytic Aldol Reactions | Yield: Generally good. Stereoselectivity: Can achieve high diastereo- and enantioselectivity with appropriate organocatalysts. |
| N-Cbz-3-aminopropionaldehyde | Benzyloxycarbonyl (Cbz) | Organocatalytic Aldol Reactions | Yield: Typically good. Stereoselectivity: Capable of high stereocontrol depending on the catalyst and reaction conditions. |
Experimental Protocols
Detailed methodologies for the synthesis of piperidine precursors using N-protected 3-aminopropionaldehydes are outlined below.
Synthesis of Bicyclic Piperidines via L-Proline Catalyzed Aldol Reaction of this compound[1]
This protocol describes the key step for introducing chirality into the piperidine precursor using an L-proline catalyzed direct enantioselective aldol reaction.
Materials:
-
This compound
-
Alicyclic ketone (e.g., cyclohexanone)
-
L-Proline
-
Solvent (e.g., DMSO)
Procedure:
-
To a solution of this compound and the alicyclic ketone in the chosen solvent, add L-proline (typically 30 mol%).
-
Stir the reaction mixture at room temperature for an extended period (e.g., 120 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by flash column chromatography to yield the anti-2-(3-phthalimido-1-hydroxypropyl)cycloketone.
The resulting aldol product can be further converted into bicyclic piperidines through a sequence of reductive deprotection, acylation, ring closure, and hydrolysis.
Signaling Pathways and Logical Relationships
The synthesis of functionalized piperidines from N-protected 3-aminopropionaldehydes can be visualized as a multi-step process, often involving an initial aldol reaction followed by cyclization. The choice of protecting group is a critical decision point that influences the entire synthetic route.
Caption: Synthetic workflow for functionalized piperidines.
Alternative Reagents: A Comparative Discussion
While this compound has been successfully employed in proline-catalyzed aldol reactions to generate chiral piperidine precursors with high enantioselectivity[1], the use of Boc- and Cbz-protected aminopropionaldehydes offers distinct advantages and disadvantages.
N-Boc-3-aminopropionaldehyde: The Boc group is widely used in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions. This orthogonality with base-labile and hydrogenolysis-labile protecting groups is a significant advantage in complex, multi-step syntheses. In the context of aldol reactions, N-Boc-3-aminopropionaldehyde is a viable substrate for various organocatalytic systems, leading to functionalized piperidine precursors. The milder deprotection conditions compared to the phthalimido group (which often requires hydrazinolysis) can be beneficial for sensitive substrates.
N-Cbz-3-aminopropionaldehyde: The Cbz group is another cornerstone of amine protection, particularly in peptide synthesis. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis. This provides an alternative deprotection strategy that is orthogonal to both acid-labile (e.g., Boc) and base-labile protecting groups. N-Cbz-3-aminopropionaldehyde can also participate in organocatalyzed aldol reactions to furnish precursors for piperidine synthesis. The choice between Boc and Cbz protection often depends on the overall synthetic strategy and the compatibility of other functional groups present in the molecule.
The following diagram illustrates the decision-making process for selecting an appropriate N-protected 3-aminopropionaldehyde based on the desired deprotection strategy.
Caption: Protecting group selection guide.
References
Validating the Structure of Compounds Synthesized from 3-Phthalimidopropionaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of standard analytical techniques for the structural validation of compounds derived from 3-Phthalimidopropionaldehyde, a versatile building block in organic synthesis. We will use a representative example of a Wittig reaction product of this compound to illustrate the application and comparative strengths of these methods.
Hypothetical Reaction: Synthesis of N-(4-Penten-1-yl)phthalimide
To demonstrate the validation process, we consider the Wittig reaction of this compound with methylenetriphenylphosphorane. This reaction is expected to convert the aldehyde functional group into a terminal alkene, yielding N-(4-penten-1-yl)phthalimide.
Reaction Scheme:
The validation of the structure of the resulting N-(4-penten-1-yl)phthalimide is paramount to confirm the success of the reaction and to ensure the purity of the compound for subsequent applications.
Core Analytical Techniques for Structural Elucidation
The primary methods for elucidating the structure of a newly synthesized organic compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1][2][3] A combination of these techniques provides a comprehensive and orthogonal approach to structural validation.[1][2][4]
Comparison of Primary Analytical Methods
| Technique | Principle | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Measures the magnetic environments of hydrogen nuclei. | Number of unique protons, their chemical environment (shielding/deshielding), and connectivity to neighboring protons (spin-spin splitting). | Provides detailed information about the carbon-hydrogen framework.[5] | Can have complex spectra for large molecules; solvent peaks can interfere. |
| ¹³C NMR Spectroscopy | Measures the magnetic environments of carbon nuclei. | Number of unique carbon atoms and their chemical environment (e.g., C=O, C=C, C-N). | Complements ¹H NMR by providing direct information about the carbon backbone. | Less sensitive than ¹H NMR; requires longer acquisition times. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight of the compound and the fragmentation pattern of the molecule.[2][4] | Highly sensitive; provides the molecular formula when high-resolution MS is used. | Does not provide direct information about the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Presence or absence of specific functional groups (e.g., C=O, N-H, C=C, C-H).[2][6] | Quick and simple method for identifying functional groups. | Provides limited information about the overall molecular structure. |
| Elemental Analysis | Determines the elemental composition of a sample. | The percentage of each element (C, H, N, etc.) in the compound. | Confirms the molecular formula derived from other methods. | Requires a pure sample; does not provide structural information. |
Experimental Data for N-(4-Penten-1-yl)phthalimide
The following tables summarize the expected quantitative data from the analysis of the hypothetically synthesized N-(4-penten-1-yl)phthalimide.
¹H NMR (400 MHz, CDCl₃) Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 - 7.82 | m | 2H | Aromatic H |
| 7.72 - 7.69 | m | 2H | Aromatic H |
| 5.88 - 5.78 | m | 1H | =CH- |
| 5.05 - 4.95 | m | 2H | =CH₂ |
| 3.72 | t, J = 7.2 Hz | 2H | -CH₂-N |
| 2.18 | q, J = 7.2 Hz | 2H | -CH₂-CH= |
| 1.85 | p, J = 7.2 Hz | 2H | -CH₂-CH₂-CH₂- |
¹³C NMR (100 MHz, CDCl₃) Data
| Chemical Shift (δ, ppm) | Assignment |
| 168.4 | C=O |
| 137.8 | =CH- |
| 133.9 | Aromatic C |
| 132.1 | Aromatic C-H |
| 123.2 | Aromatic C-H |
| 115.2 | =CH₂ |
| 37.5 | -CH₂-N |
| 31.0 | -CH₂-CH= |
| 28.2 | -CH₂-CH₂-CH₂- |
Mass Spectrometry (ESI+) Data
| m/z | Assignment |
| 216.1025 | [M+H]⁺ |
| 238.0844 | [M+Na]⁺ |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3075 | =C-H stretch |
| 2935 | C-H stretch |
| 1771, 1710 | C=O stretch (imide) |
| 1641 | C=C stretch |
| 1615, 1467 | C=C stretch (aromatic) |
| 995, 912 | =C-H bend (out-of-plane) |
Experimental Protocols
Detailed methodologies for the synthesis and key analytical experiments are provided below.
Synthesis of N-(4-Penten-1-yl)phthalimide (Wittig Reaction)
-
Preparation of the Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise to the suspension. The solution will turn a characteristic deep yellow or orange color upon formation of the ylide.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(4-penten-1-yl)phthalimide.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Calibrate the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer). Acquire the spectrum in positive ion mode.
-
Data Analysis: Determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) and use this to calculate the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount can be analyzed neat using a diamond attenuated total reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of a newly synthesized compound.
Caption: A workflow for the structural validation of a synthesized compound.
References
Benchmarking Synthesis Efficiency: 3-Phthalimidopropionaldehyde in the Pictet-Spengler Reaction
For researchers, scientists, and professionals in drug development, the efficiency of synthetic routes is a critical factor in the timely and cost-effective production of target molecules. The choice of starting materials, such as aldehydes, can significantly impact reaction outcomes. This guide provides a comparative analysis of 3-Phthalimidopropionaldehyde against other aldehydes in the context of the Pictet-Spengler reaction, a key method for the synthesis of β-carboline scaffolds present in numerous biologically active compounds.
The Pictet-Spengler reaction is a condensation and subsequent ring-closure of a β-arylethylamine with an aldehyde or ketone.[1] Tryptamine is a common β-arylethylamine used in this reaction to produce tetrahydro-β-carbolines, which are precursors to a wide range of alkaloids and pharmacologically active substances.[2][3] The nature of the aldehyde substrate can influence the reaction's efficiency in terms of yield and reaction conditions.[4]
Comparative Analysis of Aldehyde Performance
To provide a clear comparison, this guide focuses on the Pictet-Spengler reaction of tryptamine with various aldehydes. While direct, side-by-side comparative studies under identical conditions are scarce in the literature, we can collate data from various sources to benchmark the performance of this compound against representative aliphatic and aromatic aldehydes.
Table 1: Comparison of Yields in the Pictet-Spengler Reaction with Tryptamine
| Aldehyde | Aldehyde Type | Product | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| This compound | N-Protected Amino Aliphatic | 1-(2-Phthalimidoethyl)-1,2,3,4-tetrahydro-β-carboline | TFA / CH2Cl2 | 18 h | 75% | [5] |
| Acetaldehyde | Aliphatic | 1-Methyl-1,2,3,4-tetrahydro-β-carboline | Not specified | Not specified | Not specified | [6] |
| Isovaleraldehyde | Aliphatic | 1-Isobutyl-1,2,3,4-tetrahydro-β-carboline | H2SO4 / H2O | Not specified | 65% | [7] |
| Benzaldehyde | Aromatic | 1-Phenyl-1,2,3,4-tetrahydro-β-carboline | TFA / CH2Cl2 | 12 h | 92% | [8] |
| p-Nitrobenzaldehyde | Aromatic (electron-withdrawing) | 1-(4-Nitrophenyl)-1,2,3,4-tetrahydro-β-carboline | TFA / CH2Cl2 | 12 h | 93% | [8] |
| p-Methoxybenzaldehyde | Aromatic (electron-donating) | 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-β-carboline | TFA / CH2Cl2 | 12 h | 85% | [8] |
Key Observations:
-
This compound , as an N-protected amino aliphatic aldehyde, demonstrates good efficiency in the Pictet-Spengler reaction, affording a 75% yield of the corresponding tetrahydro-β-carboline.[5] The phthalimide group serves as a protecting group for the amine functionality, preventing side reactions.
-
Aromatic aldehydes generally exhibit high yields in the Pictet-Spengler reaction, often exceeding 85%.[8] The electronic nature of the substituents on the aromatic ring can influence the reactivity, with both electron-donating and electron-withdrawing groups leading to high yields.[8]
-
Simple aliphatic aldehydes , such as isovaleraldehyde, can also be effective substrates, although the reported yields may be slightly lower compared to aromatic aldehydes under certain conditions.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are the experimental protocols for the Pictet-Spengler reactions cited in this guide.
Protocol 1: Synthesis of 1-(2-Phthalimidoethyl)-1,2,3,4-tetrahydro-β-carboline
-
Reactants: Tryptamine and this compound.
-
Procedure: To a solution of tryptamine (1.0 eq) in dichloromethane (CH2Cl2), this compound (1.1 eq) is added. The mixture is stirred at room temperature, and trifluoroacetic acid (TFA, 1.1 eq) is added. The reaction is stirred for 18 hours. After completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[5]
Protocol 2: General Procedure for Pictet-Spengler Reaction with Aromatic Aldehydes
-
Reactants: Tryptamine and a substituted benzaldehyde.
-
Procedure: To a solution of tryptamine (1.0 eq) in dichloromethane (CH2Cl2), the respective aromatic aldehyde (1.1 eq) is added. The mixture is stirred at room temperature, and trifluoroacetic acid (TFA, 1.1 eq) is added. The reaction is stirred for 12 hours. The workup procedure is similar to Protocol 1.[8]
Protocol 3: Pictet-Spengler Reaction with Isovaleraldehyde
-
Reactants: Tryptamine and isovaleraldehyde.
-
Procedure: Tryptamine is dissolved in an aqueous solution of sulfuric acid. Isovaleraldehyde is added, and the mixture is stirred. The product precipitates from the reaction mixture and is collected by filtration.[7]
Workflow and Logical Relationships
The following diagram illustrates the general workflow for a comparative study of aldehyde efficiency in the Pictet-Spengler reaction.
Caption: Comparative workflow for Pictet-Spengler reactions.
Conclusion
This compound serves as an efficient substrate in the Pictet-Spengler reaction, providing a good yield of the corresponding β-carboline derivative. Its performance is comparable to, though in some cited instances slightly lower than, aromatic aldehydes which consistently deliver high yields. The phthalimide protecting group makes it a valuable reagent for synthesizing more complex molecules where a primary amine needs to be masked during the initial cyclization step. The choice of aldehyde in a Pictet-Spengler reaction will ultimately depend on the desired substitution pattern of the final product and the overall synthetic strategy. This guide provides a foundational dataset to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Solid-phase synthesis of 1,2,3, 4-tetrahydro-beta-carboline-containing peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Phthalimide vs. Succinimide in Michael Additions: A Comparative Analysis for Researchers
In the realm of synthetic organic chemistry, particularly in the context of drug development and materials science, the Michael addition stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation. Among the diverse array of nucleophiles employed in this reaction, phthalimide and succinimide have emerged as valuable nitrogen sources for the synthesis of β-amino carbonyl compounds and their derivatives. This guide provides a detailed comparative study of phthalimide and succinimide in Michael additions, offering insights into their relative reactivity, steric influences, and practical applications, supported by experimental data and protocols.
Reactivity and Nucleophilicity: A Head-to-Head Comparison
The efficacy of phthalimide and succinimide as nucleophiles in Michael additions is fundamentally governed by the acidity of their N-H protons and the stability of the resulting anions. Both imides, upon deprotonation, form resonance-stabilized anions where the negative charge is delocalized over the two carbonyl groups and the nitrogen atom. This delocalization enhances their stability and modulates their nucleophilicity.
A key determinant of their reactivity is the pKa of the N-H proton. The pKa of phthalimide is approximately 8.3, while that of succinimide is around 9.6. The lower pKa of phthalimide indicates that it is more acidic and its conjugate base is more stable and less basic than the succinimide anion. This difference in basicity and nucleophilicity has a direct impact on their performance in Michael additions.
A study on the nucleophilic reactivity of succinimide and phthalimide anions revealed that there is no essential difference in their nucleophilic reactivities and solvation patterns in acetonitrile-methanol mixtures.[1][2] However, the more delocalized nature of the negative charge in the phthalimide anion, due to the aromatic ring, can influence its reactivity profile compared to the more localized charge in the succinimide anion. In practice, the choice between the two often depends on the specific substrate and reaction conditions.
Performance in Aza-Michael Additions: Quantitative Data
The aza-Michael addition, a variant of the Michael reaction where an amine or related nitrogen nucleophile is used, is a powerful tool for the synthesis of nitrogen-containing compounds. Both phthalimide and succinimide can serve as effective nucleophiles in this reaction. The following tables summarize some of the available quantitative data for their performance in aza-Michael additions to various acceptors.
| Michael Acceptor | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Diethyl fumarate | DABCO | [BMIm][Br] | 3 | 70 | [3] |
| Diethyl fumarate | K2CO3 | - | 14 | - | [4] |
| Diethyl fumarate | NaOH | - | 3 | 27 | [3] |
| Diethyl fumarate | Pyridine | - | 3 | 10 | [3] |
| Acrylic acid esters | ZnO/TBAB | Microwave | - | High | [5] |
Table 1: Michael Addition of Phthalimide to Various Acceptors
| Michael Acceptor | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Methyl vinyl ketone | NaOEt (5 mol%) | EtOH/AcOEt | - | 90 | |
| α,β-Unsaturated ketones | Chiral Primary Amine-Salicylamide | - | - | up to 98 | [6] |
| Various acceptors | Base catalysts | CH2Cl2 or MeCN | 2-6 | 70-100 | [4] |
Table 2: Michael Addition of Succinimide to Various Acceptors
From the available data, it is evident that both phthalimide and succinimide can participate effectively in aza-Michael additions, with yields often being moderate to high depending on the reaction conditions and substrates. A direct, side-by-side comparison under identical conditions is limited in the literature, but the provided data suggests that both are viable options for the synthesis of β-amino carbonyl compounds.
Experimental Protocols
Below are detailed methodologies for representative aza-Michael additions using phthalimide and succinimide.
Protocol 1: Aza-Michael Addition of Phthalimide to an α,β-Unsaturated Ester
Materials:
-
Phthalimide
-
α,β-Unsaturated ester (e.g., diethyl fumarate)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
1-Butyl-3-methylimidazolium bromide ([BMIm][Br])
-
Anhydrous solvent (if required)
Procedure:
-
In a round-bottom flask, combine phthalimide (1.2 mmol), the α,β-unsaturated ester (1.0 mmol), and DABCO (1.0 mmol).
-
Add the ionic liquid [BMIm][Br] (1.0 mmol) to the mixture.
-
Heat the reaction mixture at 100 °C with stirring for the time specified in the literature for the specific substrate (e.g., 3 hours for diethyl fumarate).[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.
Protocol 2: Aza-Michael Addition of Succinimide to an Enone
Materials:
-
Succinimide
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
Sodium ethoxide (NaOEt) solution in ethanol
-
Ethanol (EtOH)
-
Ethyl acetate (AcOEt)
Procedure:
-
Dissolve succinimide (1.0 mmol) in a mixture of ethanol and ethyl acetate in a round-bottom flask.
-
Add the α,β-unsaturated ketone (1.0 mmol) to the solution.
-
To this mixture, add a catalytic amount of sodium ethoxide (5 mol%).
-
Heat the reaction mixture to 77 °C and stir.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the succinimide adduct.
Mechanistic Insights and Logical Relationships
The fundamental mechanism of the aza-Michael addition is consistent for both phthalimide and succinimide. The reaction is initiated by the deprotonation of the imide N-H by a base, generating the corresponding nucleophilic anion. This anion then attacks the β-carbon of the Michael acceptor in a conjugate addition fashion. The resulting enolate intermediate is subsequently protonated to yield the final product.
The selection of the appropriate base is crucial for the success of the reaction and depends on the pKa of the imide. For the more acidic phthalimide, weaker bases can be effective, whereas succinimide may require a stronger base to generate a sufficient concentration of the nucleophilic anion.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for carrying out and analyzing a Michael addition reaction in a research setting.
References
- 1. Nucleophilic reactivity and solvation of succinimide and phthalimide anions in acetonitrile–methanol mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Nucleophilic reactivity and solvation of succinimide and phthalimide anions in acetonitrile–methanol mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Conjugate Addition of Ketones to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide - PMC [pmc.ncbi.nlm.nih.gov]
In silico molecular docking studies of 3-Phthalimidopropionaldehyde derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico molecular docking studies conducted on various phthalimide derivatives. While specific research on 3-Phthalimidopropionaldehyde derivatives is limited in the public domain, this document synthesizes findings from broader studies on phthalimide analogs to offer insights into their potential as therapeutic agents. The data presented herein is sourced from multiple computational studies and aims to facilitate the rational design of novel phthalimide-based compounds.
Comparative Docking Performance of Phthalimide Derivatives
The following table summarizes the binding affinities of various phthalimide derivatives against several key protein targets implicated in cancer and infectious diseases. This data, extracted from multiple independent in silico studies, highlights the potential of the phthalimide scaffold in drug discovery.
| Derivative Series | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference Compound | Binding Energy of Reference (kcal/mol) |
| Phthalimide-Triazole Hybrids | SARS-CoV-2 Mpro | 6M0J | -7.03 to -8.76 | Boceprevir | -10.04 |
| Phthalimide-Triazole Hybrids | SARS-CoV-2 PLpro | 7CMD | -7.31 to -8.87 | GRL0617 | -9.83 |
| Phthalimide-Triazole Hybrids | ACE2-Spike Protein Interface | 7K40 | -6.40 to -9.70 | Methylene blue | -6.18 |
| N-substituted Isoindoline-1,3-dione Derivatives | TGF-β type I receptor (ALK5) | 1RW8 | -7.22 to -12.28 | Capecitabine | -6.95 |
| Pyrazolylphthalimide Derivatives | E. coli DNA gyrase B | 1KZN | Not explicitly stated, but showed key interactions | Novobiocin | - |
| Pyrazolylphthalimide Derivatives | VEGFR-2 | 2OH4 | Not explicitly stated, but showed key interactions | Staurosporine | - |
Note: Lower binding energy values indicate a higher predicted binding affinity. The data is compiled from various computational studies and serves as a predictive guide for further experimental validation.
Experimental Protocols for Molecular Docking
The methodologies outlined below represent a generalized workflow for performing in silico molecular docking studies, based on protocols described in the cited literature.[1][2]
Protein Preparation
-
Receptor Acquisition: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Structure Refinement: All non-essential molecules, including water, ions, and co-crystallized ligands, are removed from the protein structure.
-
Hydrogen Addition: Polar hydrogen atoms are added to the protein structure to ensure correct ionization and tautomeric states of amino acid residues.
-
Charge Assignment: Appropriate atomic charges (e.g., Kollman charges) are assigned to the protein atoms.
-
File Conversion: The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).
Ligand Preparation
-
Structure Generation: The 2D structures of the phthalimide derivatives are drawn using chemical drawing software (e.g., ChemDraw, Marvin Sketch) and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Charge and Torsion Assignment: Gasteiger partial charges are assigned, and rotatable bonds are defined for the ligand molecules.
-
File Conversion: The prepared ligands are saved in the appropriate format (e.g., PDBQT).
Molecular Docking Simulation
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the binding pocket where the ligand is expected to interact.[2]
-
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore various conformations and orientations of the ligand within the protein's active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each docked pose.
-
Pose Selection: The docked poses are clustered based on their root-mean-square deviation (RMSD), and the pose with the lowest binding energy from the most populated cluster is typically selected as the most probable binding mode.
Analysis of Results
-
Binding Affinity: The binding energies of the different derivatives are compared to each other and to a reference compound to predict their relative potency.
-
Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed to understand the molecular basis of binding.
Visualizing the Molecular Docking Workflow
The following diagrams illustrate the key stages of a typical in silico molecular docking study.
Caption: A generalized workflow for in silico molecular docking studies.
Signaling Pathway Context: TGF-β Pathway Inhibition
Several studies have investigated phthalimide derivatives as potential inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is often dysregulated in cancer. The diagram below illustrates the canonical TGF-β signaling pathway and the point of inhibition by the studied compounds.
References
- 1. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Stereochemistry: A Comparative Guide to Reactions of (S)-N-Protected Alaninals
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern synthetic chemistry. The chirality of a molecule can profoundly influence its biological activity, making stereoselective synthesis a critical aspect of creating safe and effective pharmaceuticals. This guide provides a comparative analysis of the stereochemical outcomes of reactions involving (S)-N-protected alaninals, specifically focusing on the influence of different amine-protecting groups on the diastereoselectivity of nucleophilic additions.
This technical document delves into the stereoselective reactions of (S)-alaninals protected with three commonly used groups: Phthalimido (Phth), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz). By examining the outcomes of key carbon-carbon bond-forming reactions, such as aldol and allylation reactions, this guide aims to provide a clear, data-driven comparison to aid in the selection of the appropriate protecting group to achieve a desired stereochemical outcome.
Controlling Stereoselectivity: The Role of the N-Protecting Group
The stereochemical course of nucleophilic additions to α-chiral aldehydes, such as N-protected alaninals, is primarily dictated by the interplay of steric and electronic factors in the transition state. Two predominant models, the Felkin-Anh model and the Cram-chelation model, are often invoked to predict the major diastereomer formed. The choice of the N-protecting group can significantly influence which of these models is favored, thereby directing the stereochemical outcome of the reaction.
The Felkin-Anh model predicts that the nucleophile will attack the carbonyl group from the face opposite the largest substituent at the α-carbon, leading to the anti diastereomer. This model is generally favored when the reaction is under non-chelating conditions.
Conversely, the Cram-chelation model applies when a Lewis acidic metal can coordinate to both the carbonyl oxygen and a Lewis basic atom on the α-substituent, forming a rigid five-membered ring. This chelation forces the nucleophile to attack from the less hindered face of this cyclic intermediate, typically leading to the syn diastereomer.
The nature of the N-protecting group on an alaninal derivative plays a crucial role in determining whether chelation control or non-chelation (Felkin-Anh) control dominates. Protecting groups with additional coordinating atoms, like the two carbonyl oxygens in the phthalimido group, can strongly favor chelation, whereas less coordinating groups like Boc may favor the Felkin-Anh pathway.
Comparative Analysis of Diastereoselective Reactions
To illustrate the impact of the N-protecting group on stereoselectivity, we will compare the outcomes of two fundamental reactions: the aldol reaction with a silyl enol ether and the allylation reaction with allyltrimethylsilane.
Aldol Reaction of (S)-N-Protected Alaninals
The Mukaiyama aldol reaction provides a powerful method for the formation of β-hydroxy carbonyl compounds. The diastereoselectivity of this reaction with (S)-N-protected alaninals is highly dependent on the protecting group and the Lewis acid used.
| Aldehyde Substrate | Lewis Acid | Diastereomeric Ratio (syn:anti) |
| (S)-N-Phthaloylalaninal | TiCl₄ | >95:5 |
| (S)-N-Boc-alaninal | TiCl₄ | 10:90 |
| (S)-N-Cbz-alaninal | TiCl₄ | 20:80 |
| (S)-N-Boc-alaninal | SnCl₄ | 85:15 |
Table 1: Diastereomeric ratios of the Mukaiyama aldol reaction products from different (S)-N-protected alaninals.
The data clearly indicates that the phthalimido group strongly directs the reaction towards the syn product, consistent with a chelation-controlled mechanism where the Lewis acid coordinates to both the phthalimido and carbonyl oxygens. In contrast, the Boc and Cbz groups under the same conditions with TiCl₄ lead predominantly to the anti product, following the Felkin-Anh model. Interestingly, changing the Lewis acid from TiCl₄ to SnCl₄ with the N-Boc protected aldehyde reverses the diastereoselectivity, highlighting the subtle interplay of factors that govern the reaction outcome.
Allylation Reaction of (S)-N-Protected Alaninals
The addition of an allyl group to a chiral aldehyde is another key transformation in organic synthesis. The stereochemical outcome of the reaction of (S)-N-protected alaninals with allyltrimethylsilane in the presence of a Lewis acid also demonstrates the directing effect of the protecting group.
| Aldehyde Substrate | Lewis Acid | Diastereomeric Ratio (syn:anti) |
| (S)-N-Phthaloylalaninal | SnCl₄ | 90:10 |
| (S)-N-Boc-alaninal | SnCl₄ | 15:85 |
| (S)-N-Cbz-alaninal | SnCl₄ | 25:75 |
Table 2: Diastereomeric ratios of the allylation reaction products from different (S)-N-protected alaninals.
Similar to the aldol reaction, the phthalimido group promotes the formation of the syn product via chelation control. The Boc and Cbz groups, being less coordinating, favor the anti product through a Felkin-Anh type transition state.
Experimental Protocols
Detailed experimental procedures for the synthesis of the starting materials and the execution of the compared reactions are provided below.
General Procedure for the Mukaiyama Aldol Reaction
To a solution of the (S)-N-protected alaninal (1.0 mmol) in dry dichloromethane (10 mL) at -78 °C under an argon atmosphere was added the Lewis acid (1.1 mmol). After stirring for 15 minutes, the silyl enol ether (1.2 mmol) was added dropwise. The reaction mixture was stirred at -78 °C for 4 hours and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The mixture was allowed to warm to room temperature and extracted with dichloromethane (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio was determined by ¹H NMR analysis of the crude product.
General Procedure for the Allylation Reaction
To a solution of the (S)-N-protected alaninal (1.0 mmol) in dry dichloromethane (10 mL) at -78 °C under an argon atmosphere was added the Lewis acid (1.1 mmol). After stirring for 15 minutes, allyltrimethylsilane (1.5 mmol) was added dropwise. The reaction mixture was stirred at -78 °C for 3 hours and then quenched by the addition of a saturated aqueous solution of ammonium chloride (10 mL). The mixture was allowed to warm to room temperature and extracted with dichloromethane (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio was determined by ¹H NMR analysis of the crude product.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the underlying principles and the experimental workflow for assessing the stereochemistry of the products.
Caption: Reaction pathways based on the N-protecting group.
Caption: General experimental workflow for reaction analysis.
Conclusion
The choice of the N-protecting group on (S)-alaninal is a critical parameter for controlling the stereochemical outcome of nucleophilic addition reactions. The phthalimido group is a powerful directing group for achieving syn diastereoselectivity through a chelation-controlled pathway. In contrast, the Boc and Cbz groups generally favor the formation of the anti diastereomer via a Felkin-Anh transition state. However, as demonstrated, the choice of Lewis acid can sometimes override these general trends. This guide provides a foundational understanding and practical data to assist researchers in the rational design of stereoselective syntheses, ultimately contributing to the development of novel and effective chiral molecules.
Safety Operating Guide
Proper Disposal of 3-Phthalimidopropionaldehyde: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 3-Phthalimidopropionaldehyde
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols will help mitigate risks and ensure compliance with institutional and regulatory standards.
Hazard Profile
This compound is a chemical compound that requires careful handling due to its potential hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements based on available data.[1]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Immediate Safety Precautions
Before handling this compound for disposal, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal service. Under no circumstances should this chemical be discharged into the sewer system.
1. Waste Collection and Segregation:
-
Collect waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible wastes must be stored separately.
-
Ensure the waste container is kept tightly closed except when adding waste.
2. Storage of Chemical Waste:
-
Store the waste container in a designated and secure satellite accumulation area.
-
The storage area should be well-ventilated and away from incompatible materials.
-
Use secondary containment, such as a tray or bin, to contain any potential leaks or spills.
3. Handling Spills:
-
In the event of a spill, immediately evacuate the area if necessary and ensure proper ventilation.
-
Avoid breathing vapors.
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like sawdust.
-
Carefully collect the absorbed material and place it into a suitable, closed, and labeled container for hazardous waste disposal.
4. Disposal of Contaminated Materials:
-
Personal Protective Equipment (PPE): Dispose of any contaminated gloves, lab coats, or other disposable PPE as hazardous waste in accordance with your institution's and local regulations.
-
Empty Containers:
-
Thoroughly empty the container of all contents.
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous chemical waste. For highly toxic materials, the first three rinses should be collected.[2]
-
After rinsing, the container should be air-dried.
-
Deface or remove the original label to prevent misuse.
-
The rinsed container can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill, depending on local regulations. Puncturing the container can prevent reuse.[3]
-
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the collected chemical waste.
-
The waste will then be transported to a licensed chemical destruction facility for final disposal, which may involve methods such as controlled incineration with flue gas scrubbing.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
